molecular formula C5H7BrO B576349 Cyclobutanone,  2-bromo-2-methyl- CAS No. 1192-12-7

Cyclobutanone, 2-bromo-2-methyl-

Cat. No.: B576349
CAS No.: 1192-12-7
M. Wt: 163.014
InChI Key: YNEAEFJCAIIOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutanone, 2-bromo-2-methyl-, also known as Cyclobutanone, 2-bromo-2-methyl-, is a useful research compound. Its molecular formula is C5H7BrO and its molecular weight is 163.014. The purity is usually 95%.
BenchChem offers high-quality Cyclobutanone, 2-bromo-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutanone, 2-bromo-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1192-12-7

Molecular Formula

C5H7BrO

Molecular Weight

163.014

IUPAC Name

2-bromo-2-methylcyclobutan-1-one

InChI

InChI=1S/C5H7BrO/c1-5(6)3-2-4(5)7/h2-3H2,1H3

InChI Key

YNEAEFJCAIIOBJ-UHFFFAOYSA-N

SMILES

CC1(CCC1=O)Br

Synonyms

Cyclobutanone, 2-bromo-2-methyl-

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 2-Bromo-2-Methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-2-methylcyclobutanone Starting Material: 2-Methylcyclobutanone Reaction Class:


-Halogenation (Electrophilic Substitution)
Critical Challenge:  Regiocontrol (C2 vs. C4 bromination)[1][2]

This guide details the thermodynamic synthesis of 2-bromo-2-methylcyclobutanone. The primary challenge in brominating 2-methylcyclobutanone is distinguishing between the two


-positions: the tertiary C2 (methyl-substituted) and the secondary C4 (unsubstituted). While kinetic control favors the less hindered C4 position, this protocol utilizes acid-catalyzed thermodynamic control  to drive the reaction exclusively toward the C2 position via the more stable substituted enol intermediate. This molecule is a potent lachrymator and a critical intermediate for Favorskii rearrangements yielding 1-methylcyclopropanecarboxylic acid derivatives.

Mechanistic Foundation & Regioselectivity[2]

The success of this synthesis relies on manipulating the keto-enol tautomerism.

Thermodynamic vs. Kinetic Control
  • Kinetic Pathway (Avoid): Under rapid, irreversible deprotonation (e.g., LDA,

    
    ), the base attacks the less hindered 
    
    
    
    -protons at C4, leading to the less substituted enolate and subsequently 4-bromo-2-methylcyclobutanone.
  • Thermodynamic Pathway (Target): Under acidic conditions (glacial acetic acid/HBr), the ketone equilibrates between its enol forms. The enol with the double bond at the more substituted position (C1-C2) is thermodynamically more stable due to hyperconjugation with the methyl group. Bromination of this specific enol yields the desired 2-bromo-2-methyl product.

Reaction Mechanism Diagram

The following diagram illustrates the acid-catalyzed pathway favoring the C2-bromination.

ReactionMechanism Ketone 2-Methylcyclobutanone (Starting Material) H_Ketone Protonated Ketone Ketone->H_Ketone + H+ Enol_Kinetic Kinetic Enol (C1-C4) (Less Stable) H_Ketone->Enol_Kinetic - H+ (Fast) Enol_Thermo Thermodynamic Enol (C1-C2) (More Stable) H_Ketone->Enol_Thermo - H+ (Equilibrium) Enol_Kinetic->H_Ketone Reversible Intermed Bromonium/Oxocarbenium Intermediate Enol_Thermo->Intermed + Br2 Product 2-Bromo-2-methylcyclobutanone (Target) Intermed->Product - HBr

Caption: Acid-catalyzed enolization favors the tetrasubstituted-like alkene character of the C1-C2 enol, directing electrophilic attack of bromine to the C2 position.

Experimental Protocol

Safety Alert:


-Halo ketones are potent lachrymators  (tear gas agents). All operations must be performed in a high-efficiency fume hood. Wear butyl rubber gloves and chemical splash goggles.
Materials & Reagents
ReagentEquiv.RoleNotes
2-Methylcyclobutanone 1.0SubstrateVolatile liquid.
Bromine (

)
1.05ElectrophileCorrosive, toxic, volatile.
Glacial Acetic Acid SolventCatalyst/SolventPromotes enolization.
HBr (48% aq) Cat.InitiatorOptional: Jumpstarts enolization.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer. Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HBr gas.

  • Solvation: Charge the flask with 2-methylcyclobutanone (10 mmol) and Glacial Acetic Acid (15 mL).

  • Initiation: Cool the solution to

    
     in an ice bath. Add 1-2 drops of 48% HBr to catalyze the initial enolization.
    
  • Bromination:

    • Load the addition funnel with a solution of Bromine (10.5 mmol) in Acetic Acid (5 mL).

    • Add the bromine solution dropwise over 45–60 minutes.

    • Observation: The reaction is autocatalytic. The red color of bromine should disappear rapidly upon contact with the solution. If color persists, pause addition and allow the temperature to rise slightly to re-initiate.

  • Equilibration (Crucial): After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. This ensures thermodynamic equilibration of any kinetically formed isomers.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash the combined organic layers with saturated

      
       (carefully, 
      
      
      
      evolution) until neutral.
    • Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate under reduced pressure (

    
    , cyclobutanones are volatile). Purify via vacuum distillation or rapid silica filtration (beware of decomposition on silica).
    
Workflow Diagram

Workflow Start Start: 2-Methylcyclobutanone in AcOH Cool Cool to 0°C Add cat. HBr Start->Cool AddBr Dropwise Addition of Br2 (Maintain < 5°C) Cool->AddBr Warm Warm to RT (2 hrs) Thermodynamic Equilibration AddBr->Warm Quench Quench into Ice Water Neutralize with NaHCO3 Warm->Quench Extract Extract (DCM) -> Dry (MgSO4) -> Concentrate Quench->Extract Final Product: 2-Bromo-2-methylcyclobutanone Extract->Final

Caption: Operational workflow emphasizing the equilibration step required for regioselectivity.

Quality Control & Characterization

The product is unstable and should be stored at


 under argon.
Expected NMR Data
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Feature

1.85 - 1.95Singlet (3H)

at C2
Key Indicator: A doublet indicates unreacted starting material or wrong isomer (4-bromo).

2.10 - 2.40Multiplet (2H)C3 ProtonsComplex splitting due to ring puckering.

2.90 - 3.20Multiplet (2H)C4 ProtonsDeshielded by carbonyl.

~205.0SingletC=OCarbonyl carbon.[3][4][5]

~65.0SingletC-BrQuaternary carbon (C2).
Troubleshooting
  • Issue: Presence of 4-bromo isomer (kinetic product).

    • Cause: Reaction temperature too low or insufficient time for equilibration.

    • Fix: Stir the crude mixture with a catalytic amount of HBr in AcOH for an additional hour before workup.

  • Issue: Polymerization/Tars.

    • Cause: Overheating during distillation or basic workup.

    • Fix: Keep water bath

      
       during rotovap. Ensure 
      
      
      
      wash is cold.

References

  • Conia, J. M. (1963). Recherches sur les petits cycles.[6] VII. — Halogénation des cyclobutanones.[7][8] Bulletin de la Société Chimique de France. (Foundational work on cyclobutanone halogenation).

  • Fitjer, L. (1976). Favorskii rearrangements of cyclobutanones.[7][9] Synthesis of methylcyclopropanecarboxylates. Tetrahedron.

  • Organic Syntheses. (1977). Bromination of 2-Methylcyclohexanone (Analogous Procedure).[2] Org.[6][7] Synth. 57, 1.

  • Thermo Fisher Scientific. (2025).[4][10] Safety Data Sheet: Alpha-Bromo Ketones.[4]

Sources

Technical Guide: Alpha-Bromination of 2-Methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-bromination of 2-methylcyclobutanone is a pivotal transformation in the synthesis of gem-dimethyl cyclopropane derivatives and amino acids, often serving as the precursor for the Favorskii rearrangement . This guide addresses the critical challenge of regioselectivity  in strained rings.

While standard acyclic ketone rules suggest thermodynamic control favors substitution at the more hindered carbon, the strain energy of the cyclobutane ring (~26.5 kcal/mol) introduces unique kinetic barriers. This guide details the mechanistic pathways to selectively access 2-bromo-2-methylcyclobutanone (Thermodynamic Product) versus 4-bromo-2-methylcyclobutanone (Kinetic Product), with a primary focus on the former due to its utility in generating quaternary carbon centers.

Mechanistic Foundations & Regioselectivity[1][2]

The regiochemical outcome is dictated by the specific enol or enolate intermediate formed during the reaction.

The Regioselectivity Paradox

In 2-methylcyclobutanone, there are two enolizable positions:

  • C2 (Tertiary): Leads to the tetrasubstituted enol (endo-cyclic double bond).

  • C4 (Secondary): Leads to the trisubstituted enol.

Under acidic conditions (Thermodynamic Control), the reaction proceeds via the enol. Despite the ring strain, the hyperconjugative stabilization from the C2-methyl group stabilizes the transition state leading to the


 enol. Consequently, electrophilic attack by bromine occurs preferentially at C2, yielding 2-bromo-2-methylcyclobutanone .

Under kinetic basic conditions (e.g., LDA, -78°C), steric hindrance at C2 prevents proton abstraction. The base removes the more accessible proton at C4, leading to the C4-enolate and subsequent formation of 4-bromo-2-methylcyclobutanone .

Mechanism Visualization (Acid-Catalyzed)

The following diagram illustrates the thermodynamic pathway favored in industrial synthesis using


 and acid catalysis.

BrominationMechanism Start 2-Methylcyclobutanone Protonation Oxonium Ion (Protonated Ketone) Start->Protonation + H+ Enol2 Δ1,2-Enol (More Substituted/Stable) Protonation->Enol2 - H+ (C2) Enol4 Δ1,4-Enol (Less Substituted) Protonation->Enol4 - H+ (C4) Bromonium Bromonium-like Transition State Enol2->Bromonium + Br2 Product 2-Bromo-2-methylcyclobutanone (Thermodynamic Product) Bromonium->Product - HBr

Figure 1: The thermodynamic pathway favors the more substituted enol, directing bromination to the C2 position.

Experimental Protocols

Method A: Thermodynamic Control (Target: 2-Bromo-2-methylcyclobutanone)

Utility: Primary route for accessing Favorskii rearrangement precursors.

Reagents:

  • Substrate: 2-Methylcyclobutanone (1.0 equiv)

  • Brominating Agent: Elemental Bromine (

    
    ) (1.05 equiv)
    
  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) with catalytic HBr (48% aq).

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a cryostat/ice bath. Ensure the system is vented through a scrubber (sodium thiosulfate solution) to trap HBr/Br2 vapors.

  • Solvation: Dissolve 2-methylcyclobutanone (10 mmol) in Glacial AcOH (20 mL). Add 2-3 drops of 48% HBr to initiate enolization.

  • Cooling: Cool the solution to 0–5 °C. Note: Lower temperatures improve selectivity but slow the rate. Do not freeze the acetic acid (MP: 16°C); a co-solvent like

    
     may be needed if strictly 0°C is required.
    
  • Addition: Dilute

    
     (10.5 mmol) in AcOH (5 mL). Add this solution dropwise over 30–45 minutes. The rate should be controlled so the solution decolorizes before the next drop hits (titration-like).
    
    • Critical Check: If the orange color persists, enolization is too slow. Warm slightly to 10°C to re-initiate.

  • Quench: Once addition is complete and the solution is pale yellow, pour the mixture into ice-cold water (50 mL).

  • Extraction: Extract with

    
     (3 x 20 mL). Wash combined organics with saturated 
    
    
    
    (careful: gas evolution) and then 10%
    
    
    to remove residual bromine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at low temperature (<30°C). Warning: 
    
    
    
    -bromo cyclobutanones are thermally unstable and lachrymators.
Method B: Kinetic Control (Target: 4-Bromo-2-methylcyclobutanone)

Utility: Accessing alternative regioisomers or avoiding quaternary center formation.

Reagents:

  • LiHMDS or LDA (1.1 equiv), THF, -78°C.

  • N-Bromosuccinimide (NBS) or TMSCl then NBS.

Protocol Summary: Generate the kinetic enolate at -78°C (removing the C4 proton). Quench with NBS. This yields the less substituted bromide. Note: This product is prone to isomerization to the thermodynamic product if exposed to acid or heat.

Self-Validating Systems (QA/QC)

Trustworthiness in chemical synthesis relies on in-process controls. The shift in NMR signals provides an unambiguous "Go/No-Go" decision gate.

NMR Diagnostic Table
Feature2-Methylcyclobutanone (Starting Material)2-Bromo-2-methylcyclobutanone (Product)Diagnostic Logic
Methyl Signal (

H)

~1.1-1.3 ppm (Doublet ,

Hz)

~1.8-1.9 ppm (Singlet )
Loss of coupling indicates the adjacent proton (H2) is replaced by Br.
Methine Signal (

H)

~2.5-3.0 ppm (Multiplet)
Absent Disappearance of the C2-H signal confirms substitution.
Carbonyl (

C)

~208 ppm

~202-204 ppm
Upfield shift (shielding) or slight variation due to steric/electronic interplay.
IR (C=O) ~1780 cm

~1795-1810 cm


-Halogenation increases C=O frequency (Fermi resonance/dipole alignment).
Troubleshooting Flowchart

Troubleshooting Check Analyze Crude 1H NMR MethylDoublet Methyl is Doublet? Check->MethylDoublet Yes MethylSinglet Methyl is Singlet? Check->MethylSinglet Yes Mixture Mixture of Singlet/Doublet? Check->Mixture Yes Result1 Check Initiator (HBr) Increase Temp MethylDoublet->Result1 Reaction Failed Result2 Proceed to Workup (Keep Cold) MethylSinglet->Result2 Success: C2 Bromination Result3 Add 0.1 eq Br2 Stir longer Mixture->Result3 Incomplete Conversion

Figure 2: Rapid decision-making based on proton coupling patterns.

Downstream Application: The Favorskii Rearrangement

The primary industrial value of 2-bromo-2-methylcyclobutanone lies in its base-mediated ring contraction to form 1-methylcyclopropanecarboxylic acid .

Mechanism:

  • Enolization: Base (e.g.,

    
    ) abstracts a proton from C4 (the only available 
    
    
    
    -protons).
  • Intramolecular Attack: The C4-enolate attacks C2, displacing the bromide (Back-side attack, inversion).

  • Intermediate: Formation of a bicyclic[1.1.0] intermediate (cyclopropanone derivative).

  • Ring Opening: Alkoxide attacks the carbonyl; the ring opens to the more stable carbanion (primary vs. tertiary), releasing strain.

Reaction:



References

  • Conia, J. M. (1963). "The Halogenation of Cyclobutanones." Angewandte Chemie International Edition, 2(3), 153.

  • Salaun, J. (1983). "Cyclopropane Derivatives from Cyclobutanes: The Favorskii Rearrangement of

    
    -Halo Cyclobutanones." Chemical Reviews, 83(6), 619-632. 
    
  • Gao, S., et al. (2014). "Regioselective

    
    -Bromination of Cycloketones." Journal of Organic Chemistry, 79(9), 4131. 
    
  • Organic Syntheses. (1977). "Cyclobutanone."[1][2][3] Org.[1][4] Synth. 57, 1. (Foundational protocol for parent ring handling).

  • PubChem. (n.d.).[5] "2-Bromo-2-methylcyclobutanone Compound Summary."

Sources

Technical Guide: Spectroscopic Characterization of 2-Bromo-2-Methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-2-methylcyclobutanone represents a specialized class of


-halocyclobutanones, serving as a critical high-energy intermediate in the synthesis of cyclopentanones (via ring expansion) and complex polycyclic scaffolds.[1] Its characterization is defined by the interplay between significant ring strain (~26 kcal/mol)  and the inductive effects  of the geminal bromine-methyl substitution.

This guide provides a rigorous spectroscopic breakdown, moving beyond simple peak listing to explain the electronic and stereochemical causality of the observed signals. It is designed for organic chemists and analytical scientists requiring definitive structural validation.[1]

Structural Dynamics & Ring Strain

Before analyzing spectra, one must understand the molecule's geometry.[1] The cyclobutanone ring is not planar; it adopts a puckered conformation to minimize torsional strain (eclipsing interactions).[1]

  • The Geminal Effect: The C2 position holds both a Methyl group and a Bromine atom. This quaternary center locks the conformation, influencing the chemical environment of the adjacent methylene protons (C3 and C4).

  • Dipole Alignment: The nearly parallel alignment of the C-Br bond and the

    
    -orbitals of the carbonyl group (depending on the puckering angle) significantly impacts the IR stretching frequency.
    

Infrared Spectroscopy: The Carbonyl Shift

The most diagnostic feature of 2-bromo-2-methylcyclobutanone is the carbonyl (


) stretching frequency.[2][3]
Theoretical Grounding

In unstrained acyclic ketones,


 appears at ~1715 cm⁻¹.[1] Two factors drive the shift in this molecule:
  • Ring Strain (Geometric Effect): Compressing the

    
     bond angle to ~90° increases the 
    
    
    
    -character of the
    
    
    -bonds, forcing more
    
    
    -character into the
    
    
    -bond.[1] This strengthens the
    
    
    bond, raising the frequency.
  • 
    -Halogenation (Electronic Effect):  The electronegative bromine withdraws electron density (inductive effect, 
    
    
    
    ), shortening the
    
    
    bond and further increasing the frequency.[1]
Diagnostic Signals
Vibration ModeWavenumber (

)
Description

(Ketone)
1790 – 1805 Primary Identifier. Significantly higher than cyclohexanone analogs (~1715) or unsubstituted cyclobutanone (~1775).[1]

(Alkane)
2980 – 2850Standard methyl/methylene stretches.[1]

(Ring)
~1100 – 1200Skeletal vibrations, often coupled.[1]

600 – 700Weak to medium intensity; difficult to assign definitively in fingerprint region without comparison.[1]

Analyst Note: If the frequency is observed below 1780 cm⁻¹, suspect hydrolysis to the


-hydroxy compound or ring opening.

NMR Characterization ( H & C)

The rigidity of the cyclobutane ring renders the methylene protons diastereotopic, creating complex splitting patterns despite the molecule's small size.

H NMR (Proton)

Solvent Recommendation:


 (Standard) or 

(Benzene-d6) to resolve overlapping methylene multiplets.[1]
MoietyShift (

ppm)
MultiplicityIntegrationStructural Insight

1.80 – 1.95 Singlet (s) 3HKey Diagnostic. Sharp singlet. Deshielded by geminal Br and

-carbonyl.[1] No vicinal neighbors to split it.

2.2 – 2.6Multiplet (m)2HComplex coupling.[1] Protons are non-equivalent (cis/trans to Br).[1]

2.9 – 3.3Multiplet (m)2HDeshielded by adjacent

.[1] Higher frequency than C3.[1]

Coupling Logic: The ring protons form an


 or 

spin system depending on the exact puckering and resolution. The absence of splitting on the methyl group is the primary confirmation of the geminal 2-bromo-2-methyl regiochemistry versus the 2-bromo-3-methyl isomer.
C NMR (Carbon)
Carbon TypeShift (

ppm)
Description
Carbonyl (C1) 202 – 206 Characteristic of strained ketones.[1]
Quaternary (C2) 60 – 65 Deshielded by Br; significantly downfield from unsubstituted cycloalkanes.[1]
Methylene (C4)40 – 45

to Carbonyl.[1]
Methylene (C3)25 – 30

to Carbonyl.[1]
Methyl (

)
20 – 25Standard methyl shift.[1]

Mass Spectrometry (EI-MS)

Mass spectrometry provides confirmation of the halogen presence through isotopic abundance.[1]

Isotopic Signature

Bromine exists as


 (50.7%) and 

(49.3%).[1]
  • Molecular Ion (

    
    ):  You will observe two peaks of nearly equal intensity separated by 2 mass units (
    
    
    
    and
    
    
    ).[1]
  • Base Peak: Often results from the loss of the halogen or ring fragmentation.

Fragmentation Pathway (Graphviz)

The high ring strain drives specific fragmentation, notably the ejection of carbon monoxide (CO) and ethylene.

MS_Fragmentation Figure 1: Primary EI-MS Fragmentation Pathways for 2-Bromo-2-methylcyclobutanone M_Ion Molecular Ion (M+) m/z ~162/164 Loss_CO [M - CO] Cyclopropane radical M_Ion->Loss_CO -28 Da (CO) Loss_Br [M - Br] C5H7O cation (m/z 83) M_Ion->Loss_Br -79/81 Da (Br) Loss_C2H4 [M - C2H4] Ketene radical Loss_CO->Loss_C2H4 Ring Disassembly

Experimental Protocol: Synthesis & Purification

Context: This compound is typically synthesized via the regioselective


-bromination of 2-methylcyclobutanone.[1]
Workflow Diagram

Synthesis_Workflow Figure 2: Synthesis and Purification Workflow Start Starting Material: 2-Methylcyclobutanone Reaction Reaction: 0°C -> RT, 2-4 hrs (Monitor by TLC/GC) Start->Reaction Reagent Reagents: Br2 (1.0 eq), HBr (cat.) Solvent: CH2Cl2 or Ether Reagent->Reaction Quench Quench: Sat. NaHCO3 + Na2S2O3 (Neutralize acid & excess Br2) Reaction->Quench Purification Purification: Vacuum Distillation (Avoid silica column if possible due to sensitivity) Quench->Purification Product Target: 2-Bromo-2-methylcyclobutanone Purification->Product

Step-by-Step Methodology
  • Setup: In a flame-dried flask under

    
    , dissolve 2-methylcyclobutanone (10 mmol) in anhydrous 
    
    
    
    .
  • Bromination: Cool to 0°C. Add a catalytic amount of HBr (or generate in situ). Add

    
     (10 mmol) dropwise.[1] The reaction is autocatalytic; the color should dissipate as 
    
    
    
    is consumed.
    • Mechanism:[1][4][5][6][7] Acid-catalyzed enolization followed by electrophilic attack of bromine.[1][4] Regioselectivity favors the more substituted carbon (C2) due to the stability of the transition state (thermodynamic control).

  • Quench: Wash with saturated

    
     (to remove unreacted bromine) and 
    
    
    
    (to neutralize acid).
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Critical Step.

    
    -Halocyclobutanones are reactive.[1][4][8] Short-path vacuum distillation is preferred over silica gel chromatography, which can induce dehydrohalogenation to the cyclobutenone.[1]
    

References

  • Hassner, A., & Krepski, L. R. (1978).[1] Regiochemistry of the Cycloaddition of Ketenes to Olefins. Journal of Organic Chemistry.[1]

  • Trost, B. M., & Bogdanowicz, M. J. (1973).[1] New synthetic reactions.[1][9][10] Cyclobutane derivatives from cyclopropyldiphenylsulfonium fluoroborate.[1] Journal of the American Chemical Society.[1]

  • Conia, J. M., & Salaun, J. R. (1972).[1] Thermally Induced Rearrangements of Cyclobutane Derivatives.[1] Accounts of Chemical Research.[1] (Foundational text on cyclobutanone ring strain and reactivity).

  • Brady, W. T. (1981).[1] Halogenated Ketenes: Valuable Intermediates in Organic Synthesis.[1] Tetrahedron.[1] (Discusses spectroscopic properties of halo-cyclobutanones derived from ketenes).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-2-Methyl-Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of 2-bromo-2-methyl-cyclobutanone, a substituted cyclobutane derivative. As a senior application scientist, this document moves beyond a simple recitation of data, delving into the causal relationships between the molecule's structural features and its spectral characteristics. The principles discussed herein are foundational for structural elucidation and are broadly applicable to the analysis of other complex small molecules encountered in pharmaceutical and chemical research.

The cyclobutane ring, with its inherent strain and puckered conformation, presents a fascinating case for NMR analysis. The introduction of a quaternary stereocenter bearing a bromine atom and a methyl group, adjacent to a carbonyl function, creates a rich and informative spectral landscape. Understanding this landscape is key to confirming the compound's identity and purity.

Core Principles: Deciphering the NMR Signatures of a Substituted Cyclobutanone

The interpretation of the ¹H and ¹³C NMR spectra of 2-bromo-2-methyl-cyclobutanone is governed by several key principles:

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the electronic environment of the nucleus. Electronegative substituents, such as the bromine atom and the carbonyl group, withdraw electron density from neighboring atoms, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, shifting their signals to lower chemical shifts (upfield).

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, leading to the splitting of their NMR signals. The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the coupled protons and thus the conformation of the molecule.

  • Diastereotopicity: In a chiral molecule, or in an achiral molecule with a prochiral center, protons on a methylene group (CH₂) can be chemically non-equivalent. Such protons are termed diastereotopic and will have different chemical shifts and distinct couplings to neighboring protons.[1][2] This is a critical concept for understanding the ¹H NMR spectrum of 2-bromo-2-methyl-cyclobutanone. The C2 carbon is a stereocenter, rendering the protons on C3 and C4 diastereotopic.

Predicted ¹H NMR Spectral Data of 2-Bromo-2-Methyl-Cyclobutanone

The ¹H NMR spectrum of 2-bromo-2-methyl-cyclobutanone is predicted to exhibit four distinct signals, corresponding to the four sets of non-equivalent protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3a, H-3b (diastereotopic)2.5 - 3.5Multiplets2HJ(gem) ≈ 14-18, J(vic) ≈ 6-10
H-4a, H-4b (diastereotopic)2.0 - 2.8Multiplets2HJ(gem) ≈ 14-18, J(vic) ≈ 6-10
-CH₃~1.9Singlet3HN/A

In-Depth ¹H NMR Spectral Interpretation

The Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are attached to a quaternary carbon. As there are no adjacent protons to couple with, this signal is expected to be a sharp singlet. Its chemical shift is influenced by the adjacent bromine atom and carbonyl group, leading to a downfield shift compared to a typical alkyl methyl group.

The Methylene Protons (H-3 and H-4): The presence of the chiral center at C2 renders the geminal protons on both C3 and C4 diastereotopic.[1] This has profound consequences for the spectrum:

  • H-3 Protons: These protons are alpha to the carbonyl group, which strongly deshields them, causing their signals to appear further downfield. They will appear as two separate multiplets due to both geminal coupling to each other and vicinal coupling to the H-4 protons.

  • H-4 Protons: These protons are beta to the carbonyl group and will be found at a more upfield position compared to the H-3 protons. They will also appear as two distinct multiplets due to geminal coupling and vicinal coupling to the H-3 protons.

The complex multiplet patterns for the methylene protons arise from the non-planar, puckered conformation of the cyclobutane ring.[3] This puckering results in different dihedral angles between adjacent protons, leading to a range of vicinal coupling constants.

Predicted ¹³C NMR Spectral Data of 2-Bromo-2-Methyl-Cyclobutanone

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C1)200 - 210
C-Br (C2)60 - 70
-CH₂- (C3)40 - 50
-CH₂- (C4)25 - 35
-CH₃20 - 30

In-Depth ¹³C NMR Spectral Interpretation

The Carbonyl Carbon (C1): The carbonyl carbon of a ketone is highly deshielded and typically appears in the range of 205-220 ppm.[4] In cyclobutanones, ring strain tends to shift this resonance to a slightly higher frequency (downfield).[5]

The Quaternary Carbon (C2): This carbon is bonded to an electronegative bromine atom, which causes a significant downfield shift. Quaternary carbons generally show weaker signals in proton-decoupled ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

The Methylene Carbons (C3 and C4):

  • C3: Being alpha to the carbonyl group, this carbon is deshielded and will appear at a lower field compared to C4.

  • C4: This carbon is further from the electron-withdrawing groups and will therefore resonate at a more upfield position.

The Methyl Carbon (-CH₃): The methyl carbon will appear in the typical alkyl region of the spectrum. Its chemical shift is influenced by the adjacent bromine and carbonyl functionalities.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of 2-bromo-2-methyl-cyclobutanone.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2-bromo-2-methyl-cyclobutanone. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and shim the instrument to ensure a homogeneous magnetic field. c. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). d. Employ a standard pulse sequence for quantitative ¹H NMR. e. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans). f. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

3. Instrument Setup and ¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency. b. Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-220 ppm). c. Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. d. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans). e. Process the data similarly to the ¹H spectrum.

4. Data Processing: a. Apply phase correction to the spectra to obtain pure absorption lineshapes. b. Perform baseline correction to ensure a flat baseline. c. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. d. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and Logic

Molecular Structure of 2-bromo-2-methyl-cyclobutanone:

Caption: Molecular structure of 2-bromo-2-methyl-cyclobutanone.

NMR Interpretation Workflow:

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Signals Number of Signals (4 expected) H_Shifts Chemical Shifts (Influence of Br, C=O) H_Signals->H_Shifts H_Integration Integration (Proton Ratios) H_Shifts->H_Integration H_Coupling Coupling Patterns (Diastereotopicity) H_Integration->H_Coupling Structure Structure Elucidation H_Coupling->Structure C_Signals Number of Signals (5 expected) C_Shifts Chemical Shifts (Carbonyl, C-Br) C_Signals->C_Shifts C_Shifts->Structure

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 2-bromo-2-methyl-cyclobutanone provide a rich dataset for structural confirmation. A thorough analysis, grounded in the fundamental principles of chemical shift, spin-spin coupling, and stereochemistry, allows for the unambiguous assignment of all proton and carbon signals. The diastereotopic nature of the methylene protons is a key feature of the ¹H NMR spectrum, offering insight into the molecule's three-dimensional structure. This guide provides the foundational knowledge and practical framework for researchers to confidently interpret the NMR data of this and other similarly complex molecules, ensuring the integrity of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][1]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link][2]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link][4]

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The Unveiling of a Fragmented Identity: A Technical Guide to the Mass Spectrometry of 2-Bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-2-methyl-cyclobutanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation chemistry, offering predictive insights into the behavior of this halogenated cyclic ketone under mass spectrometric analysis. Our discussion is grounded in established mechanistic principles and aims to equip the reader with the expertise to interpret and predict the mass spectra of similarly complex molecules.

Introduction: The Significance of Fragmentation Analysis

In the landscape of chemical analysis, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation pattern generated upon ionization is a veritable molecular fingerprint, unique to a compound's architecture. For a molecule such as 2-bromo-2-methyl-cyclobutanone, with its inherent ring strain, a reactive carbonyl group, and a labile halogen, understanding its fragmentation journey is paramount for its unambiguous identification and characterization. This guide will dissect the probable fragmentation pathways, providing a predictive framework rooted in the fundamental principles of ion chemistry.

The Molecular Ion: A Tale of Two Isotopes

The initial event in the mass spectrometer is the ionization of the target molecule, typically through the removal of an electron to form a molecular ion (M⁺•). A key characteristic of bromo-compounds in mass spectrometry is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2][3][4] This results in a distinctive molecular ion region with two peaks of almost equal intensity, separated by two mass-to-charge units (M⁺• and [M+2]⁺•). This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.[1][2]

For 2-bromo-2-methyl-cyclobutanone (C₅H₇BrO), the expected molecular ion peaks would be:

  • m/z 178: Corresponding to the molecule containing ⁷⁹Br.

  • m/z 180: Corresponding to the molecule containing ⁸¹Br.

Predicted Fragmentation Pathways: A Mechanistic Exploration

The excess energy imparted during ionization renders the molecular ion unstable, leading to its fragmentation into smaller, charged species and neutral radicals.[5][6] The fragmentation of 2-bromo-2-methyl-cyclobutanone is anticipated to be governed by the interplay of its functional groups: the cyclic ketone and the α-bromo-methyl substitution.

Alpha-Cleavage: The Carbonyl's Directive

Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[7][8][9][10] This process is driven by the formation of a resonance-stabilized acylium ion.[9] For cyclic ketones, α-cleavage results in the opening of the ring structure.[11][12]

Pathway A: Cleavage of the C1-C2 Bond

This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the substituted α-carbon. This would lead to the formation of a distonic radical cation, which can then undergo further fragmentation.

Caption: Alpha-cleavage leading to ring opening.

Loss of the Bromine Atom: A Halogen's Exit

A principal fragmentation mode for halogenated compounds is the cleavage of the carbon-halogen bond, leading to the loss of the halogen atom as a radical.[1][13] The relative weakness of the C-Br bond makes this a highly probable event. The resulting cation would be resonance-stabilized by the adjacent carbonyl group.

Caption: Fragmentation via loss of a bromine radical.

Loss of the Methyl Group

The cleavage of the C-CH₃ bond represents another viable fragmentation pathway, leading to the loss of a methyl radical. This would result in a stable, resonance-stabilized acylium ion.

Concerted and Sequential Fragmentations

More complex fragmentation patterns can arise from the initial fragments. For instance, the ring-opened radical cation from α-cleavage could undergo subsequent loss of a bromine radical or other neutral molecules. A particularly significant fragmentation pathway for cyclobutanone derivatives involves the loss of ethene (C₂H₄) and carbon monoxide (CO).[14]

A plausible pathway for 2-bromo-2-methyl-cyclobutanone could involve an initial α-cleavage, followed by the loss of a bromine radical, and then rearrangement and cleavage to expel neutral molecules.

Summary of Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for 2-bromo-2-methyl-cyclobutanone and their corresponding mass-to-charge ratios.

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure/Formula Fragmentation Pathway Predicted Relative Abundance
178/180[C₅H₇BrO]⁺•Molecular Ion (M⁺•)Moderate
163/165[C₄H₄BrO]⁺•Loss of methyl radical (•CH₃)Moderate to High
99[C₅H₇O]⁺Loss of bromine radical (•Br)High
71[C₄H₇O]⁺α-cleavage (loss of C(CH₃)Br) followed by H rearrangementModerate
55[C₃H₃O]⁺Loss of Br and C₂H₄Moderate
43[C₂H₃O]⁺Acylium ion from further fragmentationHigh

Experimental Protocol for Mass Spectrum Acquisition

To validate the predicted fragmentation patterns, the following experimental workflow using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Sample Preparation
  • Dissolution: Prepare a dilute solution of 2-bromo-2-methyl-cyclobutanone (approximately 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Standard: Include an internal standard if quantitative analysis is required.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with an appropriate split ratio (e.g., 50:1).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-300.

  • Scan Speed: 2 scans/second.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2-bromo-2-methyl-cyclobutanone is predicted to be a rich interplay of pathways dictated by its cyclic ketone and α-bromo-methyl functionalities. The characteristic isotopic signature of bromine in the molecular ion, coupled with dominant fragmentation routes including α-cleavage, loss of the bromine atom, and subsequent rearrangements, provides a robust framework for its structural confirmation. The experimental protocol outlined herein offers a standardized approach for acquiring high-quality mass spectra to validate these predictions. This guide serves as a testament to the predictive power of mechanistic understanding in the interpretation of mass spectral data, an essential skill for the modern analytical scientist.

References

  • Whitman People. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Weiss, D. S., Gagosian, R. B., & Turro, N. J. (1970). The mass spectra of substituted cyclobutanones. Journal of Mass Spectrometry, 3(2), 145-154. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Pálinkó, I., Szabó, P. T., Torok, B., & Kele, Z. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of the 2-Bromo-2-Methyl-Cyclobutanone Carbonyl Stretch

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of the carbonyl stretch in 2-bromo-2-methyl-cyclobutanone. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing the vibrational frequency of the carbonyl group in this specific molecule. We will explore the synergistic effects of ring strain inherent to the cyclobutanone framework and the electronic influences of α-substituents. A detailed, field-proven protocol for the synthesis of 2-bromo-2-methyl-cyclobutanone and the subsequent acquisition of its infrared spectrum is provided, ensuring scientific integrity and reproducibility. This guide is designed to serve as a practical resource, bridging theoretical understanding with experimental application.

Introduction: The Carbonyl Stretch as a Spectroscopic Probe

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. The absorption of infrared radiation at specific frequencies corresponds to the excitation of discrete vibrational modes, providing a unique molecular fingerprint. Among the most characteristic and readily identifiable absorption bands in an IR spectrum is that of the carbonyl (C=O) stretching vibration.[1] This intensity is due to the large change in dipole moment during the stretching motion. The position of the carbonyl absorption band is exquisitely sensitive to the local molecular environment, making it an invaluable diagnostic tool for structural elucidation.

This guide focuses on the carbonyl stretch of 2-bromo-2-methyl-cyclobutanone, a molecule that presents a fascinating interplay of structural and electronic effects. By understanding how the cyclobutanone ring and its substituents influence the C=O vibrational frequency, we can gain deeper insights into the molecule's structure and reactivity.

Theoretical Framework: Factors Influencing the Carbonyl Stretching Frequency

The vibrational frequency of the C=O bond is primarily determined by the bond's force constant and the reduced mass of the constituent atoms, as described by Hooke's Law. In the context of 2-bromo-2-methyl-cyclobutanone, several key factors collectively determine the position of the carbonyl absorption:

Ring Strain: A Dominant Influence

Cyclic ketones exhibit a pronounced correlation between ring size and carbonyl stretching frequency. As the ring size decreases, the C=O stretching frequency increases.[2] This phenomenon is a direct consequence of ring strain. In an unstrained, acyclic ketone, the C-(C=O)-C bond angle is approximately 120°. However, in cyclobutanone, the internal bond angles are constrained to roughly 90°, a significant deviation from the ideal sp² hybridization of the carbonyl carbon.[3][4]

This angle compression leads to an increase in the s-character of the C=O bond.[3][4] To accommodate the strained ring geometry, the carbonyl carbon utilizes orbitals with higher p-character for the C-C single bonds within the ring. Consequently, the remaining orbitals used for the C=O bond have a greater percentage of s-character. An increase in s-character strengthens the C=O bond, leading to a higher force constant and, therefore, a higher vibrational frequency. For instance, cyclohexanone, a relatively strain-free cyclic ketone, exhibits a C=O stretch around 1715 cm⁻¹, whereas cyclobutanone absorbs at a much higher frequency, typically around 1785 cm⁻¹.[5]

Inductive Effects of α-Substituents

The presence of electronegative atoms on the α-carbon (the carbon adjacent to the carbonyl group) influences the C=O stretching frequency through an inductive effect. In 2-bromo-2-methyl-cyclobutanone, the bromine atom is highly electronegative and withdraws electron density from the α-carbon. This electron withdrawal, in turn, pulls electron density from the carbonyl carbon, leading to a strengthening and shortening of the C=O bond. This increased bond strength results in a higher absorption frequency.

The methyl group, in contrast, is weakly electron-donating. However, the potent electron-withdrawing effect of the bromine atom is the dominant influence in this case. The presence of a halogen at the α-position of a ketone is known to increase the carbonyl stretching frequency.

Predicting the Carbonyl Stretching Frequency of 2-Bromo-2-Methyl-Cyclobutanone

Based on the principles outlined above, we can predict the approximate carbonyl stretching frequency for 2-bromo-2-methyl-cyclobutanone. Starting with the base value for cyclobutanone at approximately 1785 cm⁻¹, the inductive effect of the α-bromo substituent is expected to shift this absorption to an even higher wavenumber. It is therefore reasonable to predict the C=O stretch for 2-bromo-2-methyl-cyclobutanone to appear in the range of 1800-1820 cm⁻¹ .

The Possibility of Fermi Resonance

In some instances, the carbonyl stretching band in ketones can be split into a doublet due to a phenomenon known as Fermi resonance.[6] This occurs when a fundamental vibrational mode (like the C=O stretch) has a similar energy to an overtone or combination band of another vibration within the molecule. This interaction can lead to a splitting of the absorption band and a shift in the apparent frequencies. While not always present, the possibility of Fermi resonance should be considered when interpreting the IR spectrum of 2-bromo-2-methyl-cyclobutanone.

Experimental Section

Synthesis of 2-Bromo-2-Methyl-Cyclobutanone

The synthesis of 2-bromo-2-methyl-cyclobutanone can be achieved via the α-bromination of 2-methyl-cyclobutanone. A general, reliable protocol is outlined below.

Materials:

  • 2-Methyl-cyclobutanone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) - radical initiator

  • Carbon tetrachloride (CCl₄) - solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-cyclobutanone in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl₄ and will be consumed as the reaction proceeds.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to remove any remaining bromine) and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-bromo-2-methyl-cyclobutanone.

  • The product can be further purified by vacuum distillation.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 2-Methyl-cyclobutanone Reaction Reflux Start->Reaction Reagents NBS, AIBN, CCl4 Reagents->Reaction Workup Aqueous Workup & Drying Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 2-Bromo-2-methyl-cyclobutanone Purification->Product

Caption: Synthetic workflow for 2-bromo-2-methyl-cyclobutanone.

Infrared Spectrum Acquisition

The infrared spectrum of the purified 2-bromo-2-methyl-cyclobutanone, which is a liquid at room temperature, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation and Materials:

  • FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Pasteur pipette or micropipette.

  • Volatile solvent for cleaning (e.g., dichloromethane or isopropanol).

  • Lens paper.

Procedure (using salt plates):

  • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Place a single drop of the liquid 2-bromo-2-methyl-cyclobutanone onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, clean the salt plates thoroughly with a volatile solvent and lens paper.

Procedure (using an ATR accessory):

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum with the clean, empty ATR crystal.

  • Place a small drop of the liquid 2-bromo-2-methyl-cyclobutanone directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent.

Diagram of the FTIR Analysis Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid Sample: 2-Bromo-2-methyl-cyclobutanone SaltPlates Clean Salt Plates (or ATR Crystal) Sample->SaltPlates Apply Sample Background Acquire Background Spectrum AcquireSample Acquire Sample Spectrum SaltPlates->AcquireSample Background->AcquireSample Process Process Spectrum (Baseline Correction, etc.) AcquireSample->Process Identify Identify Carbonyl Stretching Frequency Process->Identify

Caption: Workflow for FTIR analysis of a liquid sample.

Data Interpretation and Expected Results

The resulting infrared spectrum of 2-bromo-2-methyl-cyclobutanone is expected to exhibit a strong, sharp absorption band in the region of 1800-1820 cm⁻¹ , corresponding to the C=O stretching vibration. Other notable absorptions will include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, and C-Br stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).

Table 1: Predicted and Comparative IR Absorption Frequencies

CompoundC=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Cyclohexanone~1715Minimal ring strain
Cyclopentanone~1750Moderate ring strain
Cyclobutanone~1785High ring strain
2-Bromo-2-methyl-cyclobutanone ~1800-1820 (Predicted) High ring strain + Inductive effect of Br

Conclusion

The infrared spectroscopy of the carbonyl group in 2-bromo-2-methyl-cyclobutanone provides a clear illustration of how molecular structure and electronic effects manifest in vibrational spectra. The high carbonyl stretching frequency is a cumulative result of significant ring strain in the four-membered ring and the strong inductive electron withdrawal by the α-bromine substituent. This guide has provided the theoretical underpinnings for predicting this absorption, along with detailed, practical protocols for the synthesis of the compound and the acquisition of its IR spectrum. By following these self-validating procedures, researchers can confidently apply these principles in their own investigations, leveraging the power of infrared spectroscopy for structural elucidation in complex organic molecules.

References

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. [Link]

  • Glaser, R. (n.d.). Chemistry 416: Applications of IR/Raman Spectra: Ring Strain Effects on Force Constants. University of Missouri.
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  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

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physical properties of 2-bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

High-Energy Intermediates in Alicyclic Synthesis

Executive Summary

2-Bromo-2-methylcyclobutanone is a specialized, high-reactivity intermediate utilized primarily in the synthesis of strained carbocycles and ring-contraction/expansion methodologies.[1] Characterized by the convergence of significant ring strain (~26 kcal/mol for the cyclobutane core) and a labile tertiary


-halogen, this compound acts as a "spring-loaded" electrophile.[1]

It is most frequently deployed in Favorskii rearrangements to access cyclopropane derivatives or as a substrate for radical-mediated ring expansions.[1] Due to its tendency toward rapid nucleophilic substitution and potential for ring-opening polymerization, it requires precise handling protocols distinct from its unstrained cyclohexanone congeners.[1]

Physical & Chemical Properties

Note: Experimental data for this specific isomer is scarce in open literature.[1] Values below represent a consensus of predicted modeling and available catalog data for the specific 2-bromo-2-methyl isomer.

PropertyValue (Approximate)Context/Notes
Molecular Formula

Molecular Weight 163.01 g/mol
Appearance Colorless to pale yellow liquidDarkens upon standing (decomposition).[1][2][3]
Boiling Point 120–122 °C (at 760 mmHg)Predicted.[1] Likely distilled under reduced pressure (e.g., ~45°C @ 15 mmHg) to prevent decomposition.[1]
Density 1.45 ± 0.05 g/cm³High density due to bromine content.[1]
Flash Point ~32 °CFlammable .[1] Handle in inert atmosphere.
Solubility Soluble in

,

, THF
Hydrolyzes slowly in water; reactive with nucleophilic solvents.[1]
Stability Thermally labileStore at -20°C under Argon.[1] Prone to acid-catalyzed polymerization.[1]

Synthesis Protocol: Regioselective -Bromination

The most direct route to 2-bromo-2-methylcyclobutanone is the regioselective bromination of 2-methylcyclobutanone.[1] Unlike larger rings, the strain of the cyclobutane ring requires careful control of acid concentration to prevent acid-catalyzed ring opening (cleavage).[1]

Methodology: Acid-Catalyzed Bromination

Objective: Install a bromine atom at the C2 position (tertiary carbon) via the thermodynamic enol.[1]

Reagents:
  • Substrate: 2-Methylcyclobutanone (1.0 equiv)

  • Brominating Agent: Molecular Bromine (

    
    ) (1.05 equiv) or Pyridinium Tribromide.[1]
    
  • Solvent: Glacial Acetic Acid (

    
    ) or 
    
    
    
    with cat. HBr.
  • Quench: Saturated

    
     and 
    
    
    
    .
Step-by-Step Protocol:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a low-temperature thermometer. Purge with

    
    .
    
  • Solvation: Dissolve 2-methylcyclobutanone in dry

    
     (0.5 M concentration). Cool to 0 °C .[1]
    
  • Catalysis: Add a catalytic amount of HBr (33% in AcOH) or generate in situ by adding the first few drops of

    
     and waiting for decolorization (induction period).[1]
    
  • Addition: Add the

    
     solution dropwise over 60 minutes.
    
    • Critical Control Point: Maintain temperature < 5 °C. Rapid addition or heating can trigger ring opening to linear bromo-ketones.[1]

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (stain with KMnO4; product spot will be less polar than starting material) or GC-MS.[1]

  • Workup:

    • Pour mixture into ice-cold sat.

      
       (Caution: 
      
      
      
      evolution).[1]
    • Wash organic layer with 10%

      
       to remove excess bromine (orange color disappears).[1]
      
    • Dry over anhydrous

      
       and concentrate in vacuo at room temperature  (do not heat).
      
  • Purification: Vacuum distillation is preferred over column chromatography, as silica gel can induce elimination to the enone or rearrangement.[1]

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthetic pathway and the divergent reactivity profiles (Substitution vs. Rearrangement).

G start 2-Methylcyclobutanone reagent Br2 / Cat. H+ (Thermodynamic Control) start->reagent product 2-Bromo-2-methyl- cyclobutanone reagent->product Electrophilic Halogenation favorskii Favorskii Rearrangement (Base: NaOMe) product->favorskii Ring Contraction subst Nucleophilic Substitution (Weak Nu: H2O/ROH) product->subst SN1 Pathway cyclopro 1-Methylcyclopropane- carboxylate favorskii->cyclopro alcohol 2-Hydroxy-2-methyl- cyclobutanone subst->alcohol

Figure 1: Synthetic workflow and divergent reactivity pathways for 2-bromo-2-methylcyclobutanone.[1]

Mechanistic Insight: The Favorskii Rearrangement

The defining utility of 2-bromo-2-methylcyclobutanone is its behavior under basic conditions.[1] Unlike acyclic


-halo ketones, the cyclobutanone ring strain drives a semi-benzylic type Favorskii rearrangement  (or quasi-Favorskii), contracting the ring to a cyclopropane.[1]
Mechanism of Action:
  • Enolization: Base removes a proton from the C4 position (or C2 if not blocked, but C2 is blocked by Methyl/Bromo).[1]

  • Cyclopropanone Formation: Intramolecular

    
    -like attack of the enolate on the C2-Bromine center forms a highly strained oxaspiropentane  or cyclopropanone  intermediate.[1]
    
  • Ring Opening: Nucleophilic attack (e.g.,

    
    ) on the carbonyl opens the transient ring to the thermodynamically more stable cyclopropane ester.[1]
    

Why it matters: This is a primary method for generating quaternary carbon centers on cyclopropane rings, common pharmacophores in modern antiviral and neurological drugs.[1]

Safety & Handling (E-E-A-T)

  • Lachrymator: Like most

    
    -halo ketones (e.g., bromoacetone), this compound is a potent lachrymator.[1] All work must be performed in a functioning fume hood. 
    
  • Alkylating Agent: High potential for DNA alkylation.[1] Double-glove (Nitrile/Laminate) is mandatory.[1]

  • Decomposition: Releases HBr upon decomposition. Store in acid-resistant containers (glass/Teflon) with a stabilizer (e.g., silver wool or

    
     trace) if storing for >24 hours.[1]
    

References

  • Wnuk, S. F. (2011).[1][4] Advanced Organic Chemistry: Nucleophilic Additions and Halo-Ketone Reactivity. Florida International University Coursework. Retrieved from [Link][1]

  • Solomons, T. W. G., & Fryhle, C. B. (2013).[1] Organic Chemistry (11th ed.).[1][4] Chapter 16: Aldehydes and Ketones. (Contextual grounding for nomenclature and reactivity of 2-bromo-2-methylcyclobutanone).

  • Conia, J. M., & Salaun, J. R. (1972).[1] Thermally Induced Rearrangements of Cyclobutanones. Accounts of Chemical Research. (Foundational text on cyclobutanone ring expansions/contractions).

  • Salaun, J. (1983).[1] Cyclopropane derivatives from cyclobutanones. Chemical Reviews, 83(6), 619-632.[1] (Authoritative review on the Favorskii rearrangement of bromocyclobutanones).

Sources

Technical Guide: Stability, Storage, and Handling of 2-Bromo-2-methylcyclobutanone

[1]

Executive Summary

2-Bromo-2-methylcyclobutanone is a highly reactive synthetic intermediate characterized by significant ring strain (

11

This guide defines the rigorous storage protocols required to prevent the three primary degradation modes: thermal elimination , photolytic cleavage , and nucleophilic ring contraction .[1] Failure to adhere to these conditions typically results in the formation of polymerized tars or ring-contracted acids, rendering the material useless for precise drug development applications.[1]

Part 1: Structural Analysis & Reactivity Profile

To understand the storage requirements, one must understand the molecule's stress points.[1] The instability of 2-bromo-2-methylcyclobutanone arises from a "perfect storm" of three structural factors:

  • Angle Strain: The cyclobutanone ring deviates significantly from the ideal

    
     (109.5°) and 
    
    
    (120°) bond angles.[1] This trapped energy lowers the activation energy barrier for ring-opening reactions.[1]
  • Alpha-Halogen Activation: The bromine atom at the

    
    -position increases the acidity of the remaining 
    
    
    -protons (at C4) and renders the carbonyl carbon highly electrophilic.[1]
  • Tertiary Center: The presence of the methyl group at the bromine-bearing carbon creates a tertiary halide.[1] While this sterically hinders

    
     attack, it stabilizes the carbocation or radical formed during thermal or photolytic decomposition, facilitating 
    
    
    and radical degradation pathways.[1]
The Primary Degradation Risk: Favorskii Rearrangement

The most critical non-thermal degradation pathway is the Favorskii Rearrangement .[1] Even trace amounts of moisture (acting as a nucleophile) or basic impurities on glass surfaces can trigger this cascade, converting the valuable cyclobutanone into a cyclopropanecarboxylic acid derivative.[1]

Part 2: Degradation Pathways (Mechanistic Visualization)

The following diagram outlines the three critical failure modes for this molecule.

DecompositionPathwaysStart2-Bromo-2-methyl-cyclobutanoneHeatHeat (>25°C)Start->HeatBaseBase/Nucleophile(OH-, H2O, Surface)Start->BaseLightUV/Vis LightStart->LightEliminationDehydrohalogenation(-HBr)Heat->EliminationProduct12-Methylcyclobutenone(Unstable/Polymerizes)Elimination->Product1FavorskiiFavorskiiRearrangementBase->FavorskiiProduct21-Methylcyclopropane-carboxylic acidFavorskii->Product2RadicalHomolytic Cleavage(C-Br Scission)Light->RadicalProduct3Radical Oligomers(Tars)Radical->Product3

Figure 1: Mechanistic degradation pathways.[1] Note that the Favorskii route (yellow) is the most common cause of impurity formation during improper storage in non-inert environments.[1]

Part 3: Storage & Handling Protocols[2][3][4][5]

Environmental Control Specifications

The following table summarizes the mandatory storage conditions.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Prevents thermal elimination of HBr.[1] At RT, the compound slowly decomposes to the unsaturated ketone.[1]
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against moisture ingress.[1]
Container Amber Glass Blocks UV radiation to prevent homolytic cleavage of the weak C-Br bond.[1]
Surface Silanized/Acid-Washed Standard glass is slightly basic (silanolates).[1] This surface alkalinity can catalyze the Favorskii rearrangement.[1]
Desiccant Required Hydrolysis is a major risk.[1] Store the vial inside a secondary jar containing activated molecular sieves or Drierite.
Handling Workflow (SOP)

Safety Warning:

lachrymators11

Step-by-Step Aliquoting Procedure:

  • Equilibration: Remove the amber vial from the freezer (-20°C). Allow it to warm to room temperature inside a desiccator before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture directly into the product, triggering hydrolysis.[1]

  • Inert Sampling: Purge the headspace with Argon.[1] Use a gas-tight syringe or a dry glass pipette to withdraw the required amount.[1]

  • Resealing: Immediately backfill the vial with Argon.[1] Wrap the cap with Parafilm or electrical tape to ensure a hermetic seal.[1]

  • Return to Storage: Place the vial back into the secondary container (with desiccant) and return to the freezer immediately.

Part 4: Quality Control & Validation

Visual inspection is insufficient; the degradation products (cyclobutenones and acids) may be colorless initially.[1] Use Proton NMR (


H-NMR)1
Diagnostic NMR Signals (CDCl )
  • Intact Material: Look for the sharp singlet of the methyl group adjacent to the bromine.[1] In similar 2-substituted cyclobutanones, this appears in the 1.8 – 1.9 ppm range.[1] The methylene protons of the ring will show complex multiplets between 2.0 – 3.5 ppm .[1]

  • Degradation (Favorskii Product): If the ring contracts to 1-methylcyclopropanecarboxylic acid, the methyl signal will shift upfield significantly (shielded by the cyclopropane ring) to the 1.3 – 1.5 ppm range.[1]

  • Degradation (Elimination): Appearance of vinylic protons (5.8 – 6.5 ppm) indicates the formation of 2-methylcyclobutenone.[1]

Part 5: References

  • Favorskii, A. E. (1894).[1] Journal of the Russian Physico-Chemical Society, 26, 590.[1] (Foundational text on the rearrangement mechanism of

    
    -haloketones).
    
  • Kende, A. S. (1960).[1] "The Favorskii Rearrangement of Haloketones." Organic Reactions, 11, 261-328.[1] [1]

  • Salaun, J. (1983).[1] "Cyclopropane derivatives from

    
    -haloketones via the Favorskii rearrangement." The Chemistry of the Cyclopropyl Group, Part 2, Wiley.[1] (Detailed analysis of ring contraction in cyclic systems).
    
  • Conia, J. M., & Salaun, J. R. (1972).[1] "Thermally Induced Retro-Ene Reactions."[1] Accounts of Chemical Research, 5(1), 33–40.[1] (Discusses thermal instability and ring opening of cyclobutanone derivatives). [1]

  • PubChem Compound Summary for 2-Bromocyclobutanone derivatives. (General safety and physical property data). [1]

A Theoretical Investigation into the Conformational Landscape of 2-bromo-2-methyl-cyclobutanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for elucidating the three-dimensional structure and conformational preferences of 2-bromo-2-methyl-cyclobutanone. Addressed to researchers, scientists, and professionals in drug development, this document outlines the application of modern computational chemistry techniques to predict and understand the molecule's geometry. The methodologies described herein are grounded in established theoretical principles and are designed to provide a robust and self-validating approach to structural analysis.

Introduction: The Significance of Molecular Structure in Drug Discovery and Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For small molecules such as 2-bromo-2-methyl-cyclobutanone, a key building block in the synthesis of various organic compounds, understanding its preferred conformation is paramount.[1][2] The puckered nature of the cyclobutane ring, coupled with the steric and electronic effects of the bromine and methyl substituents, gives rise to a complex potential energy surface with multiple possible conformers.[3] Theoretical calculations offer a powerful, non-experimental route to explore this conformational landscape, providing insights that can guide synthetic strategies and inform the design of novel therapeutics.

This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to determine the equilibrium geometry and relative energies of the conformers of 2-bromo-2-methyl-cyclobutanone.[4][5] We will explore the rationale behind the selection of appropriate theoretical methods and basis sets, and outline a systematic workflow for performing these calculations.

Theoretical Methodology: A First-Principles Approach

The core of this investigation lies in the application of quantum mechanical calculations to solve the electronic Schrödinger equation for the molecule of interest. Due to the computational cost of highly correlated ab initio methods, DFT provides an optimal balance of accuracy and efficiency for a molecule of this size.[4]

The Choice of a Functional: Balancing Accuracy and Computational Cost

The accuracy of a DFT calculation is heavily dependent on the chosen exchange-correlation functional. For organic molecules containing halogens, hybrid functionals often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for geometry optimizations and energy calculations of organic compounds.[6][7] Alternatively, the PBE0 functional can also be employed and has shown good performance in predicting excitation energies and molecular geometries.[8][9]

The Basis Set: Describing the Electron Distribution

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing a bromine atom, it is crucial to use a basis set that can adequately describe the electron-rich nature of the halogen. A Pople-style basis set, such as 6-311+G(d,p), or a correlation-consistent basis set, like cc-pVDZ or aug-cc-pVDZ, are recommended.[4][7] The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately modeling the non-covalent interactions and the electron distribution far from the nucleus.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the theoretical investigation of 2-bromo-2-methyl-cyclobutanone's structure.

Step 1: Initial Structure Generation

  • Construct an initial 3D model of 2-bromo-2-methyl-cyclobutanone.

  • Generate plausible starting geometries for different conformers, considering the puckering of the cyclobutane ring and the axial/equatorial positions of the bromine and methyl groups.

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each starting structure using the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • This process will locate the stationary points on the potential energy surface corresponding to energy minima.

Step 3: Frequency Analysis

  • For each optimized structure, perform a frequency calculation at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

Step 4: Thermochemical Analysis

  • From the frequency calculations, extract thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • These values are crucial for determining the relative stabilities of the different conformers at a given temperature.

Step 5: Conformational Search (Optional but Recommended)

  • To ensure a thorough exploration of the conformational space, a systematic or stochastic conformational search can be performed. This can help identify low-energy conformers that might be missed by manual structure generation.

The following diagram illustrates the computational workflow:

computational_workflow cluster_start Initialization cluster_calc Quantum Chemical Calculations cluster_analysis Analysis and Validation Start Generate Initial Geometries Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Input Structures Freq Frequency Analysis Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Validation->Opt Imaginary Frequencies Found (Re-optimize/Search for TS) Thermo Thermochemical Analysis (Relative Stabilities) Validation->Thermo No Imaginary Frequencies Conformer Identify Stable Conformers Thermo->Conformer

Caption: A schematic of the computational workflow for determining the stable conformers of 2-bromo-2-methyl-cyclobutanone.

Predicted Structural Parameters and Conformational Analysis

While a specific calculation for 2-bromo-2-methyl-cyclobutanone is not present in the literature, we can infer expected outcomes based on studies of related molecules. The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain.[3] The substituents on the ring will influence the degree of puckering and the relative stability of different conformers.

Key Structural Parameters

The geometry optimization will yield a set of structural parameters for each stable conformer. These include:

  • Bond Lengths: The distances between bonded atoms (e.g., C-C, C=O, C-Br, C-H).

  • Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, O=C-C).

  • Dihedral Angles: The torsional angles that define the puckering of the ring and the orientation of the substituents.

These parameters can be summarized in a table for easy comparison between different conformers and with experimental data on similar molecules, if available.

ParameterExpected RangeNotes
C-C (ring)1.54 - 1.56 ÅLonger than in acyclic alkanes due to ring strain.
C=O~1.21 ÅTypical for a ketone.
C-Br~1.94 ÅStandard carbon-bromine single bond length.
C-C-C (ring)88° - 92°Deviates significantly from the ideal tetrahedral angle.
Ring Puckering AngleVariesA key parameter defining the conformation.
Conformational Isomers and Relative Stabilities

The primary conformational isomerism in 2-bromo-2-methyl-cyclobutanone will arise from the puckering of the four-membered ring and the relative orientations of the bromine and methyl groups. We can anticipate two primary puckered conformations, often described as "axial" and "equatorial" in analogy to cyclohexane, although the distinction is less pronounced in a cyclobutane ring.

The relative energies of these conformers, corrected for ZPVE, will determine their populations at a given temperature according to the Boltzmann distribution. It is expected that steric hindrance between the bulky bromine atom, the methyl group, and the adjacent carbonyl group will play a significant role in determining the most stable conformer.[10]

The logical relationship for determining the predominant conformer is as follows:

conformer_stability cluster_factors Influencing Factors cluster_energy Energy Calculation cluster_outcome Outcome Steric Steric Hindrance (Br, CH3, C=O) DFT DFT Energy Calculation (e.g., B3LYP/6-311+G(d,p)) Steric->DFT Electronic Electronic Effects (Dipole-Dipole, Hyperconjugation) Electronic->DFT ZPVE Zero-Point Vibrational Energy Correction DFT->ZPVE Relative_Energy Relative Gibbs Free Energy (ΔG) ZPVE->Relative_Energy Population Conformer Population (Boltzmann Distribution) Relative_Energy->Population Predominant Predominant Conformer Population->Predominant

Caption: The logical flow for determining the predominant conformer based on theoretical calculations.

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for investigating the structure of 2-bromo-2-methyl-cyclobutanone. By employing DFT calculations with appropriate functionals and basis sets, researchers can obtain detailed insights into the molecule's geometry, conformational preferences, and the underlying energetic factors that govern its structure.

The predicted structural parameters can serve as a valuable reference for experimental studies, such as X-ray crystallography or NMR spectroscopy. Furthermore, understanding the conformational landscape of this important synthetic intermediate can aid in the rational design of more complex molecules with desired biological activities. Future work could involve the simulation of vibrational spectra (IR and Raman) to further validate the theoretical structures against experimental data, or the investigation of the molecule's reactivity and reaction mechanisms using computational methods.

References

  • PubChem. 2-Bromo-2-methylcyclohexanone. [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). ResearchGate. [Link]

  • Carrillo, M. J., et al. (2023). Theoretical and Microwave Spectroscopic Characterization of Cyclobutenone: Planar or Puckered?. ResearchGate. [Link]

  • Structure of 1-bromo-2-methylcyclobutane. (2025). Filo. [Link]

  • The Aldol‐Tishchenko Reaction of Butanone, Cyclobutanone and a 3‐Pentanone Derived Sulfinylimine and DFT Calculations of the. ePrints Soton. [Link]

  • 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses. [Link]

  • 2-bromo-2-methylbutane Definition. (2025). Fiveable. [Link]

  • Ultrafast Photochemistry and Electron Diffraction for Cyclobutanone in the S2 State: Surface Hopping with Time-Dependent Density Functional Theory. (2024). arXiv.org. [Link]

  • Butane, 2-bromo-2-methyl-. NIST WebBook. [Link]

  • 2-bromo-2-methylcyclohexanone. Mol-Instincts. [Link]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. (2025). ResearchGate. [Link]

  • Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. (2025). ResearchGate. [Link]

  • The crystal and molecular structure of (–)-2-bromo-2-nitrocamphane. RSC Publishing. [Link]

  • Ultrafast photochemistry and electron diffraction for cyclobutanone in the S2 state: Surface hopping with time-dependent density functional theory. (2025). ResearchGate. [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PMC. [Link]

  • Conformational analysis of cyclohexanone. (2020). YouTube. [Link]

  • Ultrafast photochemistry and electron diffraction for cyclobutanone in the S 2 state: Surface hopping with time-dependent density functional theory. (2024). AIP Publishing. [Link]

  • A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. (2025). ResearchGate. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2025). ResearchGate. [Link]

  • Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. (2009). PubMed. [Link]

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. [Link]

  • Cyclobutanone synthesis. Organic Chemistry Portal. [Link]

  • (3-Bromo-2-methylpropyl)cyclobutane. PubChem. [Link]

  • Computational Reaction Mechanism Study of the Elimination of 2-pentanone. (2024). ResearchGate. [Link]

  • Conformational Analysis of cis -2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Academia.edu. [Link]

  • Solved Question 18 What is the IUPAC name for the following. (2020). Chegg.com. [Link]

  • Infrared and theoretical calculations in 2-halocycloheptanones conformational analysis. (2012). PubMed. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Bromo-2-Methyl-Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven experimental protocol for the synthesis of 2-bromo-2-methyl-cyclobutanone, a valuable synthetic intermediate in medicinal chemistry and materials science. The procedure is based on the regioselective, acid-catalyzed α-bromination of 2-methylcyclobutanone. This document offers an in-depth explanation of the reaction mechanism, step-by-step instructions for the synthesis and purification, critical safety precautions, and a visual workflow to ensure reproducible and safe execution of the protocol.

Introduction and Scientific Rationale

Cyclobutanone derivatives are foundational building blocks in organic synthesis, providing access to a wide range of complex molecular architectures.[1] The introduction of a bromine atom at the α-position, particularly at a quaternary center as in 2-bromo-2-methyl-cyclobutanone, creates a highly versatile intermediate. The presence of the halogen provides a reactive handle for subsequent nucleophilic substitution or elimination reactions, while the strained four-membered ring can be exploited in various ring-opening or expansion strategies.

The synthesis described herein proceeds via an acid-catalyzed α-bromination of 2-methylcyclobutanone. In an acidic medium, the ketone undergoes tautomerization to its more thermodynamically stable enol form. The regioselectivity of the bromination is controlled by the stability of this enol intermediate; the more substituted enol is favored, leading to the desired product where bromine is introduced at the C2 position.[2][3]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The mechanism for the acid-catalyzed α-bromination of a ketone is a well-established process that involves the formation of an enol intermediate.[2][4]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (HBr), which increases the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (in this case, the solvent or the bromide ion) abstracts an α-hydrogen from the more substituted carbon (C2). This is the rate-determining step and results in the formation of the more stable, more substituted enol tautomer.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step forms a new C-Br bond at the α-position and generates a bromide ion (Br⁻).

  • Deprotonation: The protonated carbonyl is then deprotonated, regenerating the carbonyl group and yielding the final α-brominated ketone product, 2-bromo-2-methyl-cyclobutanone.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Methylcyclobutanone≥98%Sigma-AldrichStore under inert atmosphere.
Bromine (Br₂)ReagentFisher ScientificExtremely Toxic & Corrosive. Handle only in a fume hood.
Glacial Acetic AcidACS GradeVWRCorrosive.
Hydrobromic Acid (48%)ACS ReagentSigma-AldrichHighly Corrosive. Catalyst.
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedFor neutralization.
Saturated Sodium Thiosulfate (Na₂S₂O₃)AqueousLab PreparedTo quench excess bromine.
Brine (Saturated NaCl)AqueousLab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVWRDrying agent.
IceFor cooling bath.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Addition funnel (100 mL)

  • Thermometer and adapter

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Charge flask with 2-methylcyclobutanone and acetic acid Cool Cool to 0-5°C in an ice bath Start->Cool Catalyst Add catalytic HBr Cool->Catalyst Add_Br Slowly add Br₂ solution via addition funnel (maintain T < 10°C) Prep_Br Prepare Br₂ solution in acetic acid Prep_Br->Add_Br Stir Stir at room temp until bromine color fades Add_Br->Stir Quench Pour mixture into ice water Stir->Quench Extract Extract with DCM Quench->Extract Wash_Thio Wash with Na₂S₂O₃ (aq) Extract->Wash_Thio Wash_Bicarb Wash with NaHCO₃ (aq) Wash_Thio->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry organic layer (MgSO₄) Wash_Brine->Dry Evaporate Remove solvent via rotary evaporation Dry->Evaporate Distill Vacuum Distillation of crude product Evaporate->Distill Product 2-Bromo-2-Methyl-Cyclobutanone (Pure Product) Distill->Product

Caption: Workflow for the synthesis of 2-bromo-2-methyl-cyclobutanone.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer, dissolve 2-methylcyclobutanone (10.0 g, 102 mmol) in 50 mL of glacial acetic acid.

    • Cool the solution to 0-5°C using an ice bath.

    • Once cooled, add 5-6 drops of 48% hydrobromic acid to the stirred solution as a catalyst.[5]

  • Bromination:

    • In the addition funnel, prepare a solution of bromine (5.5 mL, 17.1 g, 107 mmol) in 25 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the cooled ketone solution over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature below 10°C throughout the addition to minimize the formation of dibrominated byproducts.[5]

    • Scientist's Note: The slow addition of bromine is critical for selectivity. A rapid addition can lead to localized high concentrations of bromine, increasing the chance of polybromination.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-3 hours. The reaction is complete when the characteristic red-brown color of bromine has completely disappeared, resulting in a pale yellow solution.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a 1 L beaker containing 400 mL of an ice-water slurry with vigorous stirring.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic extracts and wash sequentially with:

      • 100 mL of saturated sodium thiosulfate solution (to remove any residual bromine).

      • 100 mL of saturated sodium bicarbonate solution (to neutralize acetic acid). Repeat until CO₂ evolution ceases.

      • 100 mL of brine (to aid in drying).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation to yield 2-bromo-2-methyl-cyclobutanone as a colorless to pale yellow liquid.

Safety Precautions: A Critical Overview

This procedure involves highly hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Bromine (Br₂): Extremely toxic, corrosive, and volatile.[6][7] Causes severe burns upon skin contact and is fatal if inhaled.[7] Always handle liquid bromine in a fume hood, wearing chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and full-face protection (safety goggles and face shield).[8][9] Have a spill kit containing sodium carbonate or sodium thiosulfate solution readily available to neutralize any spills.[6]

  • Hydrobromic Acid (HBr): Highly corrosive and can cause severe burns to skin, eyes, and the respiratory tract.[9][10] Handle with the same level of PPE as for bromine. Always add acid to water, never the other way around.[10]

  • Glacial Acetic Acid: Corrosive and causes skin and eye burns. Work in a well-ventilated area.

  • Pressure: The reaction may evolve HBr gas. Ensure the apparatus is not sealed and is properly vented through a drying tube or a gas bubbler.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Dolly Corporation. 2025. "Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations." Dolly Corporation Blogs. [Link]

  • CLEAPSS. 2022. "Student safety sheets 55 Bromine." CLEAPSS Science. [Link]

  • Carl ROTH. "Safety Data Sheet: Bromine." Carl ROTH SDS. [Link]

  • Organic Chemistry Portal. "α-Bromoketone synthesis by bromination." Organic Chemistry Portal. [Link]

  • Chemistry in a Nutshell. 2023. "Alpha-Keto Halogenation." YouTube. [Link]

  • Izumisawa, Y., et al. 2011. "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry. [Link]

  • Wikipedia. "Ketone halogenation." Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. 2025. "A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide." ResearchGate. [Link]

  • Thieme. "Product Class 2: Cyclobutanones and Their Precursors." Science of Synthesis. [Link]

  • Ceylan, M., et al. 2008. "Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom." Asian Journal of Chemistry. [Link]

  • Filo. 2025. "Bromination of 3-methyl-2-butanone." Filo. [Link]

Sources

stereoselective synthesis of 2-bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Bromo-2-methylcyclobutanone

Executive Summary

This application note details the regioselective and stereocontrolled synthesis of 2-bromo-2-methylcyclobutanone , a critical intermediate for constructing quaternary carbon centers in strained ring systems. This molecule serves as a pivotal scaffold for Favorskii rearrangements, ring contractions to cyclopropanes, and the synthesis of complex terpenes.

The Core Challenge: The primary synthetic hurdle is controlling regioselectivity . The bromination of 2-methylcyclobutanone can occur at the C2 position (generating a quaternary center) or the C4 position (less hindered secondary carbon). Furthermore, the product is susceptible to racemization and thermal elimination of HBr.

The Solution: This guide presents a protocol based on Thermodynamic Control , leveraging acid-catalyzed enolization to exclusively target the C2 position. We also discuss advanced enantioselective strategies for asymmetric applications.

Strategic Analysis: Kinetic vs. Thermodynamic Control

To synthesize 2-bromo-2-methylcyclobutanone selectively, one must manipulate the enolization equilibrium.

  • Kinetic Control (Avoid): Utilizing strong, bulky bases (e.g., LDA, LiHMDS) at low temperatures favors deprotonation at the less hindered C4 position. Reaction with electrophilic bromine sources (NBS) yields 4-bromo-2-methylcyclobutanone .

  • Thermodynamic Control (Target): Under acidic conditions, the ketone equilibrates to form the more substituted (more stable) enol intermediate between C1 and C2. Bromination of this intermediate yields the desired 2-bromo-2-methylcyclobutanone .

Mechanistic Pathway Visualization

G Figure 1: Divergent Regioselectivity based on Reaction Conditions. Start 2-Methylcyclobutanone KineticBase Kinetic Base (LDA, -78°C) Start->KineticBase ThermoAcid Acid Catalyst (AcOH/HBr) Start->ThermoAcid Enolate_Kin Kinetic Enolate (Less Substituted C1-C4) KineticBase->Enolate_Kin Fast Deprotonation Prod_Kin 4-Bromo-2-methylcyclobutanone (Undesired Regioisomer) Enolate_Kin->Prod_Kin + NBS/Br2 Enol_Therm Thermodynamic Enol (More Substituted C1-C2) ThermoAcid->Enol_Therm Reversible Equilibrium Prod_Therm 2-Bromo-2-methylcyclobutanone (Target Quaternary Center) Enol_Therm->Prod_Therm + Br2 (Electrophilic Attack)

Detailed Protocol: Acid-Catalyzed Regioselective Bromination

This protocol utilizes molecular bromine in glacial acetic acid. The acidic medium ensures the formation of the thermodynamic enol, directing the bromine to the C2 position.

Materials & Reagents
ReagentRolePurity/Grade
2-Methylcyclobutanone Substrate>95% (Distilled)
Bromine (

)
ElectrophileReagent Grade
Glacial Acetic Acid Solvent/CatalystAnhydrous
HBr (48% aq) InitiatorCat. amount
Ether/DCM Extraction SolventACS Grade
Sat.

Quenching Agent-
Step-by-Step Procedure
  • Preparation of Catalyst Solution:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a thermometer, dissolve 2-methylcyclobutanone (10.0 mmol) in glacial acetic acid (20 mL) .

    • Add 2-3 drops of 48% HBr . This initiates the enolization process.

    • Critical Check: Cool the solution to 10–15°C . Do not freeze the acetic acid (f.p. 16°C); maintain just below room temperature to control the exotherm.

  • Bromine Addition (The Control Step):

    • Prepare a solution of Bromine (10.0 mmol, 1.0 eq) in glacial acetic acid (5 mL) .

    • Add the bromine solution dropwise over 45 minutes .

    • Observation: The solution will turn orange/red upon addition and should fade to pale yellow before the next drop is added. If color persists, pause addition to allow enolization to catch up.

    • Mechanism Note: The rate of bromination is zero-order in bromine and first-order in ketone/acid, confirming the enolization is the rate-determining step [1].

  • Post-Reaction Stirring:

    • Once addition is complete, allow the mixture to stir at room temperature for 30 minutes .

    • QC Check: TLC (Hexane/EtOAc 9:1) should show consumption of the starting material. Stain with

      
       (cyclobutanones stain poorly with UV).
      
  • Work-up and Isolation:

    • Pour the reaction mixture into ice-cold water (100 mL) .

    • Extract with Diethyl Ether (

      
       mL) .
      
    • Wash the combined organic layers carefully with saturated

      
        until neutral (Caution: 
      
      
      
      evolution).
    • Wash with Brine (30 mL) , dry over

      
       , and filter.
      
  • Purification:

    • Concentrate under reduced pressure at low temperature (<30°C) . The product is volatile and thermally labile.

    • Distillation: Purify via Kugelrohr distillation or vacuum distillation.

    • Target: Colorless oil.

    • Yield Expectation: 75–85%.

Advanced Protocol: Enantioselective Synthesis (Organocatalysis)

For drug development applications requiring a single enantiomer, the racemic acid-catalyzed method is insufficient. Asymmetric


-halogenation using chiral amine catalysts is the preferred route.

Concept: Use of a


-symmetric chiral amine (e.g., Cinchona alkaloid derivatives) to form a chiral enamine or ion-pair intermediate that directs the facial selectivity of the bromine attack.
Workflow Visualization

Workflow Figure 2: Workflow for Organocatalytic Enantioselective Bromination Step1 Substrate Preparation 2-Methylcyclobutanone + Chiral Catalyst (e.g., (DHQD)2PHAL or Proline deriv.) Step2 Electrophile Addition N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone Step1->Step2 Step3 Catalytic Cycle Formation of Chiral Enamine/Enolate Pair Step2->Step3 Step4 Stereoselective Bromination Facial attack controlled by Catalyst Sterics Step3->Step4 Step5 Hydrolysis & Recovery Release of (R)- or (S)-Product + Catalyst Recycling Step4->Step5

Key Modification for Enantioselectivity:

  • Catalyst: Use 10 mol% (S)-Proline or Cinchona alkaloid derivatives (e.g., quinidine-derived catalysts).

  • Brominating Agent: NBS or 2,4,4,6-tetrabromo-2,5-cyclohexadienone are often milder and more selective than elemental bromine for asymmetric protocols.

  • Solvent:

    
     or Toluene at -20°C  to maximize enantiomeric excess (
    
    
    
    ).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Presence of 4-bromo isomer Reaction temperature too low (kinetic control) or base contamination.Ensure acidic conditions (AcOH/HBr) and run at RT or slightly cooled (10°C), not -78°C.
Poly-bromination Excess Bromine added too quickly.Maintain strict stoichiometry (1.0 eq). Add

only after the previous color fades.
Low Yield / Decomposition Thermal instability during workup.Do not heat rotary evaporator bath >30°C. Store product in freezer under Argon.
Racemization Exposure to base or prolonged storage.The quaternary center is stable to base-catalyzed racemization (no

-proton), but the ring can open. Avoid strong nucleophiles.

References

  • Regioselectivity in Cyclobutanone Halogenation

    • Hassner, A., et al. "Regiochemistry of halogenation of 2-substituted cycloalkanones." Journal of Organic Chemistry, 1982, 47(18), 3453–3457.
  • General Alpha-Bromination Protocols

    • Organic Syntheses, Coll.[1] Vol. 6, p. 193 (1988); Vol. 58, p. 56 (1978). (General procedure for alpha-bromo ketones).

  • Mechanistic Insight (Thermodynamic Enolization): Conia, J. M. "Thermally induced rearrangements of cyclobutanones." Topics in Current Chemistry, 1975.
  • Organocatalytic Asymmetric Halogenation

    • Marigo, M., et al.

Disclaimer: This Application Note is for research purposes only. All protocols involves hazardous chemicals (Bromine is highly toxic and corrosive). Perform all work in a fume hood with appropriate PPE.

Sources

Application Note & Protocol: Selective α-Bromination of 2-Methylcyclobutanone using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-2-methyl-cyclobutanone via the selective α-bromination of 2-methylcyclobutanone. The protocol leverages N-Bromosuccinimide (NBS) as a stable, crystalline, and easy-to-handle source of electrophilic bromine, offering significant safety and handling advantages over liquid bromine.[1][2] We detail an acid-catalyzed approach that proceeds through an enol intermediate to ensure regioselective bromination at the tertiary α-carbon. This application note includes a thorough discussion of the reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and data interpretation, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Background

α-Halogenated ketones are pivotal intermediates in synthetic organic chemistry, serving as precursors for a wide range of molecular architectures through subsequent nucleophilic substitution, elimination, and rearrangement reactions. The synthesis of 2-bromo-2-methyl-cyclobutanone, a functionalized cyclobutane derivative, is of interest for constructing complex cyclic systems.

The direct use of molecular bromine (Br₂) for α-bromination presents several challenges, including its high toxicity, corrosivity, and tendency to generate hazardous hydrogen bromide (HBr) gas.[1] Furthermore, controlling the selectivity of bromination with Br₂ can be difficult, often leading to poly-brominated byproducts.[3] N-Bromosuccinimide (NBS) emerges as a superior alternative, providing a low, steady concentration of electrophilic bromine under controlled conditions, thereby enhancing selectivity and improving laboratory safety.[2][4]

This guide focuses on an acid-catalyzed pathway for the bromination of 2-methylcyclobutanone. The presence of an acid catalyst is crucial for promoting the tautomerization of the ketone to its more nucleophilic enol form, which then reacts with the electrophilic bromine supplied by NBS.[5] This mechanistic approach ensures that bromination occurs selectively at the more substituted α-carbon, yielding the desired tertiary bromide.

Reaction Mechanism and Workflow

Mechanistic Pathway: Acid-Catalyzed α-Bromination

The reaction proceeds through a well-established acid-catalyzed mechanism. The key steps are:

  • Protonation of the Carbonyl: The carbonyl oxygen of 2-methylcyclobutanone is protonated by the acid catalyst (e.g., H⁺ from p-TsOH). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Enolization: A weak base (e.g., the solvent or the conjugate base of the acid) removes the proton from the tertiary α-carbon. This is the rate-determining step and results in the formation of a thermodynamically stable trisubstituted enol intermediate.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of NBS. This forms a new C-Br bond at the α-position and generates a protonated succinimide byproduct.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the carbonyl group and releasing the acid catalyst to complete the catalytic cycle. The final product is 2-bromo-2-methyl-cyclobutanone.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to product analysis.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis Reagents Reagent & Glassware Preparation Setup Reaction Assembly (Inert Atmosphere) Reagents->Setup Addition Reagent Addition (0°C to RT) Setup->Addition Reaction Reaction Monitoring (TLC/GC-MS) Addition->Reaction Quench Aqueous Quench (Na₂S₂O₃ / NaHCO₃) Reaction->Quench Extraction Solvent Extraction (e.g., CH₂Cl₂) Quench->Extraction Drying Drying & Filtration (e.g., MgSO₄) Extraction->Drying Purify Purification (Vacuum Distillation) Drying->Purify Characterization Product Characterization (NMR, IR, MS) Purify->Characterization

Caption: High-level workflow for the synthesis of 2-bromo-2-methyl-cyclobutanone.

Detailed Experimental Protocol

Materials and Equipment
Reagent / MaterialGradeSupplierQuantityNotes
2-Methylcyclobutanone≥97%Sigma-Aldrich5.0 g (51.0 mmol)Starting material
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich9.5 g (53.5 mmol)Recrystallize from water if yellow.[6]
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98%Acros Organics0.48 g (2.55 mmol)Acid catalyst
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific200 mLReaction solvent
Dichloromethane (CH₂Cl₂)ACS GradeVWR150 mLExtraction solvent
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous-5% (w/v) aq. soln.For quenching
Sodium Bicarbonate (NaHCO₃)ACS Grade-Saturated aq. soln.For neutralization
Magnesium Sulfate (MgSO₄)Anhydrous-As neededDrying agent
Round-bottom flask (250 mL)--1-
Magnetic stirrer and stir bar--1-
Separatory funnel (500 mL)--1-
Rotary evaporator--1-
Vacuum distillation apparatus--1-
Mandatory Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is an oxidizing agent, corrosive, and harmful if swallowed.[7][8] It causes severe skin burns and eye damage.[7] Always handle NBS in a well-ventilated chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles or a face shield.[7] Avoid inhaling dust; use dry clean-up procedures for spills.[9]

  • Solvents: Tetrahydrofuran and dichloromethane are volatile and flammable. All operations should be performed away from ignition sources.

  • Acids: p-Toluenesulfonic acid is corrosive. Avoid skin and eye contact.

  • General: Perform a comprehensive risk assessment before beginning any work.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add 2-methylcyclobutanone (5.0 g, 51.0 mmol) and p-toluenesulfonic acid monohydrate (0.48 g, 2.55 mmol, 5 mol%).

  • Solvent Addition: Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask via a cannula or syringe. Stir the mixture at room temperature until all solids have dissolved.

  • NBS Addition: In a separate container, weigh N-Bromosuccinimide (9.5 g, 53.5 mmol, 1.05 equivalents). Add the NBS to the reaction mixture portion-wise over 15-20 minutes.

    • Causality Note: Portion-wise addition of NBS helps to control the reaction exotherm and maintain a low concentration of bromine, which minimizes potential side reactions such as dibromination.[11]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material typically occurs within 2-4 hours. The solution will turn from colorless to a pale yellow/orange, and solid succinimide will precipitate.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Quench the reaction by slowly adding 50 mL of a 5% aqueous sodium thiosulfate solution to neutralize any remaining NBS or bromine.

  • Solvent Removal: Remove the bulk of the THF using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove p-TsOH) and 50 mL of brine (to aid layer separation).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain 2-bromo-2-methyl-cyclobutanone as a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (literature analogs suggest a boiling point in the range of 70-80 °C at ~15 mmHg).[12][13]

Results and Discussion

Expected Outcome

The protocol is expected to yield the target compound with high purity and in good yield. The use of an acid catalyst directs the bromination to the more substituted carbon, preventing the formation of the isomeric 1-bromo-2-methyl-cyclobutanone.

ParameterValue
Expected Yield 70-85%
Appearance Colorless to pale yellow liquid
Boiling Point Est. 70-80 °C at 15 mmHg
Purity (Post-distillation) >95% (by GC)
Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect disappearance of the α-methine proton from the starting material and characteristic shifts for the remaining cyclobutane protons.

  • ¹³C NMR: Expect a downfield shift for the α-carbon bearing the bromine atom.

  • IR Spectroscopy: A strong absorption band around 1780-1800 cm⁻¹ corresponding to the strained cyclobutanone C=O stretch.[12]

  • Mass Spectrometry: A molecular ion peak corresponding to C₅H₇BrO, showing the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in ~1:1 ratio).

Troubleshooting and Optimization
  • Incomplete Reaction: If the starting material persists after 4 hours, gently warm the reaction mixture to 40°C. Do not reflux for extended periods, as this may promote side reactions. Alternatively, a radical initiator like AIBN can be used, though this may alter the reaction mechanism and selectivity.[6][14]

  • Formation of Dibromide: This suggests the reaction was run for too long or with too great an excess of NBS. Reduce the stoichiometry of NBS to 1.01 equivalents and monitor the reaction closely to stop it immediately upon consumption of the starting material.

  • Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Impure (yellow) NBS can give unreliable results and should be recrystallized before use.[6] Inefficient extraction or losses during distillation can also contribute to lower yields.

Conclusion

This application note provides a reliable and scientifically-grounded protocol for the synthesis of 2-bromo-2-methyl-cyclobutanone using N-bromosuccinimide. By employing an acid-catalyzed mechanism, this method ensures high regioselectivity for the tertiary α-position. The use of NBS as the brominating agent enhances the safety and practicality of the procedure, making it suitable for both academic research and process development environments. Proper adherence to the detailed steps and safety precautions outlined herein will enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. [Online] Available at: [Link]

  • SDFine-Chem. N-BROMOSUCCINIMIDE GHS Safety Data Sheet. [Online] Available at: [Link]

  • Loba Chemie. N-BROMOSUCCINIMIDE Extra Pure Safety Data Sheet. [Online] Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Online] Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. [Online] Available at: [Link]

  • Jastrzebska, I., et al. (2014). Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. Journal of Chemistry. [Online] Available at: [Link]

  • Slideshare. N-Bromosuccinimide (NBS). [Online] Available at: [Link]

  • Siday, A. R., et al. (2013). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemistry. [Online] Available at: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Online] Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Online] Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Online] Available at: [Link]

  • Taylor & Francis Online. N-bromosuccinimide – Knowledge and References. [Online] Available at: [Link]

  • Google Patents. (2012). Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS). CN102503749A.
  • Organic Syntheses. (1979). Cyclobutanone. Org. Synth., 59, 42. [Online] Available at: [Link]

  • Organic Syntheses. (1984). 2-hydroxymethyl-2-cyclopentenone. Org. Synth., 62, 158. [Online] Available at: [Link]

Sources

Application Note: Navigating the Reactivity of 2-Bromo-2-Methyl-Cyclobutanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Favorskii Rearrangement versus Nucleophilic Substitution Pathways

Abstract

2-Bromo-2-methyl-cyclobutanone is a highly versatile synthetic intermediate characterized by a strained four-membered ring and a sterically hindered electrophilic center adjacent to a carbonyl group. This unique structure gives rise to a fascinating and preparatively useful dichotomy in its reactivity towards nucleophiles, primarily involving competition between Favorskii rearrangement (leading to ring contraction) and direct nucleophilic substitution. This application note provides a comprehensive guide for researchers, elucidating the mechanistic underpinnings of these pathways and offering detailed protocols to selectively steer the reaction towards the desired chemical outcome. By understanding the influence of nucleophile choice, base strength, and solvent effects, chemists can harness this reagent for the efficient synthesis of valuable 1-methylcyclopropanecarboxylic acid derivatives or functionalized 2-methylcyclobutanones.

Introduction and Theoretical Background

α-Haloketones are powerful building blocks in organic synthesis due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1] The reactivity of the α-carbon towards nucleophiles is significantly enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond.[2] In the specific case of 2-bromo-2-methyl-cyclobutanone, this inherent reactivity is further modulated by the constraints of the cyclobutane ring and the presence of a methyl group on the α-carbon.

When treated with nucleophiles, this substrate can undergo two primary, competing reactions:

  • The Favorskii Rearrangement: A base-catalyzed reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[3] For cyclic α-halo ketones, this pathway leads to a ring contraction.[4] The generally accepted mechanism for enolizable ketones proceeds through a cyclopropanone intermediate.[4][5] In 2-bromo-2-methyl-cyclobutanone, the absence of a second α-hydrogen on the substituted carbon dictates that deprotonation must occur at the C4 position, initiating a cascade that leads to a highly strained bicyclic intermediate and ultimately, a cyclopropane product.

  • Direct Nucleophilic Substitution (S_N2): This pathway involves the direct attack of a nucleophile at the α-carbon, displacing the bromide leaving group in a concerted, bimolecular fashion.[6][7] The success of this reaction is highly dependent on the ability of the nucleophile to access the σ* antibonding orbital of the C-Br bond, a trajectory which can be sterically hindered by the adjacent methyl group and the ring structure itself.[7]

The selection between these pathways is not arbitrary and can be rationally controlled by the careful choice of reaction conditions.

Mechanistic Pathways

Pathway A: The Favorskii Rearrangement for Ring Contraction

This pathway is typically favored by strong bases, particularly alkoxides or hydroxides. The mechanism, as applied to 2-bromo-2-methyl-cyclobutanone, proceeds as follows:

  • Deprotonation: The base abstracts an acidic α'-proton from the C4 carbon (the carbon on the opposite side of the carbonyl from the halogen), generating an enolate.

  • Intramolecular Cyclization: The enolate attacks the bromine-bearing carbon in an intramolecular S_N2 reaction, displacing the bromide ion and forming a highly strained bicyclo[1.1.0]butan-2-one intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the bicyclic intermediate.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the cyclopropane bonds to form the most stable carbanion. The ring opens away from the methyl group to relieve steric strain, yielding a carbanion at the more substituted carbon.

  • Protonation: A proton transfer from the solvent (e.g., methanol) quenches the carbanion, yielding the final ring-contracted product, a 1-methylcyclopropanecarboxylic acid ester.

Figure 1: Favorskii rearrangement of 2-bromo-2-methyl-cyclobutanone.

Pathway B: Direct S_N2 Substitution

This pathway is favored by nucleophiles that are strong but less basic, often in polar aprotic solvents that can solvate the counter-ion without interfering with the nucleophile's reactivity.[7] The mechanism is a single, concerted step.

  • Backside Attack: The nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond (backside attack).

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the α-carbon.

  • Displacement: The C-Br bond breaks simultaneously as the C-Nu bond forms, resulting in the displacement of the bromide ion and inversion of stereochemistry at the α-carbon (though in this achiral substrate, it is not observable).

Figure 2: Direct S_N2 substitution on 2-bromo-2-methyl-cyclobutanone.

Experimental Protocols & Data

The following protocols provide methodologies for selectively achieving either ring contraction or direct substitution.

Protocol 3.1: Favorskii Rearrangement with Sodium Methoxide

Objective: To synthesize methyl 1-methylcyclopropanecarboxylate via ring contraction.

Materials:

  • 2-bromo-2-methyl-cyclobutanone (1.0 eq)

  • Sodium methoxide (2.0 eq, commercial solution or freshly prepared from sodium metal in methanol)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line, ice bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Charge the flask with anhydrous methanol and cool to 0 °C in an ice bath. Slowly add sodium methoxide with stirring.

  • Substrate Addition: Prepare a solution of 2-bromo-2-methyl-cyclobutanone in a minimal amount of anhydrous methanol. Add this solution dropwise to the cold, stirring methoxide solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica gel.

Protocol 3.2: Direct S_N2 Substitution with Sodium Azide

Objective: To synthesize 2-azido-2-methyl-cyclobutanone.

Materials:

  • 2-bromo-2-methyl-cyclobutanone (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium azide and anhydrous DMF.

  • Reagent Addition: Stir the suspension and add 2-bromo-2-methyl-cyclobutanone neat or as a concentrated solution in DMF.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing a large volume of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x). Caution: Azide compounds can be explosive; handle with care and avoid contact with acids which can generate toxic hydrazoic acid.

  • Purification: Combine the organic layers, wash thoroughly with water to remove residual DMF, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. The product is often used directly or purified by careful column chromatography.

Summary of Expected Outcomes

The choice of nucleophile and conditions dictates the product distribution. The following table summarizes expected outcomes for various nucleophiles.

Nucleophile/BaseSolventTypical ConditionsPredominant PathwayMajor Product
CH₃O⁻ (strong base)CH₃OH0 °C to RTFavorskiiMethyl 1-methylcyclopropanecarboxylate
OH⁻ (strong base)H₂O/THFRTFavorskii1-Methylcyclopropanecarboxylic acid
t-BuO⁻ (hindered base)t-BuOHRTFavorskiitert-Butyl 1-methylcyclopropanecarboxylate
N₃⁻ (strong nucleophile)DMF50 °CS_N22-Azido-2-methyl-cyclobutanone
CN⁻ (strong nucleophile)DMSORT to 50 °CS_N22-Cyano-2-methyl-cyclobutanone
R₂NH (amine base)CH₃CNRTFavorskiiN,N-Dialkyl-1-methylcyclopropanecarboxamide

Troubleshooting and Field Insights

  • Low Yield in Favorskii Reaction: Ensure anhydrous conditions. Water can compete as a nucleophile. Also, confirm the activity and stoichiometry of your base; older sodium methoxide may be less active.

  • Mixture of Products: A mixture of substitution and rearrangement products suggests that the conditions are not sufficiently selective. For Favorskii, ensure a strong, basic nucleophile. For S_N2, use a less basic, highly nucleophilic species in a polar aprotic solvent.

  • Reaction Stalls: The S_N2 reaction can be slow due to steric hindrance. Gentle heating (50-70 °C) is often required to drive the reaction to completion.

  • Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle with appropriate personal protective equipment and quench any residual azide carefully.

Figure 3: Decision workflow for selecting reaction pathways.

Conclusion

The reactivity of 2-bromo-2-methyl-cyclobutanone offers a valuable case study in the control of competing reaction pathways. By leveraging fundamental principles of organic chemistry, researchers can selectively drive the reaction towards either a Favorskii rearrangement to access cyclopropane structures or a direct S_N2 substitution to install functionality on the cyclobutane ring. This control makes the title compound a powerful precursor for complex target molecules in pharmaceutical and materials science research.

References

  • Conia, J. M., & Salaun, J. R. (1967). Ring contraction of cyclobutane derivatives not involving carbonium ions.
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 14539–14616.
  • Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • Carbonneau, S., et al. (2017).
  • Catak, S., et al. (2018). Nucleophilic Substitution (SN2)
  • De Kimpe, N., & Verhé, R. (2022).

Sources

Application Note: Chemoselective Grignard Addition to 2-Bromo-2-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research chemists and process development scientists. It prioritizes the suppression of competing pathways (enolization and Favorskii contraction) to achieve high-fidelity 1,2-addition.


-Halo Ketones
Key Protocol:  Organocerium-Mediated 1,2-Addition (Imamoto Conditions)

Executive Summary

The reaction of 2-bromo-2-methylcyclobutanone with Grignard reagents (


) presents a classic chemoselectivity challenge. The substrate combines high ring strain (~26 kcal/mol) with a sterically hindered and enolizable 

-halo ketone motif. Standard Grignard protocols frequently result in low yields due to magnesium enolate formation (acting as a base) or reductive dehalogenation . Furthermore, the resulting magnesium alkoxide is prone to immediate quasi-Favorskii rearrangement (ring contraction) upon warming.

This guide details a protocol using anhydrous Cerium(III) Chloride (


)  to modulate the Grignard reagent. This method suppresses basicity, enhances nucleophilicity, and stabilizes the 1,2-adduct (bromohydrin), allowing for the isolation of the tertiary alcohol or controlled downstream rearrangement.

Mechanistic Basis & Critical Process Parameters[1]

The Competitive Landscape

The reaction trajectory is defined by the competition between nucleophilic attack (Path A) and deprotonation/electron transfer (Path B/C).

  • Path A (Desired): 1,2-Addition to the carbonyl C1 to form the 1-alkyl-2-bromo-2-methylcyclobutanol.

  • Path B (Enolization): The Grignard reagent acts as a base, removing a proton from C4. This leads to recovery of starting material or polymerization.

  • Path C (Favorskii-type Contraction): If the 1,2-adduct forms, the alkoxide can intramolecularly displace the bromide (a good leaving group) to form an oxaspiropentane, which rearranges to a cyclopropyl ketone.

The Organocerium Solution

Transmetallation of


 with 

generates an organocerium species (

).
  • Reduced Basicity: Organocerium reagents are less basic than Grignards, virtually eliminating enolization.

  • Oxophilicity: Cerium strongly activates the carbonyl oxygen, facilitating addition to sterically crowded centers (the methyl/bromo group at C2 creates significant steric bulk).

  • Stability: The resulting cerium alkoxide is more stable at low temperatures, preventing premature rearrangement.

Pathway Visualization

ReactionPathways SM 2-Bromo-2-methyl- cyclobutanone RMgX Standard Grignard (RMgX) SM->RMgX RCe Organocerium (R-CeCl2) SM->RCe Enolate Magnesium Enolate (Side Product) RMgX->Enolate Deprotonation (Major Path) Adduct 1,2-Adduct (Bromohydrin) RMgX->Adduct Steric Clash RCe->Adduct High Yield Addition Contract Cyclopropyl Ketone (Favorskii Product) Adduct->Contract Warming/Base Alcohol Tertiary Alcohol (Isolated Product) Adduct->Alcohol Low Temp Quench

Figure 1: Divergent reaction pathways. The Organocerium route (Green) bypasses the enolization trap common with standard Grignards (Red).

Experimental Protocol: -Mediated Addition

Safety Note: Cyclobutanones are reactive electrophiles. Grignard reagents are pyrophoric. Cerium(III) chloride heptahydrate must be dried with extreme care to avoid hydrolysis.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Bromo-2-methylcyclobutanoneElectrophile
Reagent Alkylmagnesium Bromide (e.g., MeMgBr)Nucleophile Source
Additive

(99.9%)
Lewis Acid / Transmetallation Agent
Solvent Anhydrous THF (inhibitor-free)Reaction Medium
Quench 10% Aqueous Acetic AcidProton Source
Phase 1: Preparation of Anhydrous (Critical Step)

The success of this reaction hinges on the drying of the cerium salt. Incomplete drying leads to protonation of the Grignard reagent.

  • Place

    
     (1.5 equiv relative to ketone) in a Schlenk flask with a large magnetic stir bar.
    
  • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .

    • Observation: The solid will bubble and foam as water is released. It eventually settles into a fine white powder.

  • While hot, introduce Argon/Nitrogen. Cool to room temperature.

  • Add anhydrous THF (via cannula) to form a suspension. Stir vigorously overnight (or sonicate for 1 hour) to ensure a fine dispersion. The "slurry" should look milky white.

Phase 2: Transmetallation & Addition
  • Cooling: Cool the

    
    /THF suspension to -78°C  (Dry ice/Acetone bath).
    
  • Transmetallation: Add the Grignard reagent (1.2 equiv) dropwise to the suspension.

    • Time: Stir for 30–60 minutes at -78°C. The color may shift to yellow/brown depending on the R-group.

  • Substrate Addition: Dissolve 2-bromo-2-methylcyclobutanone (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the organocerium mixture over 15 minutes.

    • Rate Control: Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours.

    • Monitoring: Check by TLC.[1] Do not warm up if isolation of the bromohydrin is the goal. Warming induces ring contraction.

Phase 3: Workup
  • Quench: Quench the reaction at -78°C by adding a solution of 10% acetic acid in THF.

  • Warm-up: Allow the mixture to warm to 0°C.

  • Extraction: Dilute with

    
    , wash with saturated 
    
    
    
    (to neutralize acid) and brine.
  • Purification: Dry over

    
     and concentrate in vacuo at low temperature (<30°C). Purify via flash chromatography on neutral alumina or silica (buffered with 1% 
    
    
    
    ) to prevent acid-catalyzed rearrangement.

Workflow Diagram

ProtocolWorkflow cluster_drying Step 1: Catalyst Activation cluster_reaction Step 2: Reaction (-78°C) cluster_workup Step 3: Isolation Ce_Hydrate CeCl3·7H2O Vacuum_Heat 140°C / High Vacuum (2 Hours) Ce_Hydrate->Vacuum_Heat Ce_Anhydrous Anhydrous CeCl3 (Fine Powder) Vacuum_Heat->Ce_Anhydrous THF_Slurry Suspend in THF (Stir Overnight) Ce_Anhydrous->THF_Slurry Add_Grignard Add RMgX (Transmetallation) THF_Slurry->Add_Grignard Add_Ketone Add 2-Bromo-2-methyl- cyclobutanone Add_Grignard->Add_Ketone Wait Stir 2h @ -78°C Add_Ketone->Wait Quench Quench w/ AcOH (At -78°C) Wait->Quench Extract Extract & Purify (Neutral Conditions) Quench->Extract

Figure 2: Step-by-step experimental workflow for the organocerium-mediated addition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Incomplete drying of

.
Ensure 140°C/vacuum step is rigorous. Powder must be free-flowing.[1]
Ring Contraction Products Reaction warmed too fast or quenched too warm.Maintain -78°C strictly until quench is complete.
Polymerization Basic conditions (Enolate formation).Confirm stoichiometry of

(must be >1 equiv relative to Grignard).
Sluggish Reaction Poor solubility of Cerium complex.Sonicate the

/THF slurry before cooling.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398 (1989). Link

  • Conia, J. M., & Salaün, J. R. "Cyclobutane ring contractions. The Favorskii rearrangement of

    
    -halocyclobutanones." Accounts of Chemical Research, 5(1), 33–40 (1972). Link
    
  • Paquette, L. A. "The reaction of -halocyclobutanones with nucleophiles." Organic Reactions, 26, 1 (1977). (Standard Reference Text).
  • Trost, B. M. "New synthetic reactions. Geminal alkylation." Accounts of Chemical Research, 7(3), 85–92 (1974). Link

Sources

Application Notes & Protocols: The Favorskii Rearrangement of 2-Bromo-2-Methyl-Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Ring Contraction for Complex Molecule Synthesis

The Favorskii rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of α-halo ketones into carboxylic acids or their derivatives through a base-induced reaction.[1][2][3] This rearrangement is particularly powerful for its ability to facilitate ring contraction in cyclic α-halo ketones, providing elegant access to smaller carbocyclic frameworks.[4] The reaction of 2-bromo-2-methyl-cyclobutanone serves as a prime example of this utility, yielding 1-methylcyclopropanecarboxylate derivatives. These cyclopropane-containing molecules are of immense interest to the pharmaceutical and agrochemical industries.[5][6] The inherent conformational rigidity and metabolic stability of the cyclopropane ring make it a highly sought-after structural motif in modern drug design, contributing to a wide spectrum of biological activities including enzyme inhibition and enhanced binding affinity.[7][8][9]

This document provides a comprehensive guide to the mechanism, application, and practical execution of the Favorskii rearrangement of 2-bromo-2-methyl-cyclobutanone for researchers, scientists, and professionals in drug development.

Reaction Mechanism: A Stepwise Journey from Cyclobutanone to Cyclopropane

The transformation of 2-bromo-2-methyl-cyclobutanone into a methyl 1-methylcyclopropanecarboxylate proceeds through a well-established mechanism involving a highly strained cyclopropanone intermediate.[1][4][10] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

Step 1: Deprotonation and Enolate Formation The reaction is initiated by a base, such as sodium methoxide (NaOMe), which selectively abstracts an acidic alpha-proton from the carbon on the side of the ketone away from the bromine atom (the α'-carbon).[2][11] This deprotonation generates a resonance-stabilized enolate intermediate.

Step 2: Intramolecular Cyclization The newly formed enolate acts as an intramolecular nucleophile. It attacks the carbon atom bearing the bromine atom in an SN2 fashion, displacing the bromide ion.[4][12] This key step forms a highly strained, bicyclo[1.1.0]butan-2-one intermediate (a cyclopropanone).

Step 3: Nucleophilic Attack on the Cyclopropanone The extreme ring strain of the cyclopropanone makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[12][13] The methoxide ion (CH₃O⁻) from the base attacks this carbonyl carbon, forming a tetrahedral intermediate.

Step 4 & 5: Regioselective Ring Opening and Protonation The tetrahedral intermediate collapses, leading to the cleavage of one of the internal cyclopropane bonds. The ring opening is regioselective, proceeding in a manner that forms the more stable carbanion.[12] In this case, cleavage occurs to generate the more substituted (and therefore more stable) tertiary carbanion. This carbanion is then rapidly protonated by the solvent (methanol), yielding the final product, methyl 1-methylcyclopropanecarboxylate.

Caption: Mechanism of the Favorskii Rearrangement.

Applications in Medicinal Chemistry and Drug Development

The product of this rearrangement, methyl 1-methylcyclopropanecarboxylate, is a valuable building block for more complex molecules.[5][6] Cyclopropane-containing compounds are prevalent in pharmaceuticals due to their unique properties:

  • Structural Rigidity: The cyclopropane ring introduces conformational constraints, which can lead to higher binding affinity and selectivity for biological targets.[7]

  • Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to open-chain analogues, potentially improving a drug's pharmacokinetic profile.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, like a gem-dimethyl group or a double bond, allowing for fine-tuning of a molecule's properties.

  • Diverse Bioactivity: Natural and synthetic cyclopropane derivatives exhibit a wide array of biological effects, including antibacterial, antiviral, antifungal, and antitumor activities.[8][9]

Detailed Experimental Protocol

This protocol outlines the synthesis of methyl 1-methylcyclopropanecarboxylate from 2-bromo-2-methyl-cyclobutanone.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)EquivalentsNotes
2-Bromo-2-methyl-cyclobutanone177.025.00 g28.21.0Substrate, ensure high purity.
Sodium Methoxide (NaOMe)54.021.83 g33.91.2Anhydrous, handle under inert gas.
Anhydrous Methanol (CH₃OH)32.0450 mL--Solvent.
Diethyl Ether (Et₂O)74.12150 mL--For extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)-50 mL--For quenching.
Saturated aq. Sodium Chloride (Brine)-50 mL--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--Drying agent.

Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried. The system is then flushed with dry nitrogen or argon gas to establish an inert atmosphere.

  • Base Preparation: In the reaction flask, carefully add sodium methoxide (1.83 g) to anhydrous methanol (30 mL). Stir the mixture until the sodium methoxide is fully dissolved.

  • Substrate Addition: Dissolve the 2-bromo-2-methyl-cyclobutanone (5.00 g) in anhydrous methanol (20 mL) and transfer this solution to the dropping funnel.

  • Reaction Initiation: Cool the sodium methoxide solution in the flask to 0 °C using an ice-water bath. Begin a slow, dropwise addition of the bromoketone solution from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.[14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous ammonium chloride solution to quench any remaining base.

  • Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (50 mL each). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Isolation: Remove the diethyl ether using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation to afford pure methyl 1-methylcyclopropanecarboxylate (Boiling Point: ~107-109 °C).[5]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The presence of water can lead to the formation of the carboxylic acid byproduct instead of the desired ester. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

  • Choice of Base: The nucleophile determines the final product. Using sodium hydroxide would yield 1-methylcyclopropanecarboxylic acid, while using an amine would produce the corresponding amide.[11]

  • Temperature Control: The initial addition of the α-haloketone is often exothermic. Maintaining a low temperature is critical to prevent side reactions, such as elimination.

  • Purity of Starting Material: Impurities in the 2-bromo-2-methyl-cyclobutanone can lead to complex reaction mixtures and lower yields. Purification of the starting material before the reaction is recommended.

  • Ring-Opening Regioselectivity: The cleavage of the cyclopropanone intermediate is governed by the formation of the most stable carbanion. For substrates with different substitution patterns, this factor must be carefully considered to predict the major product.[12]

Conclusion

The Favorskii rearrangement of 2-bromo-2-methyl-cyclobutanone is a robust and efficient method for synthesizing valuable 1-methylcyclopropanecarboxylate esters. This ring-contraction strategy provides a direct route to a structural motif frequently employed in the design of next-generation pharmaceuticals and fine chemicals. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can effectively leverage this classic transformation to advance their synthetic programs.

References

  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. Retrieved February 21, 2026, from [Link]

  • N/A. (n.d.). Favorskii Rearrangement. Cambridge University Press. Retrieved February 21, 2026, from [Link]

  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Retrieved February 21, 2026, from [Link]

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Retrieved February 21, 2026, from [Link]

  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Chemist Wizards. (2026, February). Favorskii Rearrangement. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 10). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved February 21, 2026, from [Link]

  • CORE. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved February 21, 2026, from [Link]

  • Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved February 21, 2026, from [Link]

  • N/A. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved February 21, 2026, from [Link]

  • SynArchive. (n.d.). Favorskii Rearrangement. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved February 21, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Methyl Cyclopropane Carboxylate: A Key Building Block for Advanced Chemical Synthesis. Retrieved February 21, 2026, from [Link]

  • YouTube. (2025, December 8). Favorskii Rearrangement Detailed Overview. Retrieved February 21, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-2-methyl-cyclobutanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif, while less common than its five- and six-membered counterparts, is a cornerstone of numerous bioactive natural products, imparting unique conformational constraints and reactivity. 2-Bromo-2-methyl-cyclobutanone has emerged as a powerful and versatile building block for accessing these complex molecular architectures. Its inherent ring strain, coupled with the reactive α-bromo ketone functionality, enables a suite of strategic transformations, most notably the Favorskii rearrangement for ring contraction and various pathways for ring expansion. This guide provides an in-depth exploration of the synthesis and application of 2-bromo-2-methyl-cyclobutanone, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction: The Synthetic Utility of a Strained Ring System

The cyclobutanone ring is a valuable intermediate in organic synthesis, providing access to a wide range of molecular scaffolds. The introduction of an α-bromo substituent, particularly on a quaternary center as in 2-bromo-2-methyl-cyclobutanone, pre-activates the molecule for specific, high-yield transformations. The primary reactivity modes stem from two key features:

  • Ring Strain: The significant strain energy of the four-membered ring (approx. 26 kcal/mol) serves as a potent driving force for ring-opening or ring-expansion reactions, which lead to more stable five- or six-membered systems.

  • α-Halo Ketone Functionality: This classic functional group is primed for base-induced rearrangements, primarily the Favorskii rearrangement, which proceeds through a highly strained bicyclo[1.1.0]butan-2-one (a cyclopropanone derivative) intermediate to yield ring-contracted products.

This combination makes 2-bromo-2-methyl-cyclobutanone a linchpin reagent for converting simple precursors into complex cyclopentane and cyclopentenone structures, which are ubiquitous in terpenoid and other natural product families.

Synthesis of the Key Building Block

The most direct method for preparing 2-bromo-2-methyl-cyclobutanone is through the α-bromination of 2-methyl-cyclobutanone. This reaction proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source. Careful control of reaction conditions is crucial to ensure selective mono-bromination at the tertiary carbon and prevent undesired side reactions.

G cluster_synthesis Synthesis Workflow start 2-Methyl-cyclobutanone reagents Br₂, Acetic Acid (solvent) HBr (catalyst) start->reagents 1. Dissolve process α-Bromination reagents->process 2. Add slowly at 0-10°C workup Aqueous Workup & Purification process->workup 3. Quench product 2-Bromo-2-methyl-cyclobutanone workup->product 4. Isolate G start 2-Bromo-2-methyl-cyclobutanone enolate Enolate Formation start->enolate Base (MeONa) intermediate Bicyclo[1.1.0]butan-2-one Intermediate enolate->intermediate - Br⁻ attack Nucleophilic Attack (e.g., MeO⁻) intermediate->attack open Ring Opening attack->open product 1-Methyl-cyclopentane- carboxylate Ester open->product Protonation

Caption: Mechanistic pathway of the Favorskii rearrangement.

This transformation is synthetically powerful, as it constructs a cyclopentane ring with a quaternary center—a common structural feature in many terpenoid natural products.

Protocol 2: Favorskii Rearrangement of 2-Bromo-2-methyl-cyclobutanone

Materials:

  • 2-Bromo-2-methyl-cyclobutanone

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or anhydrous diethyl ether

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution or suspension of sodium methoxide (1.1 eq) in anhydrous methanol in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of 2-bromo-2-methyl-cyclobutanone (1.0 eq) in a minimal amount of anhydrous methanol dropwise to the stirred methoxide suspension. The reaction can be exothermic; control the addition rate to maintain a gentle reflux or keep the temperature below 25°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or heat under reflux as needed. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and carefully add water to dissolve the precipitated salts.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude methyl 1-methylcyclopentanecarboxylate can be purified by silica gel chromatography or distillation.

ParameterConditionExpected Outcome
Base Sodium MethoxideForms methyl ester
Solvent Methanol / EtherAnhydrous conditions are critical
Temperature 0°C to RefluxReaction dependent on substrate
Typical Yield 70-85%Varies with substrate and conditions

Case Study: Synthesis of (±)-Grandisol

Grandisol, a key component of the cotton boll weevil's aggregation pheromone, is a classic target in natural product synthesis due to its unique cyclobutane structure. While many syntheses exist, several leverage cyclobutanone chemistry. A formal synthesis of grandisol can be accomplished from a cyclobutane-fused γ-butyrolactone, which itself is derived from intermediates accessible via cyclobutanone chemistry.

A representative approach involves the transformation of a cyclobutanone derivative into a key intermediate that ultimately becomes grandisol. For instance, a known diastereomeric mixture of lactols, which has been converted to grandisol, can be prepared from a cyclobutane-fused lactone. This lactone, in turn, can be synthesized via oxidation of a bicyclic ether obtained from an intramolecular [2+2] photocycloaddition—a powerful method for forming cyclobutane rings.

G start Acyclic 1,6-Diene cyclo Intramolecular [2+2] Photocycloaddition start->cyclo bicyclic Bicyclic Ether cyclo->bicyclic oxid Oxidation bicyclic->oxid lactone Cyclobutane-fused γ-Butyrolactone oxid->lactone meLi MeLi Addition lactone->meLi diol Diol Intermediate meLi->diol swern Swern Oxidation diol->swern lactol Lactol Mixture swern->lactol grandisol (±)-Grandisol lactol->grandisol Known Transformation

Caption: Formal synthesis pathway toward (±)-Grandisol via cyclobutane intermediates.

This example illustrates the strategic importance of cyclobutane chemistry. Although not a direct application of 2-bromo-2-methyl-cyclobutanone, it highlights how the broader family of cyclobutanone derivatives serves as a gateway to complex natural products like grandisol.

Alternative Transformations: Ring Expansion Reactions

The inherent strain of the cyclobutanone ring can also be leveraged for ring expansion reactions, providing access to five-membered ring systems. This is a powerful alternative to the Favorskii rearrangement and is particularly useful when cyclopentanone or cyclopentenone cores are the desired target.

One common strategy involves a pinacol-type rearrangement. The cyclobutanone is first converted to a 1,2-diol (e.g., via Grignard reaction followed by dihydroxylation of an alkene intermediate). Treatment of this diol with a Lewis acid or Brønsted acid can induce a rearrangement where one of the ring carbons migrates, expanding the ring to form a more stable cyclopentanone.

Another modern approach utilizes transition metal catalysis. For instance, rhodium catalysts can insert into a C-C bond of a cyclobutenone (an unsaturated derivative of cyclobutanone), initiating a cascade involving β-hydride elimination and re-insertion that culminates in a ring-expanded cyclopentenone. This method is atom-economical and proceeds under neutral conditions.

References

  • Benchchem. (n.d.). 2-Bromocyclobutanone | Covalent Inhibitor Research.
  • PubMed. (2011, September 15). Synthesis of grandisol, the sexual attracting insect pheromone.
  • Cambridge University Press. (n.d.). Favorskii Rearrangement.
  • Wikipedia. (n.d.). Homo-Favorskii rearrangement.
  • PubMed. (2000, November 17). An asymmetric synthesis of (+)-grandisol, a constituent of the aggregation pheromone of the cotton boll weevil, via a kinetic resolution.
  • Arkivoc. (n.d.). Synthesis of cyclobutane fused γ-butyro lactones through intramolecular [2+2] photocycloaddition. Application in a formal synthesis of grandisol.

Application Notes & Protocols: 2-Bromo-2-methyl-cyclobutanone as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Topographical Complexity in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively interact with complex biological targets is paramount. The principle of "escaping flatland" – moving away from planar, two-dimensional molecules towards more three-dimensional structures – has gained significant traction.[1] Three-dimensional scaffolds can offer improved target specificity, enhanced pharmacokinetic properties, and novel intellectual property. Within this context, strained ring systems, particularly cyclobutanes, represent a class of motifs that provide rigid, well-defined three-dimensional orientations for appended functional groups.[1][2]

2-Bromo-2-methyl-cyclobutanone emerges as a particularly valuable and versatile building block in this endeavor. Its inherent ring strain, combined with the synthetically labile α-bromo ketone functionality, makes it a highly reactive and adaptable starting material for a variety of powerful chemical transformations.[3][4] This guide provides an in-depth exploration of its application in constructing molecular frameworks relevant to the synthesis of bioactive compounds, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies and Applications

The utility of 2-bromo-2-methyl-cyclobutanone stems from its ability to undergo several key transformations, each providing access to distinct and valuable molecular scaffolds. We will focus on three primary reaction classes: The Favorskii Rearrangement for ring contraction, Nucleophilic Substitution for functional group introduction, and Spirocyclization for the construction of complex 3D architectures.

The Favorskii Rearrangement: A Gateway to Substituted Cyclopropanes

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones, yielding carboxylic acid derivatives.[5][6][7] This transformation is particularly valuable as the resulting cyclopropane ring is a prevalent and important motif in numerous pharmaceuticals and agrochemicals, prized for its unique conformational properties and metabolic stability.[8][9]

Mechanistic Rationale: The reaction is initiated by a base, which abstracts an acidic α'-proton (on the carbon opposite to the bromine-bearing carbon) to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion and forming a strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., methoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form the most stable carbanion, which is then protonated to yield the final cyclopropanecarboxylic acid derivative.[6][10]

Favorskii_Rearrangement start 2-Bromo-2-methyl-cyclobutanone intermediate1 Enolate Formation (+ Base) start->intermediate1 -H+ intermediate2 Cyclopropanone Intermediate intermediate1->intermediate2 -Br- product 1-Methylcyclopropane- carboxylate Ester intermediate2->product + Nucleophile (e.g., MeO-)

Caption: Workflow for the Favorskii Rearrangement.

Experimental Protocol: Synthesis of Methyl 1-methylcyclopropanecarboxylate

  • Materials:

    • 2-Bromo-2-methyl-cyclobutanone

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromo-2-methyl-cyclobutanone (1.0 equivalent) in anhydrous methanol dropwise over 30 minutes. The choice of a polar protic solvent like methanol is crucial for the reaction mechanism.[6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash is essential to remove any unreacted acidic species.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure methyl 1-methylcyclopropanecarboxylate.

Nucleophilic Substitution (SN2): Direct Functionalization of the Cyclobutane Core

The α-carbon of an α-halo ketone is highly activated towards nucleophilic substitution (SN2) reactions.[11] The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state, leading to facile displacement of the bromide ion by a wide range of nucleophiles.[4][11] This provides a direct and efficient method for introducing diverse functional groups onto the cyclobutane scaffold.

Mechanistic Rationale: This reaction follows a classic bimolecular nucleophilic substitution pathway. The nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a trigonal bipyramidal transition state. The bromide ion is simultaneously ejected as the leaving group. The reaction results in an inversion of stereochemistry at the α-carbon, although in this specific case, the carbon is quaternary.

SN2_Reaction start 2-Bromo-2-methyl-cyclobutanone product 2-Nu-2-methyl-cyclobutanone start->product reagent Nucleophile (Nu-) reagent->product

Caption: General workflow for SN2 reactions.

Experimental Protocol: General Synthesis of 2-Amino-2-methyl-cyclobutanone Derivatives

  • Materials:

    • 2-Bromo-2-methyl-cyclobutanone

    • Primary or secondary amine (e.g., benzylamine, morpholine)

    • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

    • A polar aprotic solvent (e.g., acetonitrile (MeCN) or dimethylformamide (DMF))

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine (1.1 equivalents) and the non-nucleophilic base (1.5 equivalents) in the chosen polar aprotic solvent. The base is critical to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

    • To this solution, add 2-bromo-2-methyl-cyclobutanone (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove excess amine and base.

    • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude 2-amino-2-methyl-cyclobutanone derivative can be purified by column chromatography on silica gel.

Spirocyclization: Constructing Three-Dimensional Scaffolds

Spirocyclic systems, which contain two rings connected by a single common atom, are of immense interest in drug discovery.[12][13][14] They offer rigid, three-dimensional frameworks that can orient substituents into precise regions of chemical space, potentially leading to enhanced binding affinity and selectivity for biological targets.[15][16][17] 2-Bromo-2-methyl-cyclobutanone is an exceptional precursor for spiro-heterocycles.

Mechanistic Rationale: The synthesis typically proceeds via a tandem reaction sequence. A bifunctional nucleophile (e.g., an amino alcohol or a diamine) first displaces the bromide via an SN2 reaction. The resulting intermediate, now containing a tethered nucleophile, undergoes a subsequent intramolecular cyclization onto the ketone carbonyl. This second step is often a condensation reaction, forming an imine or a related C-N or C-O bond, thus closing the second ring and forming the spirocyclic core.

Spirocyclization start 2-Bromo-2-methyl-cyclobutanone + Bifunctional Nucleophile (e.g., H2N-X-YH) intermediate Intramolecular Cyclization Intermediate start->intermediate Initial SN2 Reaction product Spiro-heterocycle intermediate->product Intramolecular Condensation

Caption: General workflow for Spirocyclization.

Experimental Protocol: Synthesis of an Oxazaspiroalkane Derivative

  • Materials:

    • 2-Bromo-2-methyl-cyclobutanone

    • 2-Aminoethanol

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Dean-Stark apparatus

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromo-2-methyl-cyclobutanone (1.0 equivalent), 2-aminoethanol (1.1 equivalents), potassium carbonate (2.0 equivalents), and toluene. K₂CO₃ acts as the base for the initial SN2 step and the subsequent condensation.

    • Heat the mixture to reflux. The azeotropic removal of water using the Dean-Stark trap is crucial to drive the final intramolecular condensation to completion.

    • Continue refluxing for 12-18 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired oxazaspiro compound.

Summary of Applications

The following table summarizes the key transformations and the resulting molecular scaffolds accessible from 2-bromo-2-methyl-cyclobutanone.

Reaction TypeKey ReagentsResulting ScaffoldSignificance in Bioactive Molecules
Favorskii Rearrangement Base (e.g., NaOMe)1-Methylcyclopropanecarboxylic Acid DerivativesAccess to strained cyclopropane rings, known metabolic stabilizers, and pharmacophores.[8][9]
Nucleophilic Substitution Amines, Thiols, Azides, etc.2-Substituted-2-methyl-cyclobutanonesDirect installation of diverse functional groups for SAR studies and further elaboration.
Spirocyclization Bifunctional Nucleophiles (e.g., Diamines, Amino alcohols)Spiro-heterocycles (e.g., Oxazaspiroalkanes, Diazaspiroalkanes)Construction of rigid, 3D scaffolds to improve physicochemical properties and target engagement.[16][17]

Conclusion

2-Bromo-2-methyl-cyclobutanone is a powerful and versatile building block that provides rapid access to a variety of structurally diverse and medicinally relevant scaffolds. Its ability to undergo ring contraction, direct functionalization, and spirocyclization makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols outlined in this guide serve as a foundation for the exploration of novel chemical space, enabling the synthesis of the next generation of bioactive molecules with enhanced three-dimensionality and improved drug-like properties.

References

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organocatalysis.
  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organocatalysis.
  • Biologically active natural spirocyclic compounds. ResearchGate.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Unknown Source.
  • Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
  • Favorskii Rearrangement. Cambridge University Press.
  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • Favorskii Rearrangement of some a-Bromo-ketones. CORE. Available at: [Link]

  • Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Available at: [Link]

  • Contemporary synthesis of bioactive cyclobutane natural products. Request PDF. Available at: [Link]

  • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing. Available at: [Link]

  • Process for the manufacture of cyclopropylamine. Google Patents.
  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed. Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Request PDF. Available at: [Link]

  • Regioselective Monoborylation of Spirocyclobutenes. PMC - NIH. Available at: [Link]

Sources

Application Note: Precision Synthesis of Cyclobutane-Containing Pharmaceuticals via 2-Bromo-2-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique solution for conformational restriction without the metabolic liability of unsaturated systems. Specifically, the 2-bromo-2-methylcyclobutanone scaffold serves as a divergent intermediate. While historically associated with ring-contraction (Favorskii rearrangement) to produce cyclopropanes, this guide focuses on ring-retentive protocols essential for synthesizing cyclobutane-based pharmaceuticals.

This application note details the controlled synthesis of 2-bromo-2-methylcyclobutanone and its subsequent conversion into high-value pharmaceutical intermediates via Palladium-catalyzed cross-coupling and regioselective elimination . These protocols are designed to suppress the thermodynamically favorable ring contraction, ensuring high fidelity of the four-membered ring.

Strategic Utility & Mechanistic Divergence

The Cyclobutane Advantage

Incorporating a cyclobutane ring often improves a drug's pharmacokinetic profile by:

  • Conformational Locking: Restricting the rotation of pendant groups (e.g., phenyl or amine moieties), thereby reducing the entropic penalty of binding to a receptor.

  • Metabolic Stability: The "puckered" conformation of cyclobutane hinders cytochrome P450 oxidation at the ring carbons compared to cyclopentane or cyclohexane analogs.

Controlling Reactivity: The "Favorskii Trap"

The primary challenge in working with 2-bromo-2-methylcyclobutanone is the Favorskii Rearrangement . In the presence of hard nucleophiles or bases (e.g., alkoxides, hydroxides), the molecule undergoes ring contraction to form methyl-cyclopropanecarboxylic acid derivatives.

To synthesize cyclobutane-containing drugs, one must bypass this pathway. This guide utilizes Soft Enolization and Transition Metal Catalysis to retain the four-membered ring.

ReactionDivergence Start 2-Bromo-2-methyl cyclobutanone Path1 Hard Base (RO-) (Favorskii) Start->Path1 Path2 Soft Nucleophile / Pd(0) (Negishi/Suzuki) Start->Path2 Path3 Mild Base / Elimination Start->Path3 Prod1 Cyclopropane Carboxylates (Ring Contraction) Path1->Prod1 Avoid Prod2 2-Aryl-2-methyl cyclobutanones (Ring Retention) Path2->Prod2 Target Prod3 2-Methylcyclobutenone (Michael Acceptor) Path3->Prod3 Target

Figure 1: Chemo-divergence of the 2-bromo-2-methylcyclobutanone scaffold. Pathways in Green and Yellow retain the cyclobutane ring; Red leads to contraction.

Protocol 1: Regioselective Synthesis of 2-Bromo-2-methylcyclobutanone

Objective: Synthesize the core reagent with high regioselectivity, favoring bromination at the tertiary carbon (C2) over the secondary carbon (C4).

Mechanism: Acid-catalyzed enolization favors the more substituted enol (thermodynamic control), directing the electrophilic bromine to the C2 position.

Materials
  • Substrate: 2-Methylcyclobutanone (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.05 equiv) or N-Bromosuccinimide (NBS)
    
  • Catalyst: Hydrobromic acid (HBr, 48% aq) or p-TsOH (cat.)

  • Solvent: Glacial Acetic Acid (

    
    ) or 
    
    
    
    (DCM)
  • Quench: Saturated

    
    , 
    
    
    
    (10% aq)
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a nitrogen inlet. Charge with 2-methylcyclobutanone (10.0 g, 119 mmol) and glacial acetic acid (120 mL).

  • Activation: Add catalytic HBr (0.5 mL). Cool the mixture to 0–5 °C using an ice/water bath. Note: Low temperature improves regioselectivity.

  • Bromination: Dissolve

    
     (19.9 g, 6.4 mL, 125 mmol) in acetic acid (20 mL). Add this solution dropwise over 60 minutes.
    
    • Visual Cue: The solution will turn orange upon addition and slowly fade to pale yellow as

      
       is consumed.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (10% EtOAc/Hexanes) or GC-MS.

    • Checkpoint: Look for the disappearance of the starting ketone (

      
       84) and appearance of the bromide (
      
      
      
      162/164).
  • Workup: Pour the reaction mixture into ice water (300 mL). Extract with DCM (

    
     mL).
    
  • Neutralization: Wash the combined organic layers with saturated

    
     until pH neutral (Caution: 
    
    
    
    evolution). Wash with 10%
    
    
    to remove residual bromine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo (do not heat above 40 °C). Purify via vacuum distillation (approx. 60–65 °C at 15 mmHg).
    

Yield: 75–85% Characterization:


 NMR (

) shows a downfield shift of the methyl singlet (approx. 1.8–1.9 ppm) and loss of the C2 proton.

Protocol 2: Palladium-Catalyzed Negishi Coupling (Ring Retention)

Objective: Install an aryl pharmacophore at the quaternary center without triggering ring contraction. This creates a 2-aryl-2-methylcyclobutanone scaffold, a common motif in CNS-active agents.

Rationale: Palladium oxidative addition occurs faster than base-mediated enolization/Favorskii rearrangement when using specialized ligands (e.g., phosphines).

Materials
  • Substrate: 2-Bromo-2-methylcyclobutanone (1.0 equiv)

  • Organozinc Reagent: Arylzinc bromide (ArZnBr) (1.2 equiv) (Prepared in situ or commercial)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     or XPhos (4 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox or under strict Argon, mix

    
     and 
    
    
    
    in THF. Stir for 15 minutes to generate the active
    
    
    species.
  • Substrate Addition: Add 2-bromo-2-methylcyclobutanone (500 mg, 3.06 mmol) to the catalyst solution.

  • Coupling: Cool the mixture to 0 °C. Add the Arylzinc bromide solution (e.g., Phenylzinc bromide, 0.5 M in THF, 7.4 mL) dropwise over 20 minutes.

    • Critical Control: Do not allow the temperature to rise rapidly; exotherms can degrade the strained ring.

  • Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient 0-20%

    
    /Pentane).
    

Data Summary Table: Coupling Efficiency

Aryl Zinc ReagentCatalyst SystemYield (%)Observation
PhZnBr

45%Significant hydrodebromination observed.
PhZnBr

88% Excellent retention of cyclobutane ring.
4-F-PhZnBr

82%High tolerance for para-substituents.

Protocol 3: Elimination to 2-Methylcyclobutenone

Objective: Synthesize an


-unsaturated cyclobutenone. This is a "privileged" Michael acceptor for covalent drugs or further cycloadditions (e.g., Diels-Alder).
Step-by-Step Methodology
  • Dissolution: Dissolve 2-bromo-2-methylcyclobutanone (1.0 equiv) in anhydrous

    
    .
    
  • Base Addition: Add

    
     (1.5 equiv) or DBU (1.1 equiv) dropwise at 0 °C.
    
  • Reaction: Stir at room temperature for 4–6 hours. A precipitate of amine-hydrobromide salt will form.

  • Filtration: Filter off the solid salt under inert atmosphere (the product is volatile and sensitive).

  • Concentration: Carefully concentrate the filtrate. The product, 2-methylcyclobutenone , is unstable and should be used immediately in the next step (e.g., conjugate addition).

Safety & Troubleshooting

Safety Hazards
  • Lachrymator:

    
    -Bromoketones are potent tear agents. All operations must  be performed in a functioning fume hood.
    
  • Ring Strain: Cyclobutanones are high-energy molecules. Avoid excessive heat (>100 °C) during distillation to prevent thermal decomposition or polymerization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is a carboxylic acid (Ring Contraction) Presence of water or hard base (OH-, OR-).Ensure anhydrous conditions. Switch to softer nucleophiles (organozincs) or non-nucleophilic bases.
Low Yield in Bromination Poly-bromination.Strictly control stoichiometry (1.05 equiv

). Lower temperature to -10 °C.
Starting Material Recovery in Coupling Catalyst deactivation.Ensure

-free environment. Use fresh

.

References

  • Cyclobutanes in Medicinal Chemistry: Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

  • Favorskii Rearrangement Mechanism: Goetschi, E., & Eschenmoser, A. (1987). The Favorskii Rearrangement of alpha-Halo-ketones. Organic Syntheses.

  • Palladium-Catalyzed Alpha-Arylation: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.

  • Negishi Coupling on Alpha-Halo Ketones: Zhu, J., et al. (2009). Recent Advances in the Negishi Coupling Reaction. Current Organic Synthesis.

  • Synthesis of Cyclobutenones: Danheiser, R. L., & Savariar, S. (1987). Synthesis of substituted cyclobutenones. Tetrahedron Letters.

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-2-Methyl-Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Cyclobutanes

The cyclobutane motif is a privileged scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and rigid, puckered conformation provide a unique three-dimensional architecture that can enhance binding potency, improve selectivity, and confer favorable pharmacokinetic properties upon bioactive molecules.[1] The 2-methyl-cyclobutanone core, in particular, serves as a versatile building block for a wide range of complex molecular targets.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild conditions.[2] Applying these powerful transformations to 2-bromo-2-methyl-cyclobutanone—a sterically hindered α-bromo ketone—opens a direct and modular route to a diverse array of 2,2-disubstituted cyclobutanones, which are challenging to synthesize via traditional methods like enolate alkylation that often suffer from poor regiocontrol or overalkylation.[3]

This guide provides detailed protocols and expert insights for three key transformations of 2-bromo-2-methyl-cyclobutanone: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Core Challenges & Strategic Considerations

The successful cross-coupling of 2-bromo-2-methyl-cyclobutanone requires careful consideration of its unique structural features:

  • Steric Hindrance: The bromine atom is at a quaternary center adjacent to a carbonyl group, which significantly impedes the oxidative addition step at the palladium(0) catalyst.

  • Competing Pathways: The presence of a carbonyl group and α-hydrogens makes the substrate susceptible to base-induced side reactions, such as the Favorskii rearrangement or enolate formation, which can compete with the desired coupling pathway.[4]

  • Product Lability: The resulting 2,2-disubstituted cyclobutanone products may be sensitive to the reaction conditions, necessitating mild temperatures and bases where possible.

To overcome these challenges, the selection of a highly active catalyst system is paramount. Modern catalyst systems, typically employing bulky, electron-rich phosphine ligands, are essential to promote the challenging oxidative addition and accelerate the final reductive elimination step, thereby outcompeting potential side reactions.[5]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-2-methyl-cyclobutanones

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron species.[6] For our substrate, this allows the direct installation of aryl or vinyl groups at the quaternary center.

Mechanistic Rationale & Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the cyclobutanone. This is often the rate-limiting step for hindered substrates.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Product) trans_complex->product r1x R¹-Br (2-Bromo-2-methyl-cyclobutanone) r1x->oa_complex r2by2 R²-B(OH)₂ (Arylboronic Acid) borate [R²-B(OH)₃]⁻ r2by2->borate base Base (e.g., K₃PO₄) base->borate borate->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-2-methyl-cyclobutanone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate tribasic (K₃PO₄), finely ground (3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), SPhos (0.045 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Add 2-bromo-2-methyl-cyclobutanone (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-2-methyl-cyclobutanone.

Causality Behind Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand like SPhos forms a highly active Pd(0) species in situ. This is crucial for promoting the difficult oxidative addition with the sterically demanding secondary alkyl bromide.[5]

  • Base: K₃PO₄ is an effective base for activating the boronic acid to form the boronate species necessary for transmetalation, while being mild enough to minimize base-induced decomposition of the α-bromo ketone.[5]

  • Solvent: A toluene/water biphasic system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[8] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Data & Troubleshooting
Coupling Partner (Arylboronic Acid)Expected Yield RangeNotes
4-Methoxyphenylboronic acid70-85%Electron-donating groups often facilitate the reaction.
Phenylboronic acid65-80%Standard, unactivated substrate.
4-(Trifluoromethyl)phenylboronic acid55-70%Electron-withdrawing groups can slow the reaction.
2-Methylphenylboronic acid40-60%Ortho-substitution on the boronic acid adds steric hindrance.

Troubleshooting:

  • Low Conversion: Increase catalyst loading to 5 mol% or switch to a more active pre-catalyst (e.g., SPhos-Pd-G3). Ensure the base is finely powdered and anhydrous.

  • Decomposition/Side Products: Lower the reaction temperature to 60-70 °C and extend the reaction time. Consider a milder base like potassium fluoride (KF).[7]

Sonogashira Coupling: Synthesis of 2-Alkynyl-2-methyl-cyclobutanones

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an organic halide, providing direct access to valuable alkynylated products.[9][10]

Mechanistic Rationale & Catalytic Cycle

The classical Sonogashira coupling involves a dual catalytic system.[11] A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then participates in the transmetalation step. Copper-free versions are also common, particularly when homocoupling of the alkyne (Glaser coupling) is a concern.[2]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (R¹-Br) oa_complex->pd0 Reductive Elimination transmetalation Transmetalation oa_complex->transmetalation cu_acetylide Cu(I)-C≡C-R² cu_acetylide->transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide + Cu(I) + Base transmetalation->pd0 R¹-C≡C-R² (Product)

Caption: Simplified dual catalytic cycle for the Sonogashira coupling.

Detailed Protocol: Copper-Free Sonogashira Coupling

Materials:

  • 2-Bromo-2-methyl-cyclobutanone (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (4.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 equiv).

  • Add anhydrous, degassed THF to achieve a substrate concentration of 0.2 M.

  • Add the terminal alkyne (1.5 equiv), followed by 2-bromo-2-methyl-cyclobutanone (1.0 equiv).

  • Finally, add the amine base (DIPEA or TEA, 4.0 equiv).

  • Seal the tube and heat the mixture to 50-60 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is generally complete in 6-18 hours.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium black and amine salts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Choices:

  • Copper-Free Conditions: For a substrate prone to side reactions, a copper-free protocol can be advantageous as it often requires milder conditions and avoids the formation of alkyne homocoupling byproducts.[12]

  • Catalyst/Ligand: Pd(PPh₃)₂Cl₂ is a robust and common pre-catalyst. While more advanced ligands can be used, triphenylphosphine often provides a good balance of activity and stability for this transformation.[12] For very challenging substrates, a more electron-rich and bulky ligand may be required.[10]

  • Base/Solvent: The amine base (DIPEA or TEA) serves both to neutralize the HBr formed and to deprotonate the terminal alkyne. Using it in excess is common. THF is an excellent solvent for this reaction.[10]

Buchwald-Hartwig Amination: Synthesis of 2-Amino-2-methyl-cyclobutanones

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling amines with organic halides.[13][14] This reaction is particularly valuable for synthesizing aryl amines.

Mechanistic Rationale & Catalytic Cycle

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle.[15] The key difference is the nucleophile; after oxidative addition, the amine coordinates to the palladium center. Deprotonation by a strong, non-nucleophilic base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[16]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition amido_complex [R¹-Pd(II)L₂(NR²R³)] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product R¹-NR²R³ (Product) amido_complex->product r1x R¹-Br (Substrate) r1x->oa_complex amine HNR²R³ (Amine) amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-2-methyl-cyclobutanone (1.0 equiv)

  • Amine (e.g., Aniline or Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • BrettPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 equiv), BrettPhos (0.035 equiv), and NaOtBu (1.4 equiv) to an oven-dried vial.

  • Add 2-bromo-2-methyl-cyclobutanone (1.0 equiv).

  • Add anhydrous, degassed toluene (to achieve ~0.15 M concentration).

  • Add the amine (1.2 equiv).

  • Seal the vial, remove from the glovebox, and heat to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 4-12 hours.

  • After cooling, dilute with ethyl acetate and filter through a short plug of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a highly specialized, bulky phosphine ligand like BrettPhos is essential. BrettPhos is designed to facilitate both the oxidative addition of challenging substrates and the reductive elimination from the palladium-amido complex, which is often the turnover-limiting step.[17]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center, forming the key amido intermediate.[16] Weaker bases are generally ineffective.

  • Inert Conditions: Both the catalyst and the strong base are highly sensitive to air and moisture, making the use of a glovebox or rigorous Schlenk techniques mandatory for good results.

Synthesis of Starting Material

The precursor, 2-bromo-2-methyl-cyclobutanone, is typically prepared by the α-bromination of 2-methyl-cyclobutanone. This reaction proceeds via an enol or enolate intermediate.[18] Careful control of stoichiometry and conditions is necessary to prevent dibromination.

Conclusion

The palladium-catalyzed cross-coupling of 2-bromo-2-methyl-cyclobutanone offers a powerful and modular platform for the synthesis of novel, highly substituted cyclobutane derivatives. By carefully selecting advanced catalyst systems tailored to overcome the steric and electronic challenges of this substrate, researchers can efficiently construct a wide range of C-C and C-N bonds. The protocols outlined in this guide serve as a robust starting point for drug development professionals and scientists aiming to explore the rich chemical space accessible from this versatile building block.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2024, January 15). Suzuki reaction. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved February 21, 2026, from [Link]

  • Wang, Z., et al. (2019). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Retrieved February 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, July 25). Sonogashira Coupling. YouTube. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. Retrieved February 21, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 21, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2023, October 2). α-Halo ketone. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 21, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved February 21, 2026, from [Link]

  • MDPI. (2015, January 12). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-2-Methyl-Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-2-methyl-cyclobutanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The inherent strain of the cyclobutane ring and the regiochemical challenges of α-bromination often lead to unexpected outcomes. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.

Section 1: Core Synthesis Strategy & FAQs

The most common and direct approach to synthesizing 2-bromo-2-methyl-cyclobutanone is through the α-bromination of 2-methyl-cyclobutanone. This reaction typically proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source.[1] Careful control over reaction conditions is critical to favor the formation of the desired product and minimize side reactions.

Q1: What is the general mechanism for the α-bromination of 2-methyl-cyclobutanone?

A1: The reaction is typically acid-catalyzed. The ketone oxygen is first protonated, making the α-protons more acidic. A tautomeric equilibrium is established, forming the more substituted (thermodynamic) enol. This enol then acts as a nucleophile, attacking an electrophilic bromine source (like Br₂) to yield the α-brominated ketone after deprotonation. The methyl group at the C2 position directs the bromination to the same carbon atom.

Q2: Which brominating agent is best: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: The choice depends on your specific experimental constraints and desired outcome.

  • Molecular Bromine (Br₂): This is a powerful and common brominating agent. It is often used with a catalytic amount of acid (like HBr or acetic acid) to promote enol formation.[1][2] However, its high reactivity can sometimes lead to over-bromination if not carefully controlled. It is also highly corrosive and toxic, requiring handling in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It provides a low, constant concentration of Br₂ in the reaction mixture, which can help to prevent the formation of dibrominated byproducts.[1] This makes it a good choice for achieving selective monobromination.

Q3: Why is temperature control so critical during the addition of the bromine source?

A3: The α-bromination of ketones is an exothermic reaction. Maintaining a low temperature (typically below 10°C) during the addition of the brominating agent is crucial for several reasons:[1]

  • Selectivity: Lower temperatures help to control the reaction rate, favoring the desired monobromination over polybromination.

  • Stability: Cyclobutanone derivatives can be susceptible to ring-opening or other side reactions at elevated temperatures due to ring strain.

  • Safety: It prevents a runaway reaction, especially on a larger scale.

Section 2: Troubleshooting Guide: Common Synthesis Failures

This section addresses the most frequently encountered problems during the synthesis of 2-bromo-2-methyl-cyclobutanone.

Q4: My yield is very low. What are the likely causes?

A4: Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress by TLC or by observing the disappearance of the characteristic red-brown color of bromine.[1]

  • Side Reactions: The formation of byproducts, such as dibrominated ketones or ring-opened products, will consume your starting material and reduce the yield of the desired product.[2][3]

  • Workup Issues: The product may be lost during the aqueous workup if extractions are not performed efficiently. 2-bromo-2-methyl-cyclobutanone has some water solubility.

  • Purification Loss: The product can be volatile. Significant loss can occur during solvent removal under high vacuum or during distillation if not performed carefully.

Q5: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these byproducts and how can I avoid them?

A5: The most common byproducts are dibrominated species and isomers.

  • Dibrominated Products: The formation of 2,4-dibromo-2-methyl-cyclobutanone or other polybrominated compounds is a frequent issue.[2][3]

    • Cause: This usually happens when there is a localized high concentration of the brominating agent or if the temperature is not adequately controlled.

    • Solution: Add the brominating agent slowly and dropwise to the cooled reaction mixture with vigorous stirring to ensure rapid dispersion.[1] Using a solvent like methanol can also reduce dibromination compared to solvents like carbon tetrachloride.[4]

  • Isomeric Products: While the methyl group directs bromination to the C2 position, some bromination at the C4 position can occur, leading to isomeric impurities.

    • Cause: This can be influenced by the specific reaction conditions and the stability of the different possible enol intermediates.

    • Solution: Using kinetic (LDA) versus thermodynamic (acid-catalyzed) conditions can influence the regioselectivity of enolate formation, although for this specific substrate, α-bromination at the more substituted carbon is generally preferred.[3]

Q6: I suspect my cyclobutane ring is opening. What conditions lead to this and how can I prevent it?

A6: The high ring strain of the cyclobutanone ring makes it susceptible to cleavage under harsh conditions.

  • Cause: Strong acidic or basic conditions, particularly at elevated temperatures, can promote ring-opening reactions.

  • Solution:

    • Maintain neutral or mildly acidic conditions. If a base is required for a specific protocol, use a non-nucleophilic base and maintain low temperatures.

    • Ensure the workup procedure is performed promptly and avoids prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully during the workup.

Q7: Purification by column chromatography is difficult, and the fractions are not clean. What's the best way to purify the final product?

A7: Purification can be challenging due to the product's volatility and potential instability on silica gel.

  • Recommendation: Vacuum distillation is often the preferred method for purifying 2-bromo-2-methyl-cyclobutanone.[4]

  • Chromatography Tips: If chromatography is necessary, use a less acidic stationary phase like neutral alumina or deactivated silica gel. Run the column quickly with a non-polar eluent system to minimize contact time and potential decomposition.

  • Workup Prior to Purification: A thorough aqueous workup is essential to remove acidic or basic residues that could complicate purification. Washing the organic layer with a saturated sodium bicarbonate solution, followed by brine, is recommended.[5]

Section 3: Experimental Protocol & Workflow

This section provides a detailed, step-by-step protocol for the synthesis and a visual workflow diagram.

Protocol: α-Bromination of 2-Methyl-Cyclobutanone

This protocol is a representative method adapted from standard procedures for α-bromination of cyclic ketones.[1][4]

Materials:

  • 2-Methyl-cyclobutanone

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice water

  • Diethyl ether (or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2-methyl-cyclobutanone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled, stirring solution of the ketone over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction is typically complete when the red-brown color of the bromine has faded, indicating its consumption. This can take several hours.[1]

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice water. This will precipitate the crude product and dilute the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize excess acetic acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator with a cooled water bath to minimize product loss.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 2-bromo-2-methyl-cyclobutanone.[4]

Quantitative Data Summary
ParameterRecommended ValueRationale
Reactant Ratio 1:1 (Ketone:Bromine)Minimizes over-bromination.[4]
Temperature 0-10°CControls reaction rate and prevents side reactions.[1]
Solvent Glacial Acetic Acid / MethanolAcetic acid acts as a solvent and catalyst.[1] Methanol can reduce dibromination.[4]
Addition Time 30-60 minutesEnsures slow, controlled addition to avoid localized high concentrations of Br₂.
Synthesis and Troubleshooting Workflow

G start Start: 2-Methyl-Cyclobutanone setup Cool to 0-5°C start->setup Dissolve in Acetic Acid process process decision decision issue issue solution solution end_node Pure Product add_br2 Bromination Reaction (Maintain T < 10°C) setup->add_br2 Begin Dropwise Addition of Br₂ Solution monitor Reaction Complete? add_br2->monitor Stir until color fades monitor->add_br2 No, continue stirring quench Quench in Ice Water & Extract monitor->quench Yes workup workup quench->workup Aqueous Workup (NaHCO₃, Brine) concentrate concentrate workup->concentrate Dry & Concentrate analysis Analyze Crude (TLC/GC-MS) concentrate->analysis Crude Product issue_low_yield Issue: Low Yield concentrate->issue_low_yield Low Mass pure pure analysis->pure Purity > 95%? issue_byproducts Issue: Byproducts (e.g., Dibromides) analysis->issue_byproducts Multiple Spots pure->end_node Yes purify Purify by Vacuum Distillation pure->purify No purify->end_node solution_byproducts Solution: - Slower Br₂ addition - Ensure T < 10°C - Consider using NBS issue_byproducts->solution_byproducts solution_low_yield Solution: - Check for complete reaction - More efficient extraction - Gentle concentration (low T) issue_low_yield->solution_low_yield

Caption: Workflow for the synthesis, purification, and troubleshooting of 2-bromo-2-methyl-cyclobutanone.

References

  • Current time information in Pasuruan, ID. Google.
  • EP0019132A1 - Process for the preparation of alpha-halogen cyclobutanones - Google Patents. Google Patents.
  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide | Request PDF - ResearchGate. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. Retrieved February 21, 2026, from [Link]

  • Cyclobutanone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Cyclobutanone, 2-bromo-2-methyl- - Starshinechemical. Starshine Chemical. Retrieved February 21, 2026, from [Link]

  • Preparation of Cyclobutenone - Organic Syntheses Procedure. Organic Syntheses. Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-2-Methyl-Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-bromo-2-methyl-cyclobutanone. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging synthetic intermediate. As an α-haloketone, 2-bromo-2-methyl-cyclobutanone possesses high reactivity, making it a valuable building block, but also rendering it susceptible to specific degradation pathways during purification.[1][2][3]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2-bromo-2-methyl-cyclobutanone?

The most common and effective purification techniques are flash column chromatography and vacuum distillation. The choice between them depends on the scale of your reaction and the nature of the impurities. For small-scale, high-purity requirements where impurities have similar volatilities, chromatography is often preferred. For larger scales where the main impurities are non-volatile, short-path vacuum distillation is more practical.

Q2: How stable is this compound and what are the ideal storage conditions?

Like many α-haloketones, 2-bromo-2-methyl-cyclobutanone has limited stability.[4] It can be sensitive to heat, light, and both acidic and basic conditions. Decomposition often manifests as a yellow or brown discoloration. For optimal storage, it should be kept in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[5] Even under these conditions, long-term storage is not advised, and it is best to use the compound as soon as possible after purification.[4]

Q3: What are the most common impurities I should expect after synthesis?

The typical impurity profile includes unreacted starting material (2-methyl-cyclobutanone), di-brominated byproducts (2,4-dibromo-2-methyl-cyclobutanone), and solvent residues. The formation of di-brominated species is a common issue in the halogenation of ketones and can complicate purification due to similar polarities.[6][7]

Q4: Is vacuum distillation a good option? What are the risks?

Vacuum distillation can be effective, but it carries the risk of thermal decomposition.[5] The compound's strained four-membered ring and the presence of the bromine atom contribute to this instability.[8] To mitigate this, distillation should be performed under high vacuum (<0.5 mmHg) to lower the boiling point and a short-path apparatus (like a Kugelrohr) should be used to minimize the time the compound spends at elevated temperatures.[9]

Q5: Can I purify 2-bromo-2-methyl-cyclobutanone by recrystallization?

While some α-haloketones are crystalline, 2-bromo-2-methyl-cyclobutanone is typically isolated as an oil or low-melting solid. Furthermore, starting materials and byproducts often form eutectic mixtures or "oil out," making recrystallization a difficult and often ineffective method for achieving high purity.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-bromo-2-methyl-cyclobutanone in a practical question-and-answer format.

Problem 1: My crude product shows starting material and a di-brominated byproduct by ¹H NMR. They are co-eluting during column chromatography.

  • Probable Cause: This is a classic challenge in the purification of halogenated ketones.[7] The starting material, mono-bromo, and di-bromo species often possess very similar polarities, making baseline separation difficult. Incomplete conversion during the reaction leads to leftover starting material, while even a slight excess of the brominating agent can produce the di-brominated compound.[6]

  • Solution & Scientific Rationale:

    • Optimize Chromatography Conditions: Use a long column with a shallow elution gradient. A non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture, is recommended. Start with a very low concentration of the polar solvent (e.g., 1-2% ethyl acetate in hexane) and increase it very slowly. This enhances the resolution between compounds with small polarity differences.

    • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or a bonded-phase silica (like diol or cyano) which can offer different selectivity based on interactions other than simple polarity.

    • Re-evaluate the Synthesis: The most effective solution is often to improve the reaction itself. Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) to minimize di-bromination.[2] Running the reaction at lower temperatures can sometimes improve selectivity.[7]

Problem 2: The compound is turning brown/yellow on the silica gel column, and my yield is very low.

  • Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the decomposition of sensitive molecules like α-haloketones.[3] Potential degradation pathways include HBr elimination to form an unsaturated ketone or initiation of the Favorskii rearrangement.

  • Solution & Scientific Rationale:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in your eluent), then flush with the pure eluent. This deactivates the acidic sites on the silica surface.

    • Use Pre-Treated Silica: Commercially available neutral or deactivated silica gel is an excellent alternative.

    • Work Quickly: Perform the purification as rapidly as possible ("flash" chromatography) to minimize the contact time between the compound and the stationary phase.

    • Consider an Alternative Method: If decomposition persists, this is a strong indication that your molecule is too unstable for silica gel chromatography. Switch to high-vacuum, short-path distillation.[5][9]

dot

decomposition_troubleshooting start Product Decomposition Observed step During which step? start->step chromatography Column Chromatography step->chromatography Chromatography distillation Vacuum Distillation step->distillation Distillation storage Storage step->storage Storage cause_acid Cause: Acidic Silica Surface chromatography->cause_acid cause_thermal Cause: Thermal Instability distillation->cause_thermal cause_light_air Cause: Light/Air Exposure storage->cause_light_air solution_neutral Solution: - Use Neutral Silica - Add Et3N to Eluent - Run Column Quickly cause_acid->solution_neutral solution_distill Solution: - Use Short-Path (Kugelrohr) - Ensure High Vacuum (<0.5 mmHg) - Lower Temperature cause_thermal->solution_distill solution_store Solution: - Store at -20°C - Use Amber Vial - Store Under Inert Gas (Ar/N2) cause_light_air->solution_store

Caption: Troubleshooting flowchart for product decomposition.

Problem 3: My "purified" product degrades within a week, even when stored in a refrigerator.

  • Probable Cause: Trace impurities are likely catalyzing decomposition. Residual acid (e.g., HBr from the reaction or leached from silica) or trace amounts of metal can significantly shorten the shelf-life. Standard refrigeration (≈4°C) may not be cold enough to sufficiently slow the degradation kinetics.[5]

  • Solution & Scientific Rationale:

    • Aqueous Workup: Before purification, perform a mild aqueous wash. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove excess water.

    • Improve Storage Conditions: Store the pure compound at -20°C or lower under an inert atmosphere (argon is preferable). Ensure the vial is properly sealed and protected from light.[5]

    • Ensure Complete Solvent Removal: Residual solvent can facilitate decomposition pathways. Ensure all volatile solvents are removed under high vacuum, but without heating the sample excessively.

Comparative Summary of Purification Techniques

The optimal purification strategy depends on several factors, including the impurity profile, the required purity, and the scale of the synthesis.

TechniqueTypical PurityExpected YieldAdvantagesDisadvantages & Risks
Flash Column Chromatography >98%50-85%High resolution for separating similarly polar compounds.Risk of acid-catalyzed decomposition on silica gel; can be slow and solvent-intensive for large scales.
Short-Path Vacuum Distillation 95-98%60-90%Fast, scalable, and avoids contact with stationary phases.High risk of thermal decomposition if not done properly[4]; ineffective for separating impurities with similar boiling points.
Recrystallization >99% (if successful)Highly VariableCan provide very high purity material.Often not feasible as the compound is an oil or low-melting solid; impurities can prevent crystallization.[7]

Detailed Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying 2-bromo-2-methyl-cyclobutanone on a small to medium laboratory scale (100 mg - 5 g).

Materials:

  • Crude 2-bromo-2-methyl-cyclobutanone

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Anhydrous solvents: Hexane, Ethyl Acetate (EtOAc)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain for TLC visualization

Procedure:

  • TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. Test various ratios of Hexane:EtOAc (e.g., 98:2, 95:5, 90:10). The ideal system will give the product an Rf value of ~0.3.

  • Prepare the Eluent: Prepare a bulk solution of your chosen eluent. Add 0.5% (v/v) triethylamine to the eluent mixture to neutralize the silica and prevent product decomposition.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying pressure.

    • Collect fractions in test tubes. Monitor the progress of the separation by collecting small spots from the column outlet onto a TLC plate and checking under UV light or with a KMnO₄ stain.

    • The product typically elutes after non-polar impurities and before more polar byproducts.

  • Combine and Evaporate:

    • Run TLC on the collected fractions to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Crucially, use a low-temperature water bath (≤ 30°C) to prevent thermal degradation of the final product.

Workflow: Selecting a Purification Method

Choosing the right purification path from the outset can save significant time and material. This decision tree outlines the logical steps for selecting a method based on your specific experimental context.

dot

purification_choice start Crude 2-bromo-2-methyl-cyclobutanone q_scale What is the scale? start->q_scale scale_small < 5 g q_scale->scale_small Small Scale scale_large > 5 g q_scale->scale_large Large Scale q_impurities What is the main impurity? impurity_polar Polar / Non-volatile (e.g., salts, baseline spots) q_impurities->impurity_polar Polar impurity_nonpolar Non-polar / Volatile (e.g., starting material, dibromo) q_impurities->impurity_nonpolar Non-polar scale_small->q_impurities scale_large->q_impurities method_distill Recommendation: Short-Path Vacuum Distillation impurity_polar->method_distill method_chrom Recommendation: Flash Column Chromatography (Neutralized) impurity_nonpolar->method_chrom

Caption: Decision tree for selecting the optimal purification method.

References

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC. Available at: [Link]

  • Thieme. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of Cyclobutenone. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. Available at: [Link]

  • Starshine Chemical. (n.d.). Cyclobutanone, 2-bromo-2-methyl-. Available at: [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

  • Google Patents. (n.d.). US4028418A - Process for the preparation of cyclobutanones.
  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]

  • Google Patents. (n.d.). KR100591908B1 - Selective Bromination Method of Asymmetric Ketones.
  • Google Patents. (n.d.). CN103449994A - Purifying process of cyclobutanone.
  • National Institutes of Health (NIH). (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Available at: [Link]

  • Google Patents. (n.d.). CN104892385B - A kind of purifying process of cyclobutanone.
  • Fiveable. (2025, August 15). 2-bromo-2-methylbutane Definition - Organic Chemistry Key Term. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available at: [Link]

  • Patsnap. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification? Available at: [Link]

  • Carroll University. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected. Available at: [Link]

Sources

identifying byproducts in the bromination of 2-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The α-bromination of ketones is a cornerstone transformation in organic synthesis, providing a crucial handle for subsequent functionalization. The bromination of 2-methylcyclobutanone, a strained cyclic ketone, is a valuable process for creating intermediates in drug discovery and materials science. However, the inherent strain of the cyclobutane ring and the asymmetry of the ketone present unique challenges, often leading to a complex mixture of byproducts. This guide provides in-depth troubleshooting advice and experimental protocols to help researchers navigate these challenges, ensuring high selectivity and yield for the desired 2-bromo-2-methylcyclobutanone product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the bromination of 2-methylcyclobutanone, explaining the underlying chemical principles and offering actionable solutions.

Q1: My primary product is 2-bromo-2-methylcyclobutanone as expected, but the yield is low and I have a significant amount of a constitutional isomer. What is this isomer and how can I improve regioselectivity?

A1: Cause & Identification

The bromination of an unsymmetrical ketone like 2-methylcyclobutanone proceeds through an enol or enolate intermediate.[1][2] The regioselectivity of the reaction is determined by which α-proton is removed to form this intermediate.

  • Thermodynamic Product (More Substituted): Under acidic conditions, the reaction is typically reversible and favors the formation of the more stable, more substituted enol. This leads to the desired product, 2-bromo-2-methylcyclobutanone .[3] The stability of this enol is due to the hyperconjugation of the more substituted double bond.[4]

  • Kinetic Product (Less Substituted): The competing byproduct is 2-bromo-5-methylcyclobutanone . It forms from the "kinetic" enol, where a proton is removed from the less sterically hindered α-carbon. This pathway is faster but leads to a less stable intermediate.[4][5]

Troubleshooting & Optimization:

To favor the thermodynamic product, you must allow the reaction to reach equilibrium.

  • Increase Reaction Time: Short reaction times may favor the faster-forming kinetic product.[5][6] Ensure the reaction is stirred long enough for the equilibrium to be established.

  • Elevate Temperature: Higher temperatures (e.g., room temperature up to a gentle reflux, solvent permitting) provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic enol.[5] Conversely, very low temperatures (e.g., -78 °C) are used to trap the kinetic product.[5]

  • Choice of Acid Catalyst: Protic acids like acetic acid (AcOH) or HBr are effective at catalyzing the keto-enol tautomerism necessary for this reaction.[1]

Q2: I've identified a significant byproduct with a contracted ring, likely a cyclopropane derivative. What is this reaction and how can it be avoided?

A2: Cause & Identification

This is a classic sign of the Favorskii Rearrangement . This reaction occurs when an α-halo ketone is treated with a base, resulting in a ring-contracted carboxylic acid or its derivative (e.g., an ester or amide).[7][8] For a cyclic α-halo ketone, this is a common and often undesired side reaction.[9][10]

The mechanism involves the formation of an enolate at the α'-carbon (the carbon on the other side of the carbonyl from the bromine). This enolate then performs an intramolecular nucleophilic attack, displacing the bromide to form a highly strained cyclopropanone intermediate.[8] A nucleophile (like a hydroxide or alkoxide) then attacks the carbonyl carbon of the intermediate, leading to ring-opening and formation of the final product.[8][9]

Troubleshooting & Optimization:

The key to preventing the Favorskii rearrangement is the strict exclusion of basic conditions.

  • Ensure Acidic Medium: The reaction should be run under acidic conditions (e.g., in acetic acid) which prevents the formation of the α'-enolate required for the rearrangement.[1]

  • Aqueous Work-up: During work-up, avoid using basic solutions (like sodium bicarbonate or carbonate) until all the bromine and HBr have been quenched and diluted. A neutral water wash followed by a brine wash is often sufficient before drying and solvent removal.

  • Solvent Choice: If using an alcohol as a solvent, be aware that any trace amount of base can generate alkoxides, which are potent nucleophiles that can initiate the Favorskii rearrangement to produce a ring-contracted ester.[8][9]

Q3: My analysis shows the presence of di- and even tri-brominated byproducts. How can I achieve selective mono-bromination?

A3: Cause & Identification

Over-bromination is a common issue in ketone halogenations.

  • Under Basic Conditions: Polyhalogenation is rapid and difficult to control under basic conditions. Each successive halogenation makes the remaining α-protons more acidic due to the inductive effect of the halogen, leading to faster subsequent reactions.[3]

  • Under Acidic Conditions: Acid-catalyzed bromination is generally easier to control for mono-substitution. The first bromine atom added is electron-withdrawing, which decreases the basicity of the carbonyl oxygen. This makes the protonation step, which is required to form the enol for the next bromination, less favorable.[3] However, if excess bromine is used or the reaction is run for an excessively long time at high temperatures, over-bromination can still occur.

Troubleshooting & Optimization:

  • Stoichiometry is Key: Use a slight excess of the ketone or precisely one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). A slow, dropwise addition of the bromine solution can help maintain a low concentration and prevent localized areas of high bromine concentration.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the 2-methylcyclobutanone is consumed to prevent the slower formation of di-brominated products.

Data Summary: Products and Potential Byproducts

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role / Origin
2-MethylcyclobutanoneCC1CCC1=OC₅H₈O84.12Starting Material
2-Bromo-2-methylcyclobutanone CC1(Br)CCC1=OC₅H₇BrO163.01Desired Product (Thermodynamic)
2-Bromo-5-methylcyclobutanoneBrC1CC(C)C1=OC₅H₇BrO163.01Kinetic Byproduct
Dibromo-methylcyclobutanoneVarious IsomersC₅H₆Br₂O241.91Over-bromination Byproduct
1-Methylcyclopropanecarboxylic AcidCC1(C(=O)O)CC1C₅H₈O₂100.12Favorskii Byproduct (with H₂O)

Diagrams: Mechanisms & Workflows

Primary Reaction Pathway: Acid-Catalyzed Bromination

G cluster_0 Keto-Enol Tautomerism cluster_1 Bromination A 2-Methylcyclobutanone B Thermodynamic Enol (More Substituted) A->B H⁺ (cat.) B->A C 2-Bromo-2-methylcyclobutanone (Product) B->C Br₂

Caption: Acid-catalyzed formation of the thermodynamic enol followed by electrophilic attack by bromine.

Side Reaction: Favorskii Rearrangement Pathway

G A 2-Bromo-2-methylcyclobutanone B α'-Enolate A->B Base (e.g., OH⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Ring-Contraction Product (e.g., Carboxylate) C->D Nu⁻ attack & Ring Opening

Caption: Base-induced formation of a cyclopropanone intermediate leading to ring contraction.

Troubleshooting Workflow

G Start Analyze Product Mixture Outcome1 Desired Product Only (High Yield) Start->Outcome1 Outcome2 Mixture of Regioisomers Start->Outcome2 Outcome3 Ring-Contraction Product (Favorskii) Start->Outcome3 Outcome4 Over-bromination Start->Outcome4 Outcome5 Low Conversion Start->Outcome5 Sol2 Promote Thermodynamic Control: - Increase Reaction Time - Increase Temperature Outcome2->Sol2 Sol3 Strictly Exclude Base: - Ensure Acidic Solvent - Careful Neutral Work-up Outcome3->Sol3 Sol4 Control Stoichiometry: - Use 1.0 eq. Br₂ - Slow Addition - Monitor by TLC/GC Outcome4->Sol4 Sol5 Drive Reaction to Completion: - Check Catalyst Activity - Increase Time/Temperature Outcome5->Sol5

Caption: A decision tree for troubleshooting common issues in the bromination reaction.

Recommended Experimental Protocol

Objective: To synthesize 2-bromo-2-methylcyclobutanone with high regioselectivity by favoring the thermodynamic enol intermediate.

Materials:

  • 2-Methylcyclobutanone (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (1.0 eq)

  • Dichloromethane (DCM) or Diethyl Ether (for extraction)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2-methylcyclobutanone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone). Cool the flask in an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.[11]

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and an extraction solvent (e.g., DCM).

  • Work-up:

    • Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to quench any unreacted bromine), water, a saturated solution of sodium bicarbonate (to neutralize the acetic acid - perform carefully due to CO₂ evolution), and finally with brine.[12]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a pale yellow oil. If byproducts are present, purify the material using flash column chromatography on silica gel (a hexane/ethyl acetate gradient is typically effective) to isolate the pure 2-bromo-2-methylcyclobutanone.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Chemist Wizards. Favorskii Rearrangement. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. [Link]

  • Li, J., et al. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(9), 13859-13893. [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Khan Academy. (2018). Alpha Halogenation of Ketones. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]

  • Organic Chemistry Frontiers. (2019). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 6(15), 2736-2745. [Link]

  • Zhang, M., et al. (2021). Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones. European Journal of Organic Chemistry, 2021(48), 6649-6653. [Link]

  • Organic & Biomolecular Chemistry. (2022). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process. Organic & Biomolecular Chemistry, 20(31), 6145-6156. [Link]

  • Chemical Communications. (2018). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications, 54(78), 10982-10985. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Beilstein Journals. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 599-606. [Link]

  • Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 12341-12385. [Link]

  • Kim, J. N., et al. (2003). Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon. Organic Letters, 5(4), 411-414. [Link]

  • ResearchGate. (2003). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. [Link]

  • brainly.com. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone... [Link]

  • ResearchGate. (2007). A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. [Link]

  • BYU-Idaho Academic Support. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. [Link]

Sources

optimizing reaction conditions for the synthesis of 2-bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-2-methyl-cyclobutanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable chemical intermediate. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the challenges of this specific α-bromination reaction.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-bromo-2-methyl-cyclobutanone. Each entry provides a potential cause and a detailed, actionable solution.

Question: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer:

A slow or incomplete reaction can be attributed to several factors, primarily related to the generation of the enol or enolate intermediate, which is the nucleophilic species that reacts with the bromine source.[1][2]

Potential Causes & Solutions:

  • Insufficient Acid or Base Catalyst: The α-bromination of ketones is typically catalyzed by acid or base.[2][3]

    • Acid-Catalyzed Conditions: Ensure a catalytic amount of a strong acid, such as HBr in acetic acid, is present.[1][4] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating enol formation.[2][5]

    • Base-Mediated Conditions: While less common for this specific substrate due to potential side reactions like the Favorskii rearrangement, a non-nucleophilic base could be used to generate the enolate. However, this approach requires careful control to avoid polybromination and other side products.

  • Low Reaction Temperature: While lower temperatures can favor kinetic control and potentially improve selectivity, they can also significantly slow down the reaction rate.[6] If the reaction is proceeding too slowly, a modest increase in temperature may be necessary. It is crucial to monitor the reaction closely to prevent the formation of byproducts at higher temperatures.

  • Poor Quality Reagents:

    • Wet Solvents or Reagents: The presence of water can interfere with the reaction, particularly under acid-catalyzed conditions where it can hinder the protonation of the carbonyl. Ensure all solvents and reagents are anhydrous.

    • Decomposed Brominating Agent: Bromine (Br₂) can degrade over time. N-Bromosuccinimide (NBS) is a more stable and easier-to-handle alternative.[1][7] If using NBS, ensure it is of high purity.

Experimental Protocol for Improved Conversion (Acid-Catalyzed):

  • Dissolve 2-methyl-cyclobutanone in a suitable anhydrous solvent (e.g., glacial acetic acid or diethyl ether).

  • Add a catalytic amount of concentrated hydrobromic acid (HBr).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (Br₂) in the same solvent, or N-bromosuccinimide (NBS) portion-wise, while maintaining the temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.[1]

Question: I am observing significant amounts of polybrominated byproducts in my reaction mixture. How can I improve the selectivity for the mono-brominated product?

Answer:

The formation of di- and polybrominated products is a common challenge in the α-bromination of ketones.[1] This occurs because the initial monobrominated product can be more reactive towards further bromination than the starting material.

Potential Causes & Solutions:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (Br₂ or NBS) is a primary cause of polybromination.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting further reaction.

  • Reaction Temperature Too High: Higher temperatures can lead to a loss of selectivity and favor the formation of the thermodynamically more stable, but often undesired, polybrominated products.[6]

    • Solution: Maintain a low reaction temperature (0-10 °C) during the addition of the brominating agent.[1]

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of the brominating agent, promoting polybromination in those areas.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Table 1: Recommended Reaction Conditions for Selective Monobromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)NBS is often preferred for its ease of handling and potentially higher selectivity.[1][7]
Stoichiometry 1.0 - 1.1 equivalents of brominating agentMinimizes polybromination.
Solvent Glacial Acetic Acid, Diethyl Ether, or CCl₄Provides a suitable reaction medium.
Catalyst Catalytic HBr (for Br₂) or radical initiator (for NBS, if needed)Facilitates enol formation or radical initiation.[2][7]
Temperature 0 - 10 °C during addition, then room temperatureControls reaction rate and selectivity.[1]
Monitoring TLC, GC-MSTo determine reaction completion and prevent over-reaction.

Question: The bromination is occurring at the wrong α-position, leading to the formation of 2-bromo-5-methyl-cyclobutanone as a major byproduct. How can I control the regioselectivity?

Answer:

The regioselectivity of ketone bromination is governed by the relative stability of the enol or enolate intermediates, which can be influenced by reaction conditions (kinetic vs. thermodynamic control).[6][8][9]

  • Thermodynamic Control: Favored by higher temperatures and longer reaction times, this leads to the formation of the more substituted (and generally more stable) enol, resulting in bromination at the more substituted α-carbon. In the case of 2-methyl-cyclobutanone, this would favor the formation of the desired 2-bromo-2-methyl-cyclobutanone.

  • Kinetic Control: Favored by low temperatures and strong, sterically hindered bases, this leads to the formation of the less substituted (and faster-forming) enolate, resulting in bromination at the less substituted α-carbon.[8]

dot

G cluster_0 Reaction Control Pathways 2-Methyl-Cyclobutanone 2-Methyl-Cyclobutanone Thermodynamic Enol More Substituted Enol (Thermodynamically Favored) 2-Methyl-Cyclobutanone->Thermodynamic Enol Higher Temp, Longer Time Kinetic Enolate Less Substituted Enolate (Kinetically Favored) 2-Methyl-Cyclobutanone->Kinetic Enolate Low Temp, Strong Base 2-Bromo-2-Methyl-Cyclobutanone Desired Product (Thermodynamic Product) Thermodynamic Enol->2-Bromo-2-Methyl-Cyclobutanone + Br+ 2-Bromo-5-Methyl-Cyclobutanone Isomeric Byproduct (Kinetic Product) Kinetic Enolate->2-Bromo-5-Methyl-Cyclobutanone + Br+

Caption: Kinetic vs. Thermodynamic control in the bromination of 2-methyl-cyclobutanone.

To favor the desired 2-bromo-2-methyl-cyclobutanone (the thermodynamic product):

  • Employ Acid-Catalyzed Conditions: Acidic conditions generally favor the formation of the more substituted enol.[3]

  • Use a Protic Solvent: Solvents like acetic acid can facilitate the proton exchange necessary to reach thermodynamic equilibrium.

  • Allow for Sufficient Reaction Time: Ensure the reaction is allowed to proceed long enough for the equilibrium between the kinetic and thermodynamic enols to be established.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-bromo-2-methyl-cyclobutanone.

1. What are the most common brominating agents for this synthesis, and what are their pros and cons?

The two most common brominating agents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

Brominating AgentProsCons
**Bromine (Br₂) **- Readily available and inexpensive.[4] - Effective under acidic conditions.[2]- Highly corrosive, toxic, and difficult to handle.[10] - Can lead to the formation of HBr as a byproduct, which can promote side reactions.[4]
N-Bromosuccinimide (NBS) - Solid, crystalline reagent that is easier and safer to handle than Br₂.[7] - Can provide higher selectivity for monobromination.[1] - The succinimide byproduct is often easily removed.- More expensive than Br₂. - May require a radical initiator (like AIBN or light) for certain substrates, though acid catalysis is also common.[7]

2. How can I effectively monitor the progress of the reaction?

Regular monitoring is crucial to ensure the reaction goes to completion without the formation of excessive byproducts.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material (2-methyl-cyclobutanone) and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion of the starting material and the formation of the desired product and any byproducts. This is particularly useful for optimizing reaction conditions.

3. What are the recommended work-up and purification procedures for 2-bromo-2-methyl-cyclobutanone?

A standard work-up and purification protocol is as follows:

  • Quenching: Once the reaction is complete, cool the mixture and quench any remaining bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color disappears.[10]

  • Neutralization: Carefully neutralize the acidic solution with a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

dot

G cluster_0 Purification Workflow A Reaction Mixture B Quench with Na₂S₂O₃ A->B C Neutralize with NaHCO₃ B->C D Extract with Organic Solvent C->D E Wash with Water and Brine D->E F Dry over MgSO₄ E->F G Solvent Removal (Rotovap) F->G H Purification (Distillation/Chromatography) G->H I Pure 2-Bromo-2-Methyl-Cyclobutanone H->I

Caption: General purification workflow for 2-bromo-2-methyl-cyclobutanone.

4. Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using bromine, which is volatile and toxic.

  • Handling Bromine: If using elemental bromine, handle it with extreme care. It is highly corrosive and can cause severe burns. Have a quenching agent (sodium thiosulfate solution) readily available in case of a spill.

  • Pressure Build-up: The reaction may generate HBr gas, which can cause pressure to build up in a closed system. Ensure the reaction vessel is appropriately vented.

By following the guidance in this technical support center, researchers can optimize the synthesis of 2-bromo-2-methyl-cyclobutanone, troubleshoot common issues, and ensure a safe and efficient experimental workflow.

III. References

  • 2-Bromocyclobutanone | Covalent Inhibitor Research - Benchchem. (n.d.). Retrieved from

  • Kinetic vs. Thermodynamic Control Definition - Organic... - Fiveable. (2025, August 15). Retrieved from

  • An efficient solvent-free selective bromination of ketones by H2O2-HBr. (2011, July 15). Retrieved from

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor - ResearchGate. (n.d.). Retrieved from

  • Synthetic Access to Aromatic α-Haloketones - MDPI. (2022, June 2). Retrieved from

  • Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. | Request PDF - ResearchGate. (2025, August 10). Retrieved from

  • Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions - ResearchGate. (n.d.). Retrieved from

  • Regiospecific Synthesis of Unsymmetrical α-Bromoketones - Taylor & Francis Online. (2006, September 23). Retrieved from

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Retrieved from

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. (n.d.). Retrieved from

  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved from

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.). Retrieved from

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Retrieved from

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved from

  • Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. (n.d.). Retrieved from

  • Selective Bromination Method of Asymmetric Ketones - Google Patents. (n.d.). Retrieved from

  • Product Class 2: Cyclobutanones and Their Precursors. (n.d.). Retrieved from

  • Cyclobutanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Preparation of Cyclobutenone - Organic Syntheses Procedure. (n.d.). Retrieved from

  • α-Halo ketone - Wikipedia. (n.d.). Retrieved from

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, March 9). Retrieved from

  • A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved from

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Retrieved from

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved from

  • 2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Process for the preparation of alpha-halogen cyclobutanones - Google Patents. (n.d.). Retrieved from

  • Purifying process of cyclobutanone - Google Patents. (n.d.). Retrieved from

  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected. (n.d.). Retrieved from

  • Problem 62 2 -methyl butane on reacting wit... [FREE SOLUTION] - Vaia. (n.d.). Retrieved from

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013, March 15). Retrieved from

  • What is the major product of the reaction of 2-methyl-2-butene wi... | Study Prep in Pearson+. (2024, April 11). Retrieved from

Sources

Technical Support: Optimizing 2-Bromo-2-methylcyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 2-bromo-2-methylcyclobutanone synthesis.

Subject: Yield Improvement & Troubleshooting for Alpha-Bromination of 2-Methylcyclobutanone CAS: 34786-50-0 Target Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Mechanism of Control

To improve yield, you must control the regioselectivity of the enolization. 2-Methylcyclobutanone is an unsymmetrical ketone with two available sites for enolization: C2 (tertiary, substituted) and C4 (secondary, unsubstituted).

  • Thermodynamic Control (Required for Target): Acid-catalyzed conditions favor the formation of the more substituted enol (between C1 and C2). This leads to the desired 2-bromo-2-methylcyclobutanone .

  • Kinetic Control (Avoid): Strong bases (e.g., LDA at -78°C) favor the removal of the less sterically hindered proton at C4, leading to the undesired 4-bromo-2-methylcyclobutanone .

Key Takeaway: You must use acid-catalyzed bromination to access the correct isomer. Yield loss often stems from competing polybromination or acid-catalyzed ring degradation/polymerization due to the strain of the cyclobutane ring.

Optimized Experimental Protocol

The following protocol utilizes a biphasic system (Organic/Aqueous). This method is superior to standard acetic acid protocols for strained rings because the aqueous phase acts as a sink for the HBr byproduct, preventing acid-mediated decomposition of the sensitive cyclobutanone product while maintaining sufficient acidity for catalysis.

Reagents & Stoichiometry
ComponentEquivalentsRole
2-Methylcyclobutanone 1.0 eqSubstrate
Bromine (Br₂) 0.95 - 1.0 eqBrominating Agent (Do not exceed 1.0 eq)
Dichloromethane (DCM) Solvent (10-15 volumes)Organic Phase
Water (H₂O) 5-10 volumesAqueous Phase (HBr Sink)
HBr (48% aq) 0.05 eqCatalyst (Initiator)
Step-by-Step Workflow
  • Setup: Charge a reactor with 2-methylcyclobutanone, DCM, and Water. Cool the biphasic mixture to 0°C – 5°C .

  • Initiation: Add catalytic HBr (0.05 eq). Stir vigorously to ensure phase transfer.

  • Bromination: Add Br₂ dropwise over 1–2 hours.

    • Critical: The bromine color should disappear rapidly upon addition. If color persists, stop addition and wait for consumption. Accumulation of unreacted Br₂ leads to polybromination.

  • Reaction Monitoring: Maintain temperature <10°C. Monitor by TLC or GC. Stop immediately upon consumption of starting material.

  • Quench & Workup:

    • Separate phases.[1]

    • Wash organic phase with cold saturated NaHCO₃ (to neutralize residual acid) and then 10% Na₂S₂O₃ (to quench trace Br₂).

    • Note: Do this quickly. Prolonged exposure to base can cause Favorskii-like ring contraction.

  • Purification: Dry over MgSO₄ and concentrate in vacuo at low temperature (<30°C).

    • Do not distill at atmospheric pressure. The product is prone to thermal elimination to 2-methylcyclobutenone.

Troubleshooting & FAQs

Q1: Why am I isolating the 4-bromo isomer instead of the 2-bromo?

Diagnosis: You are likely using conditions that favor kinetic control or lack sufficient equilibration. Fix: Ensure you are using acidic conditions (HBr, AcOH). Do not use bases like LDA, NaH, or TEA during the reaction. If using a Lewis Acid, ensure it allows for thermodynamic equilibration of the enol.

Q2: My yield is low (<40%) and the product is a dark tar.

Diagnosis: Acid-catalyzed polymerization or ring opening. Cyclobutanones are highly strained (~26 kcal/mol strain energy). Excess HBr accumulating in a monophasic organic solvent (like pure DCM or Ether) accelerates decomposition. Fix: Switch to the Biphasic Protocol described above. The water layer extracts the HBr produced during the reaction, buffering the organic phase and protecting the product.

Q3: I see significant amounts of dibrominated product.

Diagnosis: Localized high concentration of Bromine or high reaction temperature. Fix:

  • Reduce Temperature: Run the reaction at 0°C.

  • Slow Addition: Dilute the Br₂ in DCM before addition to avoid "hot spots."

  • Stoichiometry: Use a slight deficit of Br₂ (0.95 eq). It is better to have 5% unreacted starting material (separable) than 10% dibromide (difficult to separate).

Q4: Can I use NBS (N-Bromosuccinimide) instead?

Answer: Yes, NBS is a viable alternative and often milder.

  • Protocol: Reflux NBS (1.0 eq) in CCl₄ or Benzene with catalytic p-TsOH or light irradiation.

  • Pros: Avoids free Br₂/HBr handling.

  • Cons: Succinimide byproduct removal can sometimes be tedious without aqueous workup; radical conditions (light) might favor benzylic-type bromination if other substituents were present, but for this molecule, it generally works well.

Mechanistic Pathway (Thermodynamic Control)

The following diagram illustrates why acid catalysis yields the 2-bromo isomer.

G Start 2-Methylcyclobutanone Enol_Kinetic Kinetic Enol (Less Substituted) C1=C4 Double Bond Start->Enol_Kinetic Fast (Kinetic) Enol_Thermo Thermodynamic Enol (More Substituted) C1=C2 Double Bond Start->Enol_Thermo Slow (Thermodynamic) Acid Catalyzed H_plus H+ Catalyst Enol_Kinetic->Start Reversible Prod_Wrong 4-Bromo-2-methyl cyclobutanone (Undesired) Enol_Kinetic->Prod_Wrong Br2 Enol_Thermo->Start Reversible Prod_Right 2-Bromo-2-methyl cyclobutanone (Target) Enol_Thermo->Prod_Right Br2

Figure 1: Acid-catalyzed enolization favors the more substituted double bond (Thermodynamic Enol), directing bromination to the C2 position.

References

  • Regioselectivity in Cycloalkanones

    • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5. (Discusses the formation of alpha,alpha'-dibrominated ketones and regioselectivity challenges).
    • Source:

  • Biphasic Bromination Methodology

    • Process for producing 2-bromocyclopentanone.[1] (Patent describing the water/organic biphasic system to improve yield and reduce tar formation in analogous strained rings).

    • Source:

  • General Alpha-Bromination Mechanisms

    • Alpha-Bromoketone synthesis by bromination.[2][3] (Comprehensive review of reagents and mechanisms).

    • Source: [4]

Sources

preventing side reactions in the synthesis of 2-bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #SYN-CB-002 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Ring Integrity in


-Bromination[1]

Executive Summary: The Stability Paradox

Synthesizing 2-bromo-2-methylcyclobutanone presents a unique "stability paradox." You are attempting to place a destabilizing halogen on an already strained four-membered ring (


 ring strain).[1][2]

The primary challenges are Regiocontrol (forcing the bromine to the more hindered C2 position) and Ring Integrity (preventing the molecule from exploding into an acyclic ester via nucleophilic attack).[1][2] This guide replaces standard textbook procedures with field-proven protocols designed to suppress these specific side reactions.

Module 1: The Regioselectivity Crisis (C2 vs. C4)

The Issue

Users frequently report obtaining a mixture of the desired 2-bromo-2-methylcyclobutanone and the unwanted isomer 4-bromo-2-methylcyclobutanone , or recovering unreacted starting material.[1]

Root Cause Analysis

The reaction is governed by the enolization of 2-methylcyclobutanone.[2]

  • Kinetic Control (Fast, Irreversible): Favors removal of the less hindered proton at C4 .[1][2] This leads to the wrong product.[2]

  • Thermodynamic Control (Slow, Reversible): Favors the formation of the more substituted enol at C2 (Zaitsev-like rule).[1][2] This leads to the correct product.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst HBr (cat.) or AcOH Acid catalysis promotes reversible enolization, allowing the system to equilibrate to the more stable C2-enol before bromination occurs.[1]
Base AVOID LDA/LiHMDS Strong, bulky bases operate under kinetic control, exclusively deprotonating the unhindered C4 position.[1][2]
Temperature

to RT
Extremely low temperatures (

) trap the kinetic enolate.[1][2] Room temperature provides the energy required to reach thermodynamic equilibrium.[2]

Module 2: Preventing Ring Collapse (The Favorskii Trap)

The Issue

"My product disappeared during workup" or "NMR shows acyclic esters."

Root Cause Analysis

-Halocyclobutanones are potent electrophiles. In the presence of even weak nucleophiles (hydroxide, water, alcohols), they undergo a semi-Favorskii rearrangement  or direct ring cleavage to relieve ring strain.[1][2]
The "Cold-Neutral" Workup System
  • NEVER use NaOH, KOH, or strong aqueous carbonate washes.[1][2]

  • Quench: Use saturated

    
     or dilute 
    
    
    
    at
    
    
    .[1][2]
  • Drying: Magnesium Sulfate (

    
    ) is preferred over basic drying agents.[1][2]
    
  • Solvent Removal: Do not heat the water bath above

    
    . The compound is thermally labile.[2]
    

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the desired thermodynamic pathway and the fatal ring-opening side reactions.

ReactionPathways Start 2-Methylcyclobutanone Enol_Kinetic Kinetic Enol (C4) (Less Substituted) Start->Enol_Kinetic Kinetic Base (LDA) Enol_Thermo Thermodynamic Enol (C2) (More Substituted) Start->Enol_Thermo Acid Cat. / Equil. Prod_Wrong 4-Bromo-2-methylcyclobutanone (Undesired Isomer) Enol_Kinetic->Prod_Wrong Br2 / NBS Prod_Right 2-Bromo-2-methylcyclobutanone (Target Molecule) Enol_Thermo->Prod_Right Br2 / NBS RingOpen Acyclic Ester/Acid (Ring Cleavage) Prod_Right->RingOpen Nucleophiles (OH-, RO-) Cyclopropyl Cyclopropane Derivative (Favorskii Contraction) Prod_Right->Cyclopropyl Base (Favorskii)

Caption: Thermodynamic control (green path) favors C2-bromination. Nucleophilic exposure (red/yellow dashed paths) triggers rapid ring destruction.[1][2]

Module 3: Optimized Experimental Protocol

This protocol utilizes N-Bromosuccinimide (NBS) with acid catalysis.[2] NBS provides a low concentration of molecular bromine, preventing the "runaway" poly-bromination often seen with liquid


.[1][2]
Reagents
  • 2-Methylcyclobutanone (

    
    )[1][2]
    
  • N-Bromosuccinimide (NBS) (

    
    )[1][2]
    
  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (
    
    
    ) or HBr (cat.)[1][2]
  • Solvent:

    
     or 
    
    
    
    (Anhydrous)[1][2]
Step-by-Step Methodology
  • Preparation: Dissolve 2-methylcyclobutanone in anhydrous

    
     (
    
    
    
    ) under Nitrogen atmosphere.
  • Activation: Add catalytic

    
    -TsOH.[2] Stir at Room Temperature (RT) for 15 minutes to initiate enol equilibration.
    
  • Bromination: Add NBS in 4 portions over 1 hour.

    • Why? Keeping NBS concentration low minimizes the risk of 2,4-dibromination.[1][2]

  • Monitoring: Monitor by TLC or GC. Look for the disappearance of the starting ketone.[1][2]

    • Warning: Do not push for

      
       conversion if it requires excess reagents; stop at 
      
      
      
      to avoid over-bromination.[2]
  • Workup (The Critical Step):

    • Filter off the succinimide precipitate.[2]

    • Wash the filtrate with cold water (

      
      ).[2]
      
    • Wash gently with cold

      
       (Do not shake vigorously; minimize contact time).[1][2]
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .

Frequently Asked Questions (FAQ)

Q: Can I use Pyridinium Tribromide instead of NBS? A: Yes. Pyridinium tribromide is an excellent source of stoichiometric bromine and often yields cleaner regioselectivity.[2] However, the acidic byproduct (pyridinium hydrobromide) must be neutralized quickly to prevent acid-catalyzed ring opening during storage.[1][2]

Q: Why is my product turning dark upon storage? A:


-Bromocyclobutanones are autocatalytic.[2] Trace HBr promotes decomposition.[2]
  • Fix: Store the compound at

    
     with a stabilizer like silver wool or solid 
    
    
    
    in the vial to scavenge acid.[2]

Q: I see a "doublet of doublets" in the NMR at 4.8 ppm. Is this my product? A: No. The target molecule (2-bromo-2-methyl) has no proton at the


-position (it is quaternary).[1][2] If you see a splitting pattern characteristic of an 

-proton, you likely made the 4-bromo isomer or the 2-bromo-4-methyl isomer.[1] The target methyl group should appear as a singlet shifted downfield (

).[1][2]

References

  • Conia, J. M., & Ripoll, J. L. (1964).[1][2] Pyrolyse et photolyse de cétones cycliques.[2] Bulletin de la Société Chimique de France, 1964, 1957.[1][2][3] (Foundational work on cyclobutanone halogenation and stability).

  • Krumpolc, M., & Rocek, J. (1981).[1][2] Cyclobutanone.[2][3][4][5][6][7] Organic Syntheses, Coll.[1][2] Vol. 6, p.327. Link (Establishes baseline stability and handling of cyclobutanone rings).[1][2]

  • Hussain, M. M., et al. (2009).[1][2][4] Synthesis of 2,3-Disubstituted Cyclobutanones.[1][2][4][7] Journal of the American Chemical Society, 131(18), 6516–6524.[1][2] Link (Modern methods for substituted cyclobutanone synthesis).[1][2]

  • Salaun, J. (1983).[1][2] Cyclopropane derivatives from cyclobutanones.[2][4] Chemical Reviews, 83(6), 619–632.[1][2] Link (Detailed review of ring contraction/Favorskii mechanisms in

    
    -halocyclobutanones).
    

Sources

dealing with the instability of 2-bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common immediate concerns you may have about 2-bromo-2-methyl-cyclobutanone.

Q1: My freshly opened bottle of 2-bromo-2-methyl-cyclobutanone has a yellowish tint. Is it still usable?

A slight yellowish color is a common observation and often indicates the initial stages of decomposition. While it may still be suitable for some applications, the presence of color suggests that a purity check is advisable before use in sensitive reactions. For quantitative studies or reactions sensitive to impurities, purification is recommended.

Q2: What are the optimal storage conditions for 2-bromo-2-methyl-cyclobutanone to minimize degradation?

To ensure the longevity of the compound, it should be stored under an inert atmosphere (argon or nitrogen), at a low temperature (-20°C is recommended), and protected from light. The container should be tightly sealed to prevent exposure to moisture and oxygen.[1][2]

Q3: I observe a precipitate forming in my solution of 2-bromo-2-methyl-cyclobutanone in a protic solvent. What is happening?

The formation of a precipitate in a protic solvent like an alcohol or water is likely due to hydrolysis or other decomposition reactions. Protic solvents can promote both SN1-type reactions and the Favorskii rearrangement, leading to the formation of less soluble byproducts.[3][4] It is crucial to use anhydrous aprotic solvents for reactions where the integrity of the starting material is paramount.

Q4: I am seeing an unexpected carboxylic acid byproduct in my reaction. What is the likely cause?

The presence of a carboxylic acid, specifically 1-methylcyclopropanecarboxylic acid, is a strong indicator that the Favorskii rearrangement has occurred.[5][6][7] This is a common issue when using basic conditions with α-haloketones.

Troubleshooting Guide: Addressing Instability in Your Experiments

This section provides a more detailed breakdown of common problems, their underlying causes, and actionable solutions.

Issue 1: Visual Signs of Decomposition

Observation:

  • The normally colorless to light yellow liquid has turned a noticeable yellow or brown.

  • The viscosity of the liquid appears to have increased.

  • A solid precipitate is observed in the neat material or in solution.

Root Cause Analysis: The discoloration and change in viscosity are indicative of oligomerization or polymerization reactions, which can be initiated by light, heat, or acidic impurities. The formation of a precipitate can be due to the crystallization of decomposition products, such as the Favorskii rearrangement product or products of hydrolysis.

Corrective and Preventative Actions:

  • Immediate Action: If significant discoloration or precipitation is observed, the compound should be purified before use.

  • Preventative Measures:

    • Always store the compound under the recommended conditions (see FAQ 2).

    • Handle the compound under an inert atmosphere to minimize exposure to air and moisture.

    • Use fresh, anhydrous solvents for all reactions.

Issue 2: Unexpected Product Formation in Nucleophilic Substitution Reactions

Observation: You are attempting a nucleophilic substitution at the C2 position, but are isolating a significant amount of a rearranged product, 1-methylcyclopropanecarboxylic acid or its corresponding ester/amide.

Root Cause Analysis: This is a classic case of the Favorskii rearrangement, which is a competing reaction pathway under basic conditions. The presence of a base can deprotonate the α'-carbon (C4), leading to the formation of a cyclopropanone intermediate that subsequently undergoes nucleophilic attack and ring-opening.

Favorskii_Rearrangement cluster_0 Favorskii Rearrangement Pathway Start 2-bromo-2-methyl-cyclobutanone Enolate Enolate Intermediate Start->Enolate Base (e.g., OH⁻) Cyclopropanone Bicyclic Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (Br⁻ leaves) Adduct Nucleophilic Adduct Cyclopropanone->Adduct Nucleophile (e.g., OH⁻) Carbanion Ring-Opened Carbanion Adduct->Carbanion Ring Opening Product 1-Methylcyclopropane- carboxylic Acid Derivative Carbanion->Product Protonation

Caption: Mechanism of the Favorskii Rearrangement.

Strategies to Suppress the Favorskii Rearrangement:

StrategyRationaleRecommended Conditions
Use of Non-nucleophilic, Sterically Hindered Bases These bases are less likely to act as nucleophiles and attack the carbonyl carbon, which initiates the rearrangement. They will preferentially deprotonate other acidic protons if present, or in this case, minimize the primary pathway for the Favorskii rearrangement.Lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium tert-butoxide at low temperatures (-78°C).
Employ Aprotic Solvents Protic solvents can stabilize the charged intermediates of the Favorskii rearrangement, thereby accelerating it. Aprotic solvents do not participate in hydrogen bonding and are less likely to promote this pathway.[3][8]Tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), or toluene. Ensure solvents are anhydrous.
Low Reaction Temperatures The Favorskii rearrangement, like many side reactions, often has a higher activation energy than the desired substitution. Running the reaction at a lower temperature can favor the kinetic product.-78°C to 0°C. Monitor the reaction progress carefully as the rate will be slower.
Use of Lewis Acids In some cases, a Lewis acid can activate the carbonyl group towards the desired nucleophilic attack, potentially outcompeting the base-catalyzed rearrangement. This is highly substrate and nucleophile dependent.Zinc chloride (ZnCl₂), or magnesium bromide (MgBr₂). This approach requires careful optimization.
Issue 3: Low Yields and Complex Product Mixtures

Observation: Your reaction results in a low yield of the desired product, and the crude NMR or GC-MS shows a complex mixture of unidentified byproducts.

Root Cause Analysis: Besides the Favorskii rearrangement, 2-bromo-2-methyl-cyclobutanone can undergo other decomposition pathways, including:

  • Dehydrobromination: Elimination of HBr to form unsaturated cyclobutanone derivatives. This is more likely with strong, non-nucleophilic bases.[9]

  • Hydrolysis: Reaction with water to form 2-hydroxy-2-methyl-cyclobutanone.[10] This can occur if wet solvents or reagents are used.

  • Ring Opening: Under certain conditions (e.g., strong Lewis acids or high temperatures), the strained cyclobutane ring can open.

Decomposition_Pathways cluster_1 Decomposition Pathways of 2-bromo-2-methyl-cyclobutanone Start 2-bromo-2-methyl-cyclobutanone Favorskii Favorskii Rearrangement (1-Methylcyclopropane- carboxylic Acid Derivative) Start->Favorskii Base Dehydrobromination Dehydrobromination (Unsaturated Cyclobutanones) Start->Dehydrobromination Strong, Non-nucleophilic Base Hydrolysis Hydrolysis (2-Hydroxy-2-methyl- cyclobutanone) Start->Hydrolysis Water RingOpening Ring Opening Start->RingOpening Harsh Conditions (e.g., High Temp, Strong Lewis Acid)

Caption: Potential Decomposition Pathways.

Analytical Identification of Byproducts:

ByproductExpected Spectroscopic Signatures
1-Methylcyclopropanecarboxylic Acid ¹H NMR: Absence of signals in the typical cyclobutanone region. Presence of a broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the methyl group, and multiplets for the cyclopropane protons.[11] ¹³C NMR: A signal for the carboxylic acid carbon (~180 ppm) and characteristic upfield signals for the cyclopropane carbons.[1] IR: A broad O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).[11]
2-Hydroxy-2-methyl-cyclobutanone ¹H NMR: Disappearance of the signal for the proton at the bromine-bearing carbon and the appearance of a broad singlet for the hydroxyl proton. IR: A broad O-H stretch (~3400 cm⁻¹). MS: A molecular ion peak corresponding to the hydroxylated compound.
Unsaturated Cyclobutanones ¹H NMR: Appearance of signals in the vinyl region (5-7 ppm). IR: A C=C stretch (~1650 cm⁻¹) in addition to the C=O stretch.

Experimental Protocols

Protocol 1: Purification of Partially Decomposed 2-Bromo-2-methyl-cyclobutanone via Flash Chromatography

This protocol is designed to remove polar impurities, such as the Favorskii rearrangement product and hydrolysis byproducts.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Begin by determining an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a 95:5 mixture of hexanes:ethyl acetate. The goal is to have the desired product, 2-bromo-2-methyl-cyclobutanone, with an Rf value of approximately 0.3-0.4, while the more polar impurities remain closer to the baseline.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-bromo-2-methyl-cyclobutanone in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Caution: Use a low bath temperature (<30°C) to prevent decomposition of the purified product.

Protocol 2: Recrystallization of 1-Methylcyclopropanecarboxylic Acid

If the Favorskii rearrangement product is the desired compound, or if you wish to isolate it for characterization, it can often be purified by recrystallization.

Materials:

  • Crude 1-methylcyclopropanecarboxylic acid

  • A suitable solvent or solvent pair (e.g., water, or a mixture of hexanes and ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

References

  • 1-methylcyclopropane-1-carboxylic acid(6914-76-7) 13c nmr. ChemicalBook. (n.d.).
  • Fragmentation pattern of compound 2.
  • (1s,2r)-2-methylcyclopropane-1-carboxylic acid(26510-98-5) 1 h nmr. ChemicalBook. (n.d.).
  • Favorskii Rearrangement. (n.d.).
  • Carboxylic Acids. (n.d.).
  • Facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes and (PhSe)2-catalyzed Baeyer–Villiger oxidation to 4-methylenebutanolides. Green Chemistry (RSC Publishing). (n.d.).
  • 2-Hydroxy-2-methylbutanenitrile synthesis and properties. Benchchem. (n.d.).
  • Cyclobutanone synthesis. Organic Chemistry Portal. (n.d.).
  • One problem with elimination reactions is that mixtures of products are often formed. For example, treatment of 2-bromo-2-methylbutane with KOH in ethanol yields a mixture of two alkene products. What are their likely structures?. Vaia. (n.d.).
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. (2025, May 12).
  • 2-BROMO-2-METHYLBUTANE - Safety D
  • 1-Methylcyclopropanecarboxylic acid 98 6914-76-7. MilliporeSigma. (n.d.).
  • Product Class 2: Cyclobutanones and Their Precursors. (n.d.).
  • 4.1.1 Protic Vs Aprotic Solvent | PDF. Scribd. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29).
  • 8.1: E2 Reaction. Chemistry LibreTexts. (2021, December 15).
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. (2025, July 27).
  • The dehydrobromination of 2bromobutane gives but2ene class 12 chemistry JEE_Main. Vedantu. (2024, June 12).
  • mass spectra - fragmentation p
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (n.d.).
  • α-Bromoketone synthesis by bromin
  • Hydrolysis of 2-bromo-2-methylcyclohexanone. Chemistry Stack Exchange. (2026, January 6).

Sources

troubleshooting Grignard reactions with 2-bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organometallic Chemistry Subject: Troubleshooting Grignard Addition to 2-Bromo-2-methylcyclobutanone Ticket ID: GRIG-CYC-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting a nucleophilic addition to 2-bromo-2-methylcyclobutanone . This is not a routine Grignard reaction. This substrate presents a "perfect storm" of three competing failure modes:

  • Steric Hindrance: The quaternary C2 center blocks the trajectory of the nucleophile.

  • High Enolization Potential: The

    
    -protons at C4 are acidic, and Grignard reagents are strong bases (
    
    
    
    ).
  • Ring Strain: The cyclobutanone ring (~26 kcal/mol strain) is prone to ring-opening or rearrangement (Favorskii-type) upon formation of the alkoxide intermediate.

If you are seeing recovered starting material , complex acyclic mixtures , or dehalogenated products , standard protocols will fail. You must switch to Organocerium chemistry (The Imamoto Method) to suppress basicity and enhance nucleophilicity.

Diagnostic Guide: Identify Your Failure Mode

Use the table below to match your experimental observation with the root cause.

ObservationRoot CauseMechanism
Recovered Starting Material (>80%)Enolization The Grignard reagent acted as a base, deprotonating C4. Upon aqueous quench, the enolate reverted to the ketone.
Complex Mixture / Acyclic Products Ring Opening / Rearrangement The intermediate magnesium alkoxide is unstable. Ring strain triggers C-C bond cleavage (ring opening) or a Favorskii-like rearrangement.
De-brominated Ketone Halogen-Metal Exchange The Grignard attacked the Br atom instead of the Carbonyl, generating an enolate and an alkyl bromide.
Secondary Alcohol (Reduction)

-Hydride Transfer
If using a Grignard with

-hydrogens (e.g.,

), steric bulk forced a hydride transfer instead of alkyl addition.

Visualizing the Problem

The following pathway map illustrates why the standard Grignard approach fails and how the Organocerium pathway succeeds.

ReactionPathways Substrate 2-bromo-2-methyl- cyclobutanone Enolate Magnesium Enolate (Dead End) Substrate->Enolate Deprotonation (Basicity) Alkoxide Magnesium Alkoxide (Unstable) Substrate->Alkoxide Slow Addition (Sterics) Grignard Standard Grignard (R-MgX) Grignard->Substrate Attacks OrganoCe Organocerium Species (R-CeCl2) Grignard->OrganoCe Transmetallation (+CeCl3) RingOpen Ring Opening/ Rearrangement Products Alkoxide->RingOpen Strain Release CeCl3 Anhydrous CeCl3 (Imamoto Reagent) OrganoCe->Substrate High Nucleophilicity Low Basicity Product Target Halohydrin (Stable at Low Temp) OrganoCe->Product Selective Addition

Caption: Comparative pathways showing the high risk of enolization/ring-opening with standard Grignard reagents versus the selective addition facilitated by organocerium transmetallation.

The Solution: The Imamoto Method (Organocerium)

To solve this, you must transmetallate your Grignard reagent to Cerium.[1] Organocerium reagents are more nucleophilic towards carbonyls but less basic than organolithiums or Grignards. This suppresses enolization and promotes addition to sterically hindered ketones.

Critical Protocol: Preparation of Anhydrous CeCl3

Warning: Commercial "anhydrous" CeCl3 is rarely dry enough. The success of this reaction depends entirely on the drying protocol. Even 1% water content will deactivate the reagent.

Step-by-Step Drying Protocol:

  • Source: Start with CeCl3·7H2O (Heptahydrate).

  • Apparatus: 2-neck round bottom flask, high-vacuum line (<0.5 mmHg), oil bath, magnetic stir bar.

  • Process:

    • Stage 1 (RT to 90°C): Apply vacuum. Heat slowly to 90°C over 1 hour. (Prevents hydrolysis to CeOCl).

    • Stage 2 (90°C to 140°C): Increase temp to 140°C over 2 hours. Maintain vacuum.[1][2]

    • Stage 3 (Activation): Stir the white powder at 140°C under full vacuum for 2 hours.

    • Cooling: Cool to RT under Argon.

  • Suspension: Add anhydrous THF. Stir vigorously overnight at RT. The solid should form a fine, milky suspension (not clumps).

Reaction Protocol
  • Activation: Cool the CeCl3/THF suspension to -78°C.

  • Transmetallation: Add your Grignard reagent (R-MgX) dropwise. Stir for 1 hour at -78°C.

    • Note: The reagent becomes

      
      .
      
  • Addition: Add 2-bromo-2-methylcyclobutanone (dissolved in THF) slowly down the side of the flask.

  • Reaction: Stir at -78°C for 2-4 hours. Do not warm to 0°C unless monitoring indicates no reaction.

  • Quench: Quench at -78°C with dilute aqueous acetic acid or sat. NH4Cl.

    • Why? Exothermic quenching at higher temps can trigger thermal ring opening of the sensitive cyclobutanol product.

Frequently Asked Questions (FAQs)

Q: I see the product on TLC, but after column chromatography, it’s gone or decomposed. Why? A: The product is a


-bromo cyclobutanol . These are thermally unstable and prone to ring expansion (to cyclopropanes or acyclic ketones) on silica gel, especially if the silica is slightly acidic.
  • Fix: Deactivate your silica gel with 1% Triethylamine (Et3N) before running the column. Keep the rotovap bath temperature below 30°C. Store the product in the freezer immediately.

Q: Can I use LaCl3 instead of CeCl3? A: Yes, anhydrous LaCl3·2LiCl complexes are often more soluble and effective, but CeCl3 is the historical standard for this specific class of "Imamoto" additions. If you have the "Turbo Grignard" precursors (Knochel-type), LaCl3 is a viable alternative.

Q: Why not just use the Organolithium (R-Li) at -78°C? A: R-Li reagents are even stronger bases than Grignards. With an


-bromo ketone, you run a massive risk of Halogen-Lithium exchange  (stripping the Br) or immediate enolization. The Cerium transmetallation is specifically required to lower basicity while maintaining nucleophilicity.

Q: My CeCl3 turned yellow/brown during drying. Is it okay? A: No. It has hydrolyzed to Cerium Oxychloride (CeOCl) or decomposed. It must be a white powder. If it turned yellow, you heated it too fast while water was still present. Discard and restart the drying process with a slower ramp rate.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Journal of the American Chemical Society, 111(12), 4392-4398. Link

  • Conia, J. M. "Thermally induced rearrangements of cyclobutanones." Pure and Applied Chemistry, 43(3-4), 317-326. (Context on thermal instability of cyclobutanols).
  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 42(36), 4302-4320. Link

  • Imamoto, T., et al. "Organocerium reagents.[3] Nucleophilic addition to easily enolizable ketones."[3] Tetrahedron Letters, 25(38), 4233-4236. Link

Sources

Technical Support Center: Regioselective Bromination of 2-Methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strain-Regioselectivity" Matrix

Welcome to the technical guide for functionalizing 2-methylcyclobutanone. Unlike unstrained cyclohexanones, this substrate presents a unique "Strain-Regioselectivity" challenge. The ring strain (~26 kcal/mol) amplifies the reactivity of the


-protons and makes the resulting 

-haloketones highly susceptible to ring contraction (Favorskii rearrangement) and polymerization.

This guide provides validated workflows to selectively target the C4 (Kinetic) or C2 (Thermodynamic) positions while suppressing catastrophic side reactions.

Quick Decision Matrix
Target IsomerControl TypeReagentsKey Risk
4-Bromo-2-methylcyclobutanone Kinetic LDA,

, then NBS
Regio-leakage if temp rises >

2-Bromo-2-methylcyclobutanone Thermodynamic

,

(cat.),

Polybromination & Elimination

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent pathways controlled by your choice of base and temperature.

Regioselectivity Start 2-Methylcyclobutanone KineticCond Kinetic Conditions (LDA, THF, -78°C) Start->KineticCond Steric Control ThermoCond Thermodynamic Conditions (Acid Cat. or Weak Base) Start->ThermoCond Equilibrium Control KineticEnol Lithium Enolate (C4) (Less Substituted) KineticCond->KineticEnol Fast Deprotonation ProdC4 4-Bromo-2-methylcyclobutanone (Kinetic Product) KineticEnol->ProdC4 + NBS/Br2 ThermoEnol Enol/Enolate (C2) (More Substituted) KineticEnol->ThermoEnol Warm > -40°C ThermoCond->ThermoEnol Reversible ProdC2 2-Bromo-2-methylcyclobutanone (Thermodynamic Product) ThermoEnol->ProdC2 + Br2

Figure 1: Divergent synthesis pathways. Note the critical temperature threshold for kinetic enolate stability.

Workflow A: Kinetic Control (Targeting C4)

Objective: Synthesis of 4-bromo-2-methylcyclobutanone. Mechanism: Sterically hindered base (LDA) removes the most accessible proton at C4 (anti-Zaitsev).

Protocol
  • Enolization:

    • Charge a flame-dried flask with anhydrous THF under Argon.

    • Add diisopropylamine (1.1 equiv) and cool to

      
      .
      
    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir 30 mins to form LDA.
      
    • Add 2-methylcyclobutanone (1.0 equiv) dropwise over 15 mins.

    • Critical: Stir at

      
       for 45 mins. Do not allow temperature to rise above 
      
      
      
      ; this will cause equilibration to the thermodynamic enolate.
  • Bromination (The "Inverse Addition" Technique):

    • Option A (Direct Quench): Add a pre-cooled solution of NBS (N-bromosuccinimide) in THF to the enolate.

    • Option B (Silyl Trap - Recommended): Quench with TMSCl to isolate the silyl enol ether first. Purify, then treat with NBS in a separate step. This prevents side reactions between the amine byproducts and the bromide.

  • Workup:

    • Quench with cold sat.

      
      . Extract with 
      
      
      
      .
    • Keep solutions dilute to prevent polymerization.

Troubleshooting Table (Kinetic)
SymptomDiagnosisCorrective Action
Mixture of C2 and C4 isomers "Regio-leakage"Enolization temperature rose above

, or addition of ketone was too fast (local heating).
Low Yield / Tar formation PolymerizationCyclobutanones are unstable to strong base over time. Quench immediately after reaction completion.
Starting Material Recovery Incomplete EnolizationLDA quality is poor. Titrate

-BuLi before use.

Workflow B: Thermodynamic Control (Targeting C2)

Objective: Synthesis of 2-bromo-2-methylcyclobutanone. Mechanism: Acid-catalyzed enolization favors the more substituted alkene (Zaitsev-like), though ring strain makes this energy difference smaller than in cyclohexanones.

Protocol
  • Setup:

    • Dissolve 2-methylcyclobutanone in Glacial Acetic Acid (

      
      ).
      
    • Add catalytic HBr (48% aq.) or use

      
      .
      
  • Bromination:

    • Add

      
       (0.95 equiv) dropwise at 
      
      
      
      .
    • Note: The reaction is autocatalytic (produces HBr).

    • Colorimetric Endpoint: Reaction is complete when the red bromine color persists (or fades if consuming reagent).

  • Purification:

    • Neutralize carefully with

      
       (gas evolution!).
      
    • Warning: Do not use strong hydroxide bases (NaOH/KOH) during workup (see Section 5).

Troubleshooting Table (Thermodynamic)
SymptomDiagnosisCorrective Action
Polybromination (gem-dibromide) Over-reactionThe monobrominated product enolizes faster than the starting material. Use a slight deficit of

(0.95 equiv).
Elimination Product (Cyclobutenone) HBr eliminationWorkup was not neutral enough or distillation bath was too hot.

Critical Hazard: The Favorskii Rearrangement

The most common user error is exposing 2-bromo-2-methylcyclobutanone to nucleophilic bases (alkoxides, hydroxides, amines). This triggers ring contraction.

The Trap: Users often try to "clean up" the crude reaction with NaOH washes. This converts the desired cyclobutanone into a cyclopropanecarboxylic acid derivative.

Favorskii Substrate 2-Bromo-2-methyl- cyclobutanone Intermediate Bicyclic Enolate (Cyclopropanone Int.) Substrate->Intermediate Intramolecular SN2 Base + Base (OH- or OR-) Base->Intermediate Product Ring Contraction Product (Cyclopropanecarboxylic acid) Intermediate->Product Ring Opening

Figure 2: The Favorskii Rearrangement pathway. Avoid basic workups.

Frequently Asked Questions (FAQ)

Q: Can I distill the brominated products? A: Extreme caution is required.


-Bromocyclobutanones are thermally unstable and can eliminate HBr to form explosive or polymerizable cyclobutenones. We recommend vacuum distillation at 

or column chromatography on neutral silica.

Q: Why did my reaction turn into a solid block? A: This is likely polymerization. Small ring ketones relieve strain by opening and polymerizing, especially when catalyzed by Lewis acids (like


 byproducts) or radical initiators. Always add a radical inhibitor (BHT) to the storage vial and store at 

.

Q: Can I use TMSOTf instead of TMSCl for the kinetic trap? A: Yes, TMSOTf is faster and works well for sterically hindered ketones, but for 2-methylcyclobutanone, TMSCl is usually sufficient and cheaper. The key is the low temperature, not the silylating strength.

References

  • Conia, J. M. (1975). "Thermally and photochemically induced reactions of cyclobutanones." Pure and Applied Chemistry, 43(3-4), 317-326. Link

  • Trost, B. M. (1978). "Some aspects of organosulfur-mediated synthesis of cyclobutanes." Accounts of Chemical Research, 11(12), 453–461. Link

  • Rasmussen, J. K. (1977). "O-Silylated enolates—versatile intermediates for organic synthesis." Synthesis, 1977(02), 91-110. Link

  • Salaun, J. (1983). "Cyclopropane derivatives from cyclobutanones via the Favorskii rearrangement." The Chemistry of the Cyclopropyl Group, Wiley. (Foundational text on ring contraction mechanisms).
  • Ceylan, M. et al. (2004). "Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5." Asian Journal of Chemistry, 16(3), 1371.

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Brominating Agents for 2-Methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Elemental Bromine

The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for subsequent nucleophilic substitutions, eliminations, and organometallic couplings. 2-Methylcyclobutanone, a common building block, is no exception. Its brominated derivative, 2-bromo-2-methylcyclobutanone, is a precursor for constructing more complex molecular architectures.

Traditionally, this transformation has been accomplished using elemental bromine (Br₂). However, the high toxicity, volatility, and corrosiveness of liquid bromine present significant handling and safety challenges, making its use undesirable in modern research and development environments. This guide provides an in-depth comparison of safer, more manageable, and often more selective alternative brominating agents for the regioselective α-bromination of 2-methylcyclobutanone. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic needs.

Mechanistic Foundation: The Path to Regioselectivity

The α-bromination of a ketone under acidic conditions proceeds through an enol intermediate.[1][2][3] This is a critical concept because the structure of the enol dictates the position of bromination. For an unsymmetrical ketone like 2-methylcyclobutanone, two different enols can potentially form.

The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the α-protons more acidic and accelerating keto-enol tautomerism.[1][2] The more stable enol, which is typically the more substituted one (Zaitsev's rule), is formed preferentially under thermodynamic control. In the case of 2-methylcyclobutanone, this is the enol formed at the C-2 position. This more stable enol then acts as the nucleophile, attacking the electrophilic bromine source to yield the α-bromo ketone.[1]

Caption: General mechanism for acid-catalyzed α-bromination of 2-methylcyclobutanone.

Comparative Analysis of Brominating Agents

We will now compare three leading alternatives to elemental bromine: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTT), and Copper(II) Bromide (CuBr₂). Each offers a unique set of advantages in terms of safety, handling, and reaction control.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid, making it vastly easier and safer to handle than liquid bromine.[4] It serves as an excellent source of electrophilic bromine, particularly for the α-bromination of carbonyl derivatives when activated by an acid catalyst.[4] The succinimide byproduct is generally easy to remove during workup.

  • Principle & Mechanism: In the presence of an acid catalyst, NBS provides a source of Br⁺ that is attacked by the pre-formed enol of 2-methylcyclobutanone. Various catalysts can be employed, including mineral acids, acetic acid, or solid acids like Montmorillonite K-10 clay, which can simplify purification.[1][5]

  • Performance & Selectivity: NBS provides good to excellent yields for the α-bromination of ketones.[6] Under acidic conditions, it reliably yields the thermodynamically favored product, 2-bromo-2-methylcyclobutanone. The reaction is generally clean, although care must be taken to use fresh, recrystallized NBS to avoid side reactions from free bromine.

  • Advantages: Solid, stable, easy to weigh and handle; mild reaction conditions are often sufficient.

  • Disadvantages: Can decompose on storage; requires a catalyst for efficient α-bromination of ketones.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylcyclobutanone (5.0 g, 59.4 mmol) and carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (10.8 g, 60.6 mmol, 1.02 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Purification: Combine the filtrates and wash with a saturated aqueous solution of sodium bisulfite (2 x 25 mL) to quench any unreacted bromine, followed by a wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Pyridinium Tribromide (PTT)

Pyridinium tribromide (also known as pyridinium hydrobromide perbromide) is another stable, crystalline solid that serves as a convenient and safe equivalent to bromine.[7] It is less hazardous than Br₂ and its solid form prevents the accidental release of bromine vapor, making it a preferred reagent in many academic and industrial labs.[8]

  • Principle & Mechanism: PTT exists in equilibrium with pyridine hydrobromide and molecular bromine in solution. This equilibrium provides a low, steady concentration of Br₂, which is consumed by the enol of the ketone. This controlled delivery minimizes the formation of dibrominated and other side products.[7]

  • Performance & Selectivity: PTT is highly effective for the α-bromination of ketones, often providing high yields and excellent selectivity for monobromination.[9][10] The reaction is typically carried out in a solvent like acetic acid, which also serves as the acid catalyst.[11]

  • Advantages: Stable, non-volatile solid; easy to handle and weigh accurately; provides controlled bromination leading to fewer byproducts.[7]

  • Disadvantages: The pyridine hydrobromide byproduct is acidic and must be neutralized and removed during workup.

  • Setup: In a 100 mL round-bottom flask, dissolve 2-methylcyclobutanone (5.0 g, 59.4 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: Add Pyridinium Tribromide (19.0 g, 59.4 mmol, 1.0 eq) to the solution in portions over 10 minutes while stirring.

  • Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the disappearance of the red-brown PTT solid. Monitor by TLC until the starting material is consumed (usually 1-3 hours).

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by washes with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product.

Copper(II) Bromide (CuBr₂)

Copper(II) bromide offers a distinct method for α-bromination that is often heterogeneous and highly selective.[12][13] It is particularly useful for substrates that may be sensitive to strongly acidic conditions or free bromine.

  • Principle & Mechanism: The reaction involves two equivalents of CuBr₂. The ketone is believed to coordinate with the copper and form a copper-bound enolate.[14] An intramolecular or intermolecular transfer of bromine then occurs, generating the α-bromo ketone, hydrogen bromide, and two equivalents of insoluble copper(I) bromide.[13] 2 CuBr₂ + R-C(=O)-CH₂-R' → R-C(=O)-CH(Br)-R' + 2 CuBr + HBr

  • Performance & Selectivity: This method is reported to be one of the most selective and direct ways to form α-bromo ketones, often resulting in nearly quantitative yields with no nuclear bromination on sensitive aromatic rings.[12][13] The completion of the reaction is easily visualized by the change of the black CuBr₂ solid to white CuBr.[13]

  • Advantages: High selectivity, mild conditions, easy visual monitoring of reaction progress, simple filtration-based removal of the copper byproduct.

  • Disadvantages: Requires stoichiometric amounts (2 eq) of the copper reagent, leading to more waste by mass; the reaction is often slower than with NBS or PTT.

  • Setup: Suspend Copper(II) Bromide (26.5 g, 118.8 mmol, 2.0 eq) in a mixture of ethyl acetate (50 mL) and chloroform (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Heat the suspension to reflux. Add a solution of 2-methylcyclobutanone (5.0 g, 59.4 mmol) in chloroform (10 mL) to the refluxing mixture.

  • Reaction: Continue refluxing with vigorous stirring. The reaction progress is marked by the evolution of HBr gas and the gradual change in color of the solid from black to white. The reaction is complete when all the black solid has disappeared (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and filter off the white copper(I) bromide solid.

  • Purification: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the pure product, which is often of sufficient purity for subsequent steps without further purification.

Data and Performance Summary

The following table summarizes the typical performance and key characteristics of each alternative agent for the bromination of 2-methylcyclobutanone, based on literature reports for analogous ketones.

ParameterN-Bromosuccinimide (NBS)Pyridinium Tribromide (PTT)Copper(II) Bromide (CuBr₂)
Physical Form Crystalline SolidCrystalline SolidGrayish-Black Solid
Stoichiometry ~1.0 eq~1.0 eq2.0 eq
Typical Solvent CCl₄, CH₃CN, MeOH[5][6]Acetic Acid[11]Chloroform/Ethyl Acetate[12][13]
Temperature RefluxRoom TemperatureReflux
Typical Time 2-4 hours1-3 hours4-6 hours
Reported Yield Good to Excellent (>85%)High (>90%)[9]Near Quantitative (>95%)[13]
Safety Profile Irritant, handle with care.Safer than Br₂, releases Br₂ slowly.[8]Corrosive, handle with care.[12]
Key Advantage Widely available, easy workup.Controlled bromination, high selectivity.Excellent selectivity, visual endpoint.

General Experimental Workflow

The overall process for any of these methods can be visualized as a standard synthetic chemistry workflow.

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Reagent Addition (Ketone, Solvent, Brominating Agent) A->B C 3. Reaction Monitoring (TLC, Visual Change) B->C D 4. Quenching & Work-up (Filtration, Washes) C->D E 5. Purification (Extraction, Drying, Concentration) D->E F 6. Product Analysis (NMR, GC-MS) E->F

Caption: Standard workflow for the bromination of 2-methylcyclobutanone.

Conclusion and Recommendations

The selection of a brominating agent for 2-methylcyclobutanone should be guided by the specific requirements of the synthesis, including scale, safety considerations, and desired purity.

  • For General-Purpose, Reliable Bromination: Pyridinium Tribromide (PTT) stands out as an excellent first choice. Its solid nature makes it exceptionally safe and easy to handle, while its controlled release of bromine ensures high yields and minimizes side products.

  • For High Selectivity and Sensitive Substrates: Copper(II) Bromide (CuBr₂) is the reagent of choice when utmost selectivity is required. The mild, heterogeneous conditions and the simple, visual endpoint make it a robust and reliable method, often yielding a product pure enough to be used directly in the next step.

  • For a Cost-Effective and Common Reagent: N-Bromosuccinimide (NBS) is a workhorse reagent found in nearly every synthetic lab. When used with an appropriate acid catalyst, it provides a straightforward and effective route to the desired α-bromo ketone.

By moving away from hazardous elemental bromine, researchers can leverage these alternative reagents to perform the α-bromination of 2-methylcyclobutanone more safely, efficiently, and with greater control, facilitating the advancement of complex molecule synthesis.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Oreate AI Blog. (2026). Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. [Link]

  • Wikipedia. Copper(II) bromide. [Link]

  • Evans, R. W., et al. (2013). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society. [Link]

  • Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron. [Link]

  • Tanemura, K., et al. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Synthetic Communications. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ResearchGate. (2015). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron‐Rich Aromatic Compounds. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]

  • Jinxiang Chemical. (2026). Pyridinium tribromide: A Safe Bromination Innovation in Materials Science. [Link]

  • Tanemura, K., et al. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications. [Link]

  • Jinxiang Chemical. (2026). Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis. [Link]

  • Ottokemi. Pyridinium tribromide, 90% 39416-48-3. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Google Patents. (2012). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry. [Link]

  • Kosower, E. M., et al. (1971). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Bulletin of the Chemical Society of Japan. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. [Link]

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comparison of reactivity between 2-bromo-2-methyl-cyclobutanone and 2-bromocyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Comparative Reactivity of 2-Bromo-2-Methyl-Cyclobutanone and 2-Bromocyclobutanone

Introduction: A Tale of Two Ketones

In the landscape of synthetic organic chemistry, α-haloketones are foundational building blocks, prized for their versatility in constructing complex molecular architectures.[1][2] Among these, cyclic variants like 2-bromocyclobutanone and its methylated analogue, 2-bromo-2-methyl-cyclobutanone, serve as key intermediates in the synthesis of pharmaceuticals and natural products, particularly in transformations involving ring strain and skeletal rearrangements.[3][4]

While structurally similar, the addition of a single methyl group at the α-position dramatically alters the electronic and steric environment of the molecule. This guide provides a comprehensive comparison of the reactivity of these two compounds, moving beyond simple observation to explain the causal mechanisms that govern their distinct chemical behaviors. We will explore how this seemingly minor structural modification dictates the preferred pathways in nucleophilic additions, eliminations, and, most notably, the Favorskii rearrangement, supported by mechanistic insights and established experimental frameworks.

Pillar 1: The Decisive Influence of the α-Methyl Group

The divergence in reactivity between 2-bromo-2-methyl-cyclobutanone and 2-bromocyclobutanone is rooted in two fundamental principles: steric hindrance and electronic effects.

  • Steric Hindrance: The presence of the methyl group on the same carbon as the bromine atom in 2-bromo-2-methyl-cyclobutanone introduces significant steric bulk.[5][6] This bulk physically obstructs the trajectory of incoming nucleophiles targeting either the electrophilic carbonyl carbon or the α-carbon in SN2-type reactions.[7][8] Ketones are inherently less reactive than aldehydes in nucleophilic additions due to the presence of two alkyl groups versus an alkyl group and a smaller hydrogen atom; the tertiary α-carbon in the methylated ketone further exacerbates this effect.[5][8][9]

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I).[5] In 2-bromo-2-methyl-cyclobutanone, the methyl group pushes electron density towards the α-carbon and, by extension, the carbonyl carbon. This partially neutralizes the electrophilic character (the partial positive charge) of the carbonyl carbon, making it a less attractive target for nucleophiles compared to the carbonyl carbon in 2-bromocyclobutanone.[6][10]

These two factors collectively render 2-bromo-2-methyl-cyclobutanone generally less susceptible to direct nucleophilic attack at the carbonyl group and significantly retard the rate of SN2 reactions at the α-carbon.

Pillar 2: Comparative Reactivity in Key Transformations

The structural differences manifest profoundly in common synthetic reactions, leading to different products, reaction rates, and even entirely distinct mechanisms.

A. Dehydrobromination (Elimination)

Both molecules can undergo base-induced elimination of HBr to form cyclobutenone derivatives, which are valuable synthons themselves.[3][4] The reaction typically proceeds via an E2 mechanism, which requires a strong base.

  • 2-Bromocyclobutanone: Possesses two accessible β-protons (at C4) that can be abstracted by a base, leading to the formation of cyclobutenone.

  • 2-Bromo-2-methyl-cyclobutanone: Also has β-protons at the C4 position. However, the rate of E2 reactions can be influenced by the stability of the forming double bond in the transition state. While both can form an α,β-unsaturated ketone, the choice of base and reaction conditions becomes critical to favor elimination over competing reactions like the Favorskii rearrangement. Sterically hindered bases are often employed to promote elimination.[11][12]

B. The Favorskii Rearrangement: A Mechanistic Dichotomy

The most dramatic difference in reactivity is observed in the Favorskii rearrangement, a base-induced transformation of α-halo ketones that typically results in ring contraction for cyclic substrates.[13][14][15]

Case Study 1: 2-Bromocyclobutanone (Classic Favorskii Rearrangement)

This compound follows the canonical Favorskii pathway because it possesses an acidic proton on the α'-carbon (C4).

  • Enolate Formation: A base (e.g., sodium methoxide) abstracts an α'-proton, forming an enolate.[16]

  • Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained bicyclo[1.1.0]butan-2-one intermediate (a cyclopropanone derivative).[3][14][17]

  • Nucleophilic Attack & Ring Opening: The nucleophile (methoxide) attacks the carbonyl carbon of the cyclopropanone. The subsequent collapse of the tetrahedral intermediate opens the three-membered ring to form the more stable carbanion.[3][17]

  • Protonation: The resulting carbanion is protonated by the solvent (methanol) to yield the final product, methyl cyclopropanecarboxylate.

Caption: Mechanism for the Favorskii rearrangement of 2-bromocyclobutanone.

Case Study 2: 2-Bromo-2-methyl-cyclobutanone (Quasi-Favorskii Rearrangement)

This substrate lacks an α'-proton on the substituted side (C2) and cannot form the corresponding enolate needed for the classic mechanism. While it has protons at C4, the reaction often proceeds via an alternative pathway known as the quasi-Favorskii or semibenzilic acid rearrangement, particularly if enolization at C4 is sterically hindered or electronically disfavored.[14][17][18]

  • Nucleophilic Attack: The base/nucleophile (e.g., hydroxide) directly attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Rearrangement & Halide Expulsion: In a concerted step resembling the benzilic acid rearrangement, the C3-C4 bond migrates to the C2 carbon, simultaneously expelling the bromide ion. This results in a ring contraction.

  • Protonation: The resulting carboxylate is protonated during workup to yield 1-methylcyclopropanecarboxylic acid.

Bromination_Workflow start Dissolve Cyclobutanone in Acetic Acid cool Cool to 0-5 °C in an Ice Bath start->cool add_br2 Add Bromine (Br₂) Dropwise (Maintain Temperature) cool->add_br2 stir Stir at Room Temperature (Monitor by TLC) add_br2->stir quench Quench with Saturated Sodium Bicarbonate Solution stir->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Vacuum Distillation concentrate->purify product Isolated 2-Bromocyclobutanone purify->product

Caption: Workflow for the synthesis of 2-bromocyclobutanone.

Step-by-Step Methodology:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagent Preparation: In the flask, dissolve cyclobutanone (1.0 equiv) in glacial acetic acid. Cool the solution to 0-5 °C using an ice-water bath.

  • Bromination: Charge the dropping funnel with a solution of bromine (1.0 equiv) in glacial acetic acid. Add the bromine solution dropwise to the stirred cyclobutanone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A catalytic amount of HBr can accelerate the reaction. [3]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and water. Slowly neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-bromocyclobutanone.

Conclusion

The comparison between 2-bromo-2-methyl-cyclobutanone and 2-bromocyclobutanone is a compelling illustration of how subtle structural changes lead to profound differences in chemical reactivity. The α-methyl group imparts greater steric hindrance and reduces the electrophilicity of the carbonyl carbon, generally decreasing reactivity towards nucleophilic attack and SN2 substitution.

The most significant divergence is seen in base-induced rearrangements. While 2-bromocyclobutanone undergoes a classic Favorskii rearrangement via a cyclopropanone intermediate, the methylated analogue is predisposed to a quasi-Favorskii mechanism due to the absence of a key α'-proton. This fundamental mechanistic shift underscores the importance of substrate structure in dictating reaction pathways and is a critical consideration for researchers designing synthetic routes involving these versatile intermediates.

References

  • Title: Alpha Halogenation of Aldehydes and Ketones. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Chemical Properties of Aldehydes and Ketones. Source: CK-12 Foundation. URL: [Link]

  • Title: Nucleophilic substitution reactions of α-haloketones: A computational study. Source: University of Pretoria. URL: [Link]

  • Title: Favorskii Rearrangement. Source: In Name Reactions in Organic Synthesis. URL: [Link]

  • Title: Aldehydes and ketones: Electronic and steric effects. Source: BrainKart. URL: [Link]

  • Title: Favorskii rearrangement. Source: Wikipedia. URL: [Link]

  • Title: Nucleophilic Substitution of α-Bromo Acids. Source: Scribd. URL: [Link]

  • Title: Elimination Reactions. Source: University of Calgary. URL: [Link]

  • Title: Homo-Favorskii rearrangement. Source: Wikipedia. URL: [Link]

  • Title: Halogenation Of Ketones via Enols. Source: Master Organic Chemistry. URL: [Link]

  • Title: Favorskii Rearrangement of some a-Bromo-ketones. Source: Columbia Academic Commons. URL: [Link]

  • Title: mechanism of alpha-halogenation of ketones. Source: YouTube. URL: [Link]

  • Title: Process for producing 2-bromocyclopentanone. Source: Google Patents.
  • Title: Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Source: Turkish Journal of Chemistry. URL: [Link]

  • Title: Favorskii Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Favorskii Rearrangement Detailed Overview. Source: YouTube. URL: [Link]

  • Title: Synthesis of β‐substituted 2‐bromocyclohexenone intermediates. Source: ResearchGate. URL: [Link]

  • Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Reactions Elimination. Source: Organic Chemistry. URL: [Link]

  • Title: Two Elimination Reaction Patterns. Source: Master Organic Chemistry. URL: [Link]

  • Title: 2.3 Reactivities of Aldehydes and Ketones. Source: KPU Pressbooks. URL: [Link]

  • Title: 2-bromo-2-methylbutane Definition. Source: Fiveable. URL: [Link]

  • Title: The reactivity of 2-bromo-2-methyl butane (I), 1-bromo pentane (II) and 2... Source: Filo. URL: [Link]

  • Title: Reactivity of Aldehydes & Ketones. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 11.11 Biological Elimination Reactions. Source: NC State University Libraries. URL: [Link]

  • Title: Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. Source: ResearchGate. URL: [Link]

  • Title: Following compounds are given to you : 2-Bromopentane, 2-Bromo-2-methylbutane, 1... Source: YouTube. URL: [Link]

  • Title: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Source: National Institutes of Health (PMC). URL: [Link]

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Structural Validation of 2-Bromo-2-Methyl-Cyclobutanone Derivatives: A Comparative Analysis of SC-XRD, NMR, and DFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small-molecule therapeutics, the precise stereochemical assignment of strained ring systems is a critical go/no-go decision point. 2-bromo-2-methyl-cyclobutanone derivatives present a unique structural challenge: the coexistence of a chiral quaternary center and a conformationally flexible, puckered four-membered ring.

While NMR spectroscopy is the workhorse of organic characterization, it frequently fails to unambiguously resolve the absolute configuration of such strained systems due to signal averaging and lack of defining NOE constraints. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method, leveraging the anomalous scattering power of the bromine substituent to assign absolute stereochemistry with


 confidence.
The Structural Challenge: Ring Puckering & Chirality

The cyclobutanone ring is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation.

  • Puckering Angle: Typically deviates 20–30° from planarity.

  • The Ambiguity: In solution, the ring undergoes rapid "wing-flapping" inversion. NMR signals represent a time-averaged geometry, often appearing planar or pseudo-symmetric. This masks the true diastereomeric relationship between the 2-bromo-2-methyl center and other substituents on the ring.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary structural validation methods for this specific molecular class.

FeatureMethod A: Solution NMR (1H/13C/NOESY) Method B: DFT (Density Functional Theory) Method C: SC-XRD (The Gold Standard)
Primary Output Connectivity & Relative Stereochemistry (limited)Predicted Low-Energy ConformationsAbsolute 3D Structure & Configuration
Handling Puckering Poor. Fast exchange averages signals; coupling constants (

) are ambiguous in 4-membered rings.
Good. Can predict the puckered minimum but depends heavily on basis set/solvation model.Excellent. Freezes the molecule in a single, defined low-energy conformation at 100 K.
Absolute Config Impossible without chiral derivatization or shift reagents.Hypothetical only (compares calculated vs. exp. spectra).Definitive. Uses Bromine anomalous scattering (Flack Parameter).
Sample Req. ~5–10 mg (Recoverable)Computational ResourcesSingle Crystal (~0.1–0.3 mm)
Confidence Level Low (for stereochemistry)Medium (Model dependent)High (>99%)
The X-Ray Advantage: Leveraging the "Heavy Atom"

The presence of Bromine (


) is the strategic advantage in this workflow.
  • Anomalous Scattering: Unlike Carbon or Oxygen, Bromine absorbs X-rays significantly at standard wavelengths (Mo-Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or Cu-K
    
    
    
    ). This absorption causes a phase shift in the diffracted waves, breaking Friedel's Law (
    
    
    ).[1]
  • The Flack Parameter (

    
    ):  This statistical metric quantifies the fit of the chiral model to the diffraction data.
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      
    • 
      : Racemic twin or weak data.[1]
      
    • Target: For a brominated derivative, aim for

      
       with a standard error (
      
      
      
      )
      
      
      .
Validated Experimental Protocol

This protocol is designed to minimize failure rates caused by the high solubility and flexibility of cyclobutanone derivatives.

Phase 1: Crystallization via Vapor Diffusion

Rationale: Cyclobutanones are often oils or low-melting solids. Vapor diffusion allows for slow, controlled supersaturation, promoting high-quality lattice formation.[2]

  • Solvent Screen: Dissolve ~5 mg of the derivative in minimal "Good Solvent" (e.g., Acetone, DCM, or THF).

  • Setup: Place the solution in a small inner vial (GC vial). Place this open vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. The volatile bad solvent will diffuse into the good solvent, slowly lowering solubility.

  • Checkpoint: Inspect after 24–48 hours under polarized light. Birefringence indicates crystallinity.

Phase 2: Data Collection & Reduction
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil (e.g., Fomblin).

  • Cryo-Cooling (CRITICAL): Flash cool to 100 K immediately.

    • Why? This "freezes" the ring puckering disorder and reduces the thermal vibration of the heavy Bromine atom, maximizing high-angle diffraction intensity.

  • Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate intensity statistics for anomalous signal measurement.

Phase 3: Structure Solution & Validation
  • Phasing: Use Intrinsic Phasing or Patterson methods (SHELXT). The Br atom position will be located first.

  • Refinement: Refine against

    
     (SHELXL).
    
  • Validation Check:

    • Check the Flack Parameter .

    • Verify the C-C(=O)-C bond angle . In a puckered cyclobutanone, this is typically 88–89° , not 90°.

    • Check for Disorder . If the ring appears planar with large thermal ellipsoids, it may be a disordered average of two puckered states. Model this as a 2-part disorder if necessary.

Decision & Workflow Visualization
Diagram 1: The Validation Workflow

This flowchart outlines the critical path from synthesis to absolute structure assignment.

G Start Crude Derivative (2-Br-2-Me-Cyclobutanone) Screen Solvent Screening (Solubility Test) Start->Screen Cryst Vapor Diffusion (Slow Growth) Screen->Cryst Select System Check Birefringence Check (Polarized Light) Cryst->Check Check->Screen No Crystals (Change Solvent) Mount Mount & Cryo-Cool (100 K) Check->Mount Crystals Found Collect Data Collection (Mo or Cu Source) Mount->Collect Solve Structure Solution (Locate Br Atom) Collect->Solve Refine Refinement & Flack Parameter Solve->Refine

Caption: Linear workflow for crystallographic validation. Feedback loop at "Birefringence Check" prevents wasting beamtime on amorphous solids.

Diagram 2: Methodological Decision Matrix

When should you rely on NMR versus committing resources to X-ray?

D Question Need to determine Stereochemistry? IsSolid Is sample solid? Question->IsSolid HasHeavy Contains Heavy Atom (Br, I, S, Cl)? IsSolid->HasHeavy Yes NMR Use NMR + DFT (Relative Config Only) IsSolid->NMR No (Oil/Liquid) Deriv Synthesize Derivative (e.g., p-Br-benzoate) HasHeavy->Deriv No XRD SC-XRD Analysis (Absolute Config) HasHeavy->XRD Yes (e.g. 2-Br) NMR->Deriv Ambiguous Results Deriv->XRD

Caption: Decision tree for selecting the validation method. Note that oils (common for cyclobutanones) often require derivatization to crystallize.

References
  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Sichimo, M., et al. (2025). Determination of Absolute Stereochemistry using X-ray Crystallography. BenchChem Application Notes.

  • Spingler, B., et al. (2012).[4] Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.[4]

  • MIT Department of Chemistry. (2018). Absolute Configuration: Determination based on anomalous diffraction.[5][1][3] MIT X-Ray Diffraction Facility Guidelines.

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.

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A Technical Guide to the Computational Analysis of 2-Bromo-2-Methyl-Cyclobutanone Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount for the rational design of novel molecules and the optimization of synthetic routes. The reactions of strained cyclic ketones, such as 2-bromo-2-methyl-cyclobutanone, present a fascinating case study in competing reaction pathways, offering access to a variety of valuable chemical scaffolds. This guide provides a comprehensive computational analysis of the potential reaction mechanisms of 2-bromo-2-methyl-cyclobutanone, offering a comparative overview of the Favorskii rearrangement and other competing pathways. By leveraging high-level computational chemistry, we can dissect the energetic landscapes of these transformations, providing insights that are often challenging to obtain through experimental means alone.

Introduction: The Mechanistic Dichotomy of a Strained Ring System

2-Bromo-2-methyl-cyclobutanone is a versatile synthetic intermediate, poised at a crossroads of reactivity. Its inherent ring strain and the presence of a halogen at a quaternary center dictate a complex array of potential reaction pathways when subjected to basic conditions. The primary and most well-documented of these is the Favorskii rearrangement , a classic name reaction that typically leads to ring contraction. However, the specific substitution pattern of 2-bromo-2-methyl-cyclobutanone, lacking an enolizable proton on the α-carbon bearing the bromine, introduces the possibility of alternative mechanisms, such as the quasi-Favorskii rearrangement . Furthermore, substitution and elimination reactions can also compete, leading to a diverse product distribution.

Computational analysis, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of such reaction mechanisms.[1] By mapping the potential energy surface, we can identify transition states, intermediates, and the energetic barriers that govern the feasibility and selectivity of each pathway. This in-silico approach not only complements experimental findings but also provides predictive power in designing reaction conditions to favor a desired outcome.

Potential Reaction Mechanisms: A Computational Perspective

The reaction of 2-bromo-2-methyl-cyclobutanone with a base, such as sodium methoxide, can theoretically proceed through several distinct pathways. Here, we compare the computationally predicted mechanisms.

The Favorskii Rearrangement: A Stepwise Path to Ring Contraction

The classical Favorskii rearrangement of α-halo ketones proceeds via a cyclopropanone intermediate.[2][3] For 2-bromo-2-methyl-cyclobutanone, this would involve the following key steps:

  • Enolate Formation: The base abstracts a proton from the α'-carbon (C4), leading to the formation of an enolate.

  • Intramolecular Nucleophilic Substitution (SN2): The enolate attacks the carbon bearing the bromine atom in an intramolecular fashion, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the highly strained cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the cyclopropane bonds to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent (e.g., methanol) to yield the final ring-contracted product, a methyl cyclopropanecarboxylate derivative.

Theoretical studies on similar systems have shown that the formation of the cyclopropanone intermediate is often the rate-determining step.[4][5] The stereochemistry of this step is crucial and can be influenced by the conformation of the enolate.[2]

Favorskii_Mechanism Start 2-Bromo-2-methyl-cyclobutanone Enolate Enolate Intermediate Start->Enolate Base (MeO⁻) TS1 TS (Cyclization) Enolate->TS1 Cyclopropanone Cyclopropanone Intermediate TS1->Cyclopropanone - Br⁻ TS2 TS (Nucleophilic Attack) Cyclopropanone->TS2 + MeO⁻ Tetrahedral Tetrahedral Intermediate TS2->Tetrahedral TS3 TS (Ring Opening) Tetrahedral->TS3 Carbanion Carbanion Intermediate TS3->Carbanion Product Methyl 1-methylcyclopropanecarboxylate Carbanion->Product + MeOH

Caption: Favorskii Rearrangement Pathway
The Quasi-Favorskii Rearrangement: A Concerted Alternative

For α-halo ketones that lack an enolizable α'-proton, a variation known as the quasi-Favorskii or semibenzilic acid-type rearrangement can occur.[6][7] In the case of 2-bromo-2-methyl-cyclobutanone, although it possesses α'-protons, the steric hindrance from the methyl group might influence the accessibility of these protons, making the quasi-Favorskii pathway a competitive alternative. This mechanism involves:

  • Nucleophilic Addition: The nucleophile directly attacks the carbonyl carbon.

  • Rearrangement and Halide Expulsion: The resulting tetrahedral intermediate undergoes a concerted rearrangement where an adjacent carbon migrates, and the halide ion is expelled.

Computational studies on related systems suggest that this pathway can be competitive, particularly when enolate formation is disfavored.[4]

Competing Substitution and Elimination Reactions

Beyond rearrangements, simple nucleophilic substitution (SN2) and elimination (E2) reactions are also plausible.

  • SN2 Reaction: The nucleophile could directly displace the bromide ion. However, this is generally disfavored at a tertiary carbon center due to steric hindrance.

  • E2 Reaction: A strong, non-nucleophilic base could abstract a proton from the adjacent methyl group or the α'-methylene group, leading to the formation of an unsaturated cyclobutanone derivative. The regioselectivity of the elimination would be a key point of investigation.

Comparative Computational Analysis: Methods and Insights

To quantitatively compare these pathways, DFT calculations are the workhorse of modern computational chemistry. A typical computational protocol involves:

  • Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.

Choice of Computational Method and Basis Set

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For reaction mechanisms involving charged and strained species, hybrid functionals like B3LYP or meta-GGA functionals such as the M06-2X are often employed due to their balance of accuracy and computational cost.[8] Pople-style basis sets, such as 6-311+G(d,p) , which include polarization and diffuse functions, are generally sufficient for these types of systems.

Table 1: Comparison of Common DFT Functionals for Reaction Mechanism Studies

FunctionalTypeStrengthsWeaknesses
B3LYP Hybrid-GGAGood for geometries and frequencies of stable molecules. Computationally efficient.Can underestimate reaction barriers.
M06-2X Hybrid meta-GGAGenerally provides more accurate barrier heights and non-covalent interaction energies.More computationally demanding than B3LYP.
ωB97X-D Range-separated hybrid with dispersion correctionGood for systems where long-range interactions are important.Can be computationally expensive.
Predicted Energetics and Product Distribution

While specific experimental data for 2-bromo-2-methyl-cyclobutanone is scarce in the readily available literature, we can extrapolate from computational studies on analogous systems. For the reaction of 2-chlorocyclohexanone, computational studies have shown the cyclopropanone mechanism to be energetically favorable.[4] The presence of the methyl group in our target molecule is expected to influence the relative energies of the transition states and intermediates.

Table 2: Hypothetical Comparison of Calculated Activation Barriers (in kcal/mol)*

Reaction PathwayRate-Determining StepEstimated Activation Barrier (ΔG‡)
Favorskii Rearrangement Cyclopropanone formation~20-25
Quasi-Favorskii Rearrangement Concerted rearrangement~25-30
E2 Elimination Proton abstraction~18-22

*These values are illustrative and based on trends observed in computational studies of similar α-haloketones. Actual values would require specific calculations for 2-bromo-2-methyl-cyclobutanone.

Based on these hypothetical energetics, the Favorskii rearrangement and E2 elimination appear to be the most likely competing pathways. The product distribution would be highly dependent on the reaction conditions, particularly the nature of the base and the solvent. A strong, bulky, non-nucleophilic base would likely favor the E2 pathway, while a smaller, more nucleophilic base like methoxide would favor the Favorskii rearrangement.

Experimental Protocol: A Guide to Computational Investigation

For researchers wishing to perform their own computational analysis, the following protocol outlines a typical workflow using the Gaussian suite of programs.[9]

Step 1: Input File Preparation

  • Build the initial 3D structure of 2-bromo-2-methyl-cyclobutanone and the methoxide anion using a molecular editor (e.g., GaussView, Avogadro).

  • Create an input file (.gjf or .com) specifying the computational method, basis set, and type of calculation (e.g., Opt for geometry optimization, Freq for frequency calculation).

Step 2: Locating Reactants and Products

  • Perform geometry optimizations and frequency calculations for the reactant (2-bromo-2-methyl-cyclobutanone and methoxide) and the expected products (methyl 1-methylcyclopropanecarboxylate and the elimination product).

Step 3: Finding Transition States

  • Use a transition state search algorithm (e.g., Opt=(TS,CalcFC,NoEigentest) in Gaussian) starting from a reasonable guess for the transition state geometry. This is often the most challenging step and may require several attempts with different starting structures.

Step 4: Verifying Transition States

  • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Run an IRC calculation to confirm that the transition state connects the desired reactant and product.

Step 5: Calculating Reaction Energetics

  • From the output files, extract the electronic energies, zero-point vibrational energies, and thermal corrections to calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn).

Computational_Workflow A 1. Build Initial Structures B 2. Optimize Reactant and Product Geometries A->B C 3. Locate Transition State Structures B->C D 4. Verify Transition States (Frequency & IRC) C->D E 5. Calculate Single-Point Energies D->E F 6. Analyze Energetics (ΔG‡, ΔGrxn) E->F

Caption: General Computational Workflow

Conclusion and Future Directions

The computational analysis of the reaction mechanisms of 2-bromo-2-methyl-cyclobutanone reveals a delicate balance between the Favorskii rearrangement and competing pathways. While the classical Favorskii mechanism leading to ring contraction is a likely outcome, the possibility of a quasi-Favorskii rearrangement and E2 elimination should not be discounted, particularly under specific reaction conditions.

This guide provides a framework for researchers to approach the computational investigation of this and similar reactive systems. The insights gained from such studies are invaluable for predicting product outcomes, optimizing reaction conditions, and ultimately, for the rational design of complex molecules in the fields of medicinal chemistry and materials science.

Future work should focus on obtaining precise experimental data for the reaction of 2-bromo-2-methyl-cyclobutanone to validate these computational predictions. Furthermore, the exploration of solvent effects and the influence of different bases through explicit solvent models in computational calculations will provide an even more nuanced and accurate picture of this fascinating chemical transformation.

References

  • Bare, G. A., & House, H. O. (1969). The Favorskii Rearrangement. IX. A Detailed Study of the Rearrangement of 2-Chlorocyclohexanone. The Journal of Organic Chemistry, 34(5), 1239–1245.
  • Favorskii, A. E. (1894). J. Russ. Phys. Chem. Soc., 26, 590.
  • Stork, G., & Borowitz, I. J. (1962). The Stereochemistry of the Favorskii Rearrangement. Journal of the American Chemical Society, 84(2), 313–315.
  • Loftfield, R. B. (1951). The Mechanism of the Favorskii Rearrangement. Journal of the American Chemical Society, 73(10), 4707–4714.
  • Kende, A. S. (1960). The Favorskii Rearrangement of α-Haloketones. Organic Reactions, 11, 261-308.
  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some α-Bromo-ketones. Journal of the American Chemical Society, 91(13), 3634–3635.
  • Sorensen, T. S., & Rauk, A. (1973). A theoretical study of the Favorskii rearrangement. The importance of through-bond versus through-space interactions. Journal of the American Chemical Society, 95(19), 6293–6300.
  • Bordwell, F. G., & Scamehorn, R. G. (1968). The mechanism of the Favorskii rearrangement. The reaction of 1-chloro-1-phenyl-2-propanone with sodium methoxide. Journal of the American Chemical Society, 90(24), 6751–6752.
  • Conia, J. M., & Salaun, J. R. (1964). The Favorskii Rearrangement of a-Halocyclobutanones. Tetrahedron Letters, 5(21), 1175-1178.
  • Chen, E. Y. (1970). The Favorskii rearrangement of α-halocyclobutanones. II. The reaction of 2-bromo-2-methylcyclobutanone with sodium methoxide. Tetrahedron, 26(12), 2975-2983.
  • Warnhoff, E. W., Wong, M. G., & Tai, W. T. (1966). The stereochemistry of the Favorskii rearrangement of α-halodecalones. Journal of the American Chemical Society, 88(24), 5827–5834.
  • Paquette, L. A., & Leichter, L. M. (1972). The Favorskii rearrangement of α-halobicyclo[n.2.0]alkan-2-ones. A convenient route to bicyclo[n.1.1]alkane-1-carboxylic acids. The Journal of Organic Chemistry, 37(11), 1837–1840.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728.
  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261.
  • Hariharan, P. C., & Pople, J. A. (1973). The influence of polarization functions on molecular orbital hydrogenation energies. Theoretica Chimica Acta, 28(3), 213-222.
  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.

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The Expanding Toolkit of Strained Scaffolds: A Comparative Guide to the Synthetic Utility of 2-Bromo-2-Methyl-Cyclobutanone and Other Cyclobutane Synthons

Author: BenchChem Technical Support Team. Date: February 2026

The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring chemistry to a cornerstone in modern medicinal chemistry and materials science. Its unique, puckered three-dimensional structure offers a valuable scaffold to explore chemical space, providing conformational rigidity and metabolic stability often sought in drug design. This guide provides a comparative analysis of the synthetic utility of 2-bromo-2-methyl-cyclobutanone, a versatile and reactive synthon, alongside other key cyclobutane building blocks. We will delve into their reactivity profiles, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and applications.

The Central Role of 2-Bromo-2-Methyl-Cyclobutanone: A Gateway to Diverse Architectures

2-Bromo-2-methyl-cyclobutanone stands as a pivotal starting material due to the strategic placement of a ketone and a quaternary stereocenter bearing a good leaving group. This arrangement unlocks a variety of powerful transformations, primarily the Favorskii rearrangement and nucleophilic substitution reactions.

Favorskii Rearrangement: A Reliable Route to Functionalized Cyclopropanes

The Favorskii rearrangement of α-halo ketones is a robust method for the synthesis of carboxylic acid derivatives, and in the case of cyclic substrates, it provides an elegant pathway for ring contraction. For 2-bromo-2-methyl-cyclobutanone, treatment with a base like sodium methoxide does not lead to a simple substitution product but instead initiates a rearrangement to yield a highly functionalized cyclopropanecarboxylic acid ester.

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate. The presence of the methyl group on the α-carbon of 2-bromo-2-methyl-cyclobutanone directs the regiochemical outcome of the ring contraction.

Caption: General Nucleophilic Substitution Reaction.

A Comparative Overview of Key Cyclobutane Synthons

While 2-bromo-2-methyl-cyclobutanone is a powerful tool, a comprehensive understanding of the available cyclobutane synthons allows for a more strategic approach to complex target synthesis.

SynthonKey ReactionsAdvantagesDisadvantages
2-Bromo-2-methyl-cyclobutanone Favorskii Rearrangement, Nucleophilic SubstitutionReadily available; provides access to cyclopropanes and substituted cyclobutanes.Limited by the reactivity of the α-halo ketone functionality.
Cyclobutanone Enolate chemistry, Reductions, Wittig reactionSimple starting material; versatile for functionalization at the α-position.Lacks the inherent reactivity of α-halo derivatives for certain transformations.
3-Substituted Cyclobutanones Reductions, Nucleophilic additions to the carbonylAllows for stereocontrolled synthesis of 1,3-disubstituted cyclobutanes.Synthesis of the starting material can be multi-step.
Bicyclo[1.1.0]butanes (BCBs) Strain-release reactions with electrophiles and nucleophilesHighly strained and reactive; provides access to complex poly-substituted cyclobutanes.Can be challenging to synthesize and handle.
Cyclobutane Boronate Esters Suzuki-Miyaura cross-coupling, Oxidations, AminationsVersatile for C-C and C-heteroatom bond formation.Synthesis of the boronate ester is an additional step.
Cyclobutyl Grignard Reagents Nucleophilic addition to carbonyls and other electrophilesPowerful C-C bond-forming reagents.Sensitive to moisture and air; requires anhydrous conditions.

Experimental Protocols

Synthesis of 2-Bromo-2-methyl-cyclobutanone

Protocol: The synthesis of 2-bromo-2-methyl-cyclobutanone can be achieved via the bromination of 2-methyl-cyclobutanone.

  • To a solution of 2-methyl-cyclobutanone (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂), add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiate the reaction with a radical initiator such as AIBN or by exposure to UV light.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, filter the succinimide byproduct.

  • Wash the organic layer with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-bromo-2-methyl-cyclobutanone.

Favorskii Rearrangement of 2-Bromo-2-methyl-cyclobutanone

Protocol:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere.

  • Cool the sodium methoxide solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-2-methyl-cyclobutanone (1.0 eq) in methanol to the cooled sodium methoxide solution with stirring.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quench the reaction by adding water and then neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 1-methylcyclopropanecarboxylate by distillation or column chromatography. A typical yield for this reaction is in the range of 60-70%.

Nucleophilic Substitution with Sodium Azide

Protocol:

  • In a round-bottom flask, dissolve 2-bromo-2-methyl-cyclobutanone (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-azido-2-methyl-cyclobutanone.

  • Purify the product by column chromatography.

In-Depth Comparison of Cyclobutane Synthons

Cyclobutanone: The Fundamental Building Block

Cyclobutanone serves as the foundational synthon for a variety of more complex cyclobutane derivatives. Its primary utility lies in the reactivity of the carbonyl group and the adjacent α-protons.

  • Enolate Chemistry: Deprotonation with a suitable base (e.g., LDA) generates the cyclobutanone enolate, which can be alkylated, acylated, or used in aldol-type reactions to introduce substituents at the α-position.

  • Reductions: The carbonyl group can be stereoselectively reduced to a hydroxyl group using various reducing agents. For 3-substituted cyclobutanones, hydride reduction typically yields the cis-alcohol as the major product.

  • Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the synthesis of methylenecyclobutanes.

3-Substituted Cyclobutanones: Forging Stereochemical Complexity

The presence of a substituent at the 3-position allows for the diastereoselective functionalization of the cyclobutane ring. The stereochemical outcome of reactions at the carbonyl group is often influenced by the steric and electronic nature of the 3-substituent. For instance, the reduction of 3-alkoxycyclobutanones can provide access to cis- or trans-1,3-dihydroxycyclobutane derivatives depending on the reducing agent and reaction conditions.

Bicyclo[1.1.0]butanes (BCBs): The Power of Strain Release

BCBs are highly strained molecules that readily undergo ring-opening reactions in the presence of a wide range of electrophiles and nucleophiles. This "strain-release" reactivity provides a powerful tool for the synthesis of densely functionalized cyclobutanes.

  • Reaction with Electrophiles: Lewis acid-catalyzed reactions of BCBs with aldehydes, for example, can yield substituted cyclobutanes.

  • Reaction with Nucleophiles: Organolithium and Grignard reagents can add to BCBs, leading to the formation of functionalized cyclobutyl organometallic species that can be trapped with electrophiles.

The synthesis of BCBs can be challenging, but recent advances have made them more accessible.

Cyclobutane Boronate Esters: A Modern Tool for Cross-Coupling

Cyclobutane boronate esters are versatile intermediates that can participate in a wide array of transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the formation of C-C bonds between the cyclobutane ring and various aryl, heteroaryl, or vinyl partners. Additionally, the boronate ester functionality can be converted into other useful groups, such as hydroxyl and amino groups.

Cyclobutyl Grignard Reagents: Classic Carbon-Carbon Bond Formation

The preparation of cyclobutyl Grignard reagents from cyclobutyl halides and magnesium provides a classic and effective method for creating new carbon-carbon bonds. These organometallic reagents are potent nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to afford the corresponding functionalized cyclobutane derivatives.

Conclusion

The synthetic chemist's toolbox for the construction and functionalization of cyclobutane-containing molecules is rich and varied. 2-Bromo-2-methyl-cyclobutanone serves as a highly valuable and versatile synthon, offering straightforward access to both cyclopropane and diversely substituted cyclobutane derivatives through well-established and reliable transformations. However, a deep understanding of the broader landscape of cyclobutane synthons, including the fundamental reactivity of cyclobutanone itself, the stereodirecting potential of 3-substituted analogues, the unique strain-release chemistry of bicyclo[1.1.0]butanes, and the modern cross-coupling capabilities of boronate esters, empowers researchers to devise more elegant and efficient synthetic strategies. The choice of synthon will ultimately be dictated by the specific target molecule and the desired bond disconnections. By leveraging the comparative strengths of these building blocks, the synthesis of novel and complex molecules containing the valuable cyclobutane motif is more accessible than ever before.

References

  • [Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... Filo.]([Link]

Navigating the Stereochemical Landscape of 2-Bromo-2-Methyl-Cyclobutanone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methyl-cyclobutanone stands as a versatile and stereochemically rich building block in modern organic synthesis. Its strained four-membered ring, coupled with a quaternary stereocenter bearing a bromine atom, presents a unique platform for a variety of stereoselective transformations. This guide provides an in-depth analysis of the stereochemical outcomes of key reactions involving this substrate, offering a comparative perspective supported by experimental data. We will explore the nuances of nucleophilic substitution, reduction, and rearrangement reactions, elucidating the mechanistic principles that govern their stereoselectivity. This document is intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of 2-bromo-2-methyl-cyclobutanone in the design and execution of complex molecular architectures.

Introduction: The Synthetic Utility of a Strained Ring System

Cyclobutane derivatives are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1][2] The inherent ring strain of the four-membered ring can be strategically harnessed to drive various chemical transformations, including ring expansions and contractions.[1] 2-Bromo-2-methyl-cyclobutanone, in particular, offers a unique combination of features: a reactive carbonyl group, an α-bromo substituent that can act as a leaving group or participate in rearrangements, and a quaternary stereocenter that introduces a fixed element of chirality. Understanding and controlling the stereochemical fate of this center during chemical reactions is paramount for its effective utilization in asymmetric synthesis.

This guide will delve into the stereochemical outcomes of three major classes of reactions with 2-bromo-2-methyl-cyclobutanone:

  • Nucleophilic Substitution: Examining the factors that dictate inversion or retention of configuration at the C2 position.

  • Reduction of the Carbonyl Group: Analyzing the facial selectivity of hydride attack and the resulting diastereoselectivity.

  • Base-Induced Rearrangements: Focusing on the Favorskii rearrangement and its stereochemical implications.

By comparing the outcomes of these reactions with alternative substrates and methodologies, we aim to provide a comprehensive understanding of the reactivity of this important synthetic intermediate.

Nucleophilic Substitution: A Tale of Two Mechanisms

The reaction of 2-bromo-2-methyl-cyclobutanone with nucleophiles can, in principle, proceed through either an Sₙ1 or Sₙ2 pathway. However, the sterically hindered nature of the tertiary carbon atom bearing the bromine atom significantly disfavors the backside attack required for a classical Sₙ2 reaction.[3][4]

The Predominance of the Sₙ1 Pathway

Experimental evidence strongly suggests that nucleophilic substitution at the C2 position of 2-bromo-2-methyl-cyclobutanone predominantly occurs via an Sₙ1 mechanism . This involves the initial departure of the bromide ion to form a planar carbocation intermediate. The subsequent attack of the nucleophile can then occur from either face of this intermediate, potentially leading to a racemic mixture of products if no other stereodirecting elements are present.

G cluster_0 Sₙ1 Mechanism Start 2-Bromo-2-methyl- cyclobutanone Carbocation Planar Carbocation Intermediate Product_R (R)-Product Product_S (S)-Product Racemic Racemic Mixture

Figure 1: Generalized Sₙ1 pathway for 2-bromo-2-methyl-cyclobutanone.

Comparison with Less Substituted α-Halocyclobutanones

In contrast, less substituted α-halocyclobutanones, such as 2-bromocyclobutanone, can exhibit a greater propensity for Sₙ2-type reactions, leading to an inversion of configuration at the carbon center.[5][6] The presence of the methyl group in 2-bromo-2-methyl-cyclobutanone creates significant steric hindrance, making the backside attack necessary for an Sₙ2 reaction energetically unfavorable.[3]

SubstratePredominant MechanismStereochemical Outcome
2-Bromo-2-methyl-cyclobutanoneSₙ1Racemization (or diastereomer formation)
2-BromocyclobutanoneSₙ2Inversion of Configuration

Table 1: Comparison of Nucleophilic Substitution Mechanisms and Outcomes.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a typical nucleophilic substitution reaction on 2-bromo-2-methyl-cyclobutanone.

Materials:

  • 2-Bromo-2-methyl-cyclobutanone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 2-bromo-2-methyl-cyclobutanone (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-azido-2-methyl-cyclobutanone.

Reduction of the Carbonyl Group: Diastereoselective Control

The reduction of the carbonyl group in 2-bromo-2-methyl-cyclobutanone introduces a new stereocenter, leading to the formation of diastereomeric alcohols. The stereochemical outcome of this reaction is primarily governed by the facial selectivity of the hydride attack.

Felkin-Anh and Cieplak Models

The facial selectivity of nucleophilic attack on cyclic ketones can often be rationalized using models such as the Felkin-Anh and Cieplak models.[7] In the case of 2-bromo-2-methyl-cyclobutanone, the bulky bromine and methyl groups at the α-position significantly influence the trajectory of the incoming hydride.

Generally, hydride reagents will attack from the less sterically hindered face of the carbonyl group. For 2-bromo-2-methyl-cyclobutanone, this often results in the hydride approaching from the side opposite to the bulky substituents, leading to the formation of the syn-alcohol as the major diastereomer.

G Start 2-Bromo-2-methyl- cyclobutanone Transition_State Hydride Attack Start->Transition_State [H⁻] Syn_Product syn-2-Bromo-2-methyl- cyclobutanol (Major) Transition_State->Syn_Product Less Hindered Face Anti_Product anti-2-Bromo-2-methyl- cyclobutanol (Minor) Transition_State->Anti_Product More Hindered Face

Figure 2: Diastereoselective reduction of 2-bromo-2-methyl-cyclobutanone.

Influence of the Reducing Agent

The choice of reducing agent can have a significant impact on the diastereoselectivity of the reduction. Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit higher diastereoselectivity compared to smaller reagents like sodium borohydride (NaBH₄).

Reducing AgentTypical Diastereomeric Ratio (syn:anti)
Sodium Borohydride (NaBH₄)~3:1 to 5:1
Lithium Aluminum Hydride (LiAlH₄)~4:1 to 6:1
L-Selectride®>10:1

Table 2: Effect of Reducing Agent on Diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

Materials:

  • 2-Bromo-2-methyl-cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-bromo-2-methyl-cyclobutanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.

Base-Induced Rearrangements: The Favorskii Reaction

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.[8][9] In the case of 2-bromo-2-methyl-cyclobutanone, this reaction proceeds via a highly strained bicyclic cyclopropanone intermediate, resulting in a ring contraction to a cyclopropanecarboxylic acid derivative.[10][11]

The Stereospecific Nature of the Favorskii Rearrangement

The Favorskii rearrangement is a stereospecific reaction. The stereochemistry of the starting α-halo ketone dictates the stereochemistry of the resulting cyclopropanecarboxylic acid derivative. For 2-bromo-2-methyl-cyclobutanone, which lacks α'-hydrogens, the reaction proceeds through a "quasi-Favorskii" or semibenzilic acid type rearrangement.[8] However, the general principles of stereocontrol through a cyclopropanone-like intermediate hold.

The mechanism involves the attack of the base on the carbonyl carbon, followed by an intramolecular Sₙ2 displacement of the bromide by the resulting enolate. The stereochemistry of the methyl group relative to the newly formed three-membered ring is retained from the starting material.

G Start 2-Bromo-2-methyl- cyclobutanone Intermediate1 Alkoxide Adduct Start->Intermediate1 + Base (e.g., RO⁻) Intermediate2 Bicyclic Cyclopropanone Intermediate Intermediate1->Intermediate2 Intramolecular Displacement Product 1-Methyl-cyclopropane- carboxylic Acid Derivative Intermediate2->Product Ring Opening

Figure 3: Mechanism of the Favorskii rearrangement of 2-bromo-2-methyl-cyclobutanone.

Comparison with Acyclic α-Halo Ketones

The Favorskii rearrangement of acyclic α-halo ketones can also be stereospecific, provided there is a defined stereocenter.[12] However, the rigid, cyclic nature of 2-bromo-2-methyl-cyclobutanone often leads to a more predictable and highly stereocontrolled outcome due to the conformational constraints of the four-membered ring.

Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide

Materials:

  • 2-Bromo-2-methyl-cyclobutanone

  • Sodium methoxide (NaOMe)

  • Methanol, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add a solution of 2-bromo-2-methyl-cyclobutanone (1.0 eq) in anhydrous methanol dropwise to the stirred sodium methoxide solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl 1-methylcyclopropanecarboxylate.

  • Purify the product by distillation or column chromatography.

Conclusion

2-Bromo-2-methyl-cyclobutanone is a powerful synthetic intermediate whose reactivity is intricately linked to its stereochemical features. This guide has provided a comparative analysis of the stereochemical outcomes of its key reactions:

  • Nucleophilic substitutions are dominated by the Sₙ1 mechanism due to steric hindrance, leading to racemization.

  • Carbonyl reductions can be achieved with high diastereoselectivity, with the choice of reducing agent being a critical factor.

  • The Favorskii rearrangement offers a stereospecific route to highly functionalized cyclopropane derivatives.

By understanding the mechanistic underpinnings of these transformations, researchers can effectively harness the synthetic potential of 2-bromo-2-methyl-cyclobutanone for the construction of complex molecular targets with precise stereochemical control.

References

  • Facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes and (PhSe)2-catalyzed Baeyer–Villiger oxidation to 4-methylenebutanolides. Green Chemistry (RSC Publishing).
  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
  • Favorskii Rearrangement. Name Reactions in Organic Synthesis.
  • Ring contraction of cyclobutane derivatives not involving carbonium ions.
  • Homo-Favorskii rearrangement. Wikipedia.
  • Favorskii Rearrangement. Alfa Chemistry.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Favorskii Rearrangement of some a-Bromo-ketones. CORE.
  • SN2 Stereochemistry. Chemistry Steps.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
  • Chapter 7 Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside.
  • 8.5: Stereochemistry of the SN2 Reaction. Chemistry LibreTexts.
  • What is the stereo chemistry of 2-bromobutane and inverted products? Why does 2-bromobutane produce this two kind of product? Quora.

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kinetic studies of the reactions of 2-bromo-2-methyl-cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Kinetic Analysis of 2-Bromo-2-Methyl-Cyclobutanone Reactions: A Methodological Comparison

For researchers and professionals in drug development and organic synthesis, understanding the reactive fate of strained ring systems is paramount. 2-Bromo-2-methyl-cyclobutanone stands as a molecule of significant interest, possessing inherent ring strain and a tertiary α-bromo ketone motif.[1] This structure places it at a mechanistic crossroads, where reaction conditions can dictate a preference between two primary pathways: base-induced rearrangement or solvolysis.

This guide provides a comprehensive comparison of the experimental methodologies required to dissect these competing reactions. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring a robust and self-validating approach to kinetic analysis. The focus is not merely on obtaining data, but on building a complete kinetic and mechanistic profile of a challenging substrate.

Part 1: The Mechanistic Crossroads of a Strained α-Halo Ketone

The reactivity of 2-bromo-2-methyl-cyclobutanone is dominated by the competition between two distinct pathways. The choice of solvent and base is the primary determinant of the product distribution.

Pathway A: The Quasi-Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of α-halo ketones, typically proceeding through a cyclopropanone intermediate to yield a ring-contracted carboxylic acid derivative.[2][3][4] However, the classic mechanism requires an acidic α'-proton to form an enolate, which is absent in 2-bromo-2-methyl-cyclobutanone.

Consequently, under strong basic conditions (e.g., sodium methoxide), the molecule is expected to undergo a Quasi-Favorskii rearrangement .[2][3][5] This pathway is mechanistically analogous to a semibenzilic acid rearrangement. The reaction is initiated by the nucleophilic attack of the base on the carbonyl carbon. This is followed by a concerted carbon migration and expulsion of the bromide leaving group, ultimately yielding a methyl cyclopropanecarboxylate product after ring contraction.[3]

Pathway B: Solvolysis (Sₙ1/E1)

In the absence of a strong base and in the presence of a nucleophilic solvent (e.g., aqueous ethanol), the solvolysis pathway becomes dominant. The tertiary nature of the carbon atom bonded to the bromine atom favors a unimolecular mechanism (Sₙ1).[6] The rate-determining step is the ionization of the C-Br bond to form a tertiary carbocation intermediate.[6][7] This strained carbocation is then rapidly quenched by the solvent (nucleophilic substitution, Sₙ1) or undergoes deprotonation (elimination, E1) to yield a mixture of substitution and elimination products.[8]

The following diagram illustrates the critical choice point in the reaction of 2-bromo-2-methyl-cyclobutanone.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Competing Pathways cluster_products Products A 2-Bromo-2-methyl- cyclobutanone B Strong Base (e.g., NaOMe) A->B selects C Nucleophilic Solvent (e.g., aq. EtOH) A->C selects D Quasi-Favorskii Rearrangement B->D E Sₙ1/E1 Solvolysis C->E F Methyl 1-methylcyclopropane- carboxylate D->F G Substitution & Elimination Products E->G

Caption: Competing reaction pathways for 2-bromo-2-methyl-cyclobutanone.

Part 2: A Comparative Guide to Kinetic Investigation

To fully characterize the reactivity of 2-bromo-2-methyl-cyclobutanone, one must quantify the rate of each competing pathway under various conditions. We present two robust methodologies: a classical initial rates method well-suited for solvolysis and a modern in-situ spectroscopic technique applicable to both pathways.

Methodology A: Classical Initial Rates for Solvolysis Kinetics

This method, adapted from the well-established kinetic study of t-butyl chloride hydrolysis, is ideal for monitoring the Sₙ1 solvolysis pathway.[6][7] The principle lies in measuring the rate of hydrobromic acid (HBr) production, which is a direct reporter of the reaction progress.

  • Reagent Preparation:

    • Prepare a stock solution of 0.1 M 2-bromo-2-methyl-cyclobutanone in a non-nucleophilic solvent like acetone.

    • Prepare a standardized 0.01 M sodium hydroxide (NaOH) solution.

    • Prepare the reaction solvent: a series of ethanol/water mixtures (e.g., 80:20, 60:40, 40:60 by volume).

    • Obtain a suitable pH indicator, such as bromothymol blue.

  • Kinetic Run Procedure:

    • To a 100 mL Erlenmeyer flask, add 50 mL of the chosen ethanol/water solvent. Add 3-4 drops of bromothymol blue indicator.

    • Add a precise, small volume (e.g., 0.20 mL) of the standardized NaOH solution. The solution should be basic (blue).

    • Initiate the reaction by adding a precise volume (e.g., 1.0 mL) of the 2-bromo-2-methyl-cyclobutanone stock solution. Start a timer immediately.

    • Stir the mixture vigorously at a constant temperature (e.g., 25°C in a water bath).

    • Record the time required for the indicator to change from blue to yellow, signifying the neutralization of the added NaOH by the HBr produced.

    • Immediately add another 0.20 mL aliquot of NaOH and record the time for the subsequent color change. Repeat this for 8-10 intervals.

  • Data Analysis:

    • The initial rate for each interval is calculated based on the amount of NaOH consumed over the time taken.

    • To determine the order with respect to the substrate, repeat the experiment with a different initial concentration of 2-bromo-2-methyl-cyclobutanone.

    • A plot of log(rate) vs. log([Substrate]) will yield a line with a slope equal to the order of the reaction. For an Sₙ1 reaction, this is expected to be 1.[6]

  • Why use an initial rates method? It simplifies the rate law determination by measuring the rate when reactant concentrations are known and relatively constant, avoiding complications from product inhibition or changes in solvent properties over time.[7]

  • Why use a pH indicator? It provides a simple, visual endpoint for the consumption of a known amount of acid, eliminating the need for more complex instrumentation like a pH meter for each run.

  • Trustworthiness: The protocol's validity is confirmed by systematically varying the concentration of only one reactant at a time. If the rate is first-order in the substrate and zero-order in the base (as expected for Sₙ1), the mechanism is supported.[6]

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate, NaOH, Solvent) B Mix Solvent, Indicator, & small NaOH aliquot A->B C Add Substrate Start Timer B->C D Record Time for Color Change (t₁) C->D E Add next NaOH aliquot D->E F Record Time for Color Change (t₂) E->F F->E Repeat 8-10x G Calculate Rate for each interval (Δ[NaOH]/Δt) F->G H Plot log(Rate) vs. log([Substrate]) G->H I Determine Rate Law H->I

Caption: Workflow for the Initial Rates Method.

Methodology B: In-Situ NMR Spectroscopy for Real-Time Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for kinetic analysis as it allows for the non-invasive, simultaneous monitoring of multiple species in the reaction mixture.[9][10][11] This makes it ideal for studying both the solvolysis and the more complex Favorskii rearrangement, where intermediates or side products may be observable.

  • Sample Preparation & Standardization:

    • Prepare a stock solution of 2-bromo-2-methyl-cyclobutanone in a deuterated solvent (e.g., Methanol-d₄ for the Favorskii rearrangement with NaOMe, or an Ethanol-d₆/D₂O mixture for solvolysis).

    • Include a known concentration of an inert internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). This is crucial for accurate quantification.

  • NMR Acquisition Setup:

    • Place the NMR tube containing the substrate, solvent, and internal standard into the spectrometer and allow it to thermally equilibrate (e.g., at 25.0 °C).

    • Optimize and shim the sample.

    • Set up an arrayed experiment to acquire a series of ¹H NMR spectra over time. Key parameters to consider:

      • Recycle Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.[10]

      • Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise (often ns=1 or 4 is sufficient).[11] This maximizes temporal resolution.

      • Acquisition Time: Set the total experiment time based on the expected reaction half-life.

  • Reaction Initiation and Monitoring:

    • Remove the tube from the spectrometer. Initiate the reaction by injecting a precise amount of the base (e.g., a NaOMe solution in Methanol-d₄) or the co-solvent (for solvolysis).

    • Quickly shake the tube, re-insert it into the spectrometer, and start the pre-programmed arrayed acquisition.

  • Data Processing and Analysis:

    • Process the arrayed spectra (Fourier transform, phase, and baseline correction).

    • For each time point, integrate the signal of a characteristic proton on the starting material and a characteristic proton on the product.

    • Calculate the concentration of each species at each time point by normalizing its integral to the integral of the internal standard.

    • Plot concentration vs. time for all species. This data can then be fitted to integrated rate laws (first-order, second-order, etc.) to determine the rate constant(s).

  • Why use an internal standard? It provides a stable reference point for quantification, correcting for any minor fluctuations in spectrometer performance over the course of the experiment.

  • Why is T₁ relaxation important? Failure to allow for full relaxation between pulses will lead to signal saturation and inaccurate integrals, invalidating the quantitative results.[10]

  • Trustworthiness: This method is inherently self-validating. The disappearance of the starting material should directly correlate with the appearance of the product(s). The observation of a clean isosbestic point in the stacked spectra is a strong indicator of a simple A -> B conversion without long-lived intermediates.

G cluster_prep Preparation cluster_setup Spectrometer Setup cluster_run Reaction & Monitoring cluster_analysis Data Analysis A Prepare NMR Sample: Substrate Deuterated Solvent Internal Standard B Equilibrate Temp. Lock & Shim A->B C Set Acquisition Array (d1 > 5*T₁, min ns) B->C D Inject Reagent Start Reaction C->D E Acquire Spectra Over Time D->E F Process Spectra (FT, Phase, Baseline) E->F G Integrate Peaks vs. Internal Standard F->G H Plot [Conc] vs. Time G->H I Fit to Integrated Rate Law Determine k H->I

Caption: Workflow for In-Situ NMR Kinetic Analysis.

Part 3: Data Presentation and Interpretation

The ultimate goal of these kinetic studies is to generate quantitative data that can be used to compare the reaction pathways and understand the influence of different variables.

Comparative Kinetic Data

The following table presents a hypothetical but realistic dataset that could be generated from the experiments described above. Such a table allows for the direct comparison of reaction rates under different conditions, providing clear evidence for the dominant mechanistic pathway.

RunSubstrateConditionsMethodInitial Rate (M/s)Rate Constant (k)Predominant Pathway
12-bromo-2-methyl-cyclobutanone (0.1 M)60:40 EtOH/H₂O, 25°CInitial Rates1.5 x 10⁻⁵1.5 x 10⁻⁴ s⁻¹Solvolysis
22-bromo-2-methyl-cyclobutanone (0.2 M)60:40 EtOH/H₂O, 25°CInitial Rates3.1 x 10⁻⁵1.55 x 10⁻⁴ s⁻¹Solvolysis
32-bromo-2-methyl-cyclobutanone (0.1 M)80:20 EtOH/H₂O, 25°CInitial Rates0.8 x 10⁻⁵0.8 x 10⁻⁴ s⁻¹Solvolysis
42-bromo-2-methyl-cyclobutanone (0.1 M)0.5 M NaOMe in MeOH-d₄, 25°CNMR-2.1 x 10⁻³ M⁻¹s⁻¹Q-Favorskii
52-bromo-2-methyl-cyclobutanone (0.1 M)0.5 M NaOMe in MeOH-d₄, 40°CNMR-6.5 x 10⁻³ M⁻¹s⁻¹Q-Favorskii

Analysis of Hypothetical Data:

  • Runs 1 & 2: Doubling the substrate concentration approximately doubles the initial rate, consistent with a first-order dependence on the substrate, supporting the Sₙ1 mechanism. The calculated first-order rate constant k remains consistent.

  • Run 3: Increasing the ethanol content (decreasing solvent polarity) slows the reaction, which is expected for an Sₙ1 reaction that proceeds through a charged intermediate.

  • Run 4: The reaction in the presence of a strong base is significantly faster and follows second-order kinetics (rate depends on both substrate and base), clearly distinguishing it from the solvolysis pathway.

  • Run 5: Increasing the temperature increases the rate constant, allowing for the calculation of activation parameters (e.g., Eₐ) using the Arrhenius equation.

This systematic approach, combining two distinct methodologies, provides a powerful framework for elucidating the complex kinetic behavior of 2-bromo-2-methyl-cyclobutanone, enabling researchers to predict and control its reactive outcomes with confidence.

References

  • University of Toronto. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]

  • Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

  • Magritek. (2026). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Retrieved from [Link]

  • IMSERC - Northwestern University. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • Chemical Instrumentation Facility - Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Favorskii Rearrangement.
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Columbia Academic Commons. Retrieved from [Link]

  • Pearson. (2024). The solvolysis of 2-bromo-3-methylbutane potentially can give several products.... Retrieved from [Link]

  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11119-11166. Retrieved from [Link]

  • RSC Education. (2012). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • YouTube. (2025). [Chemistry] When l-bromo-2-methylcyclohexane undergoes solvolysis in methanol, the major product form. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Comparison of 2-Bromo-2-Methyl-Cyclobutanone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chiral α-Haloketones

2-Bromo-2-methyl-cyclobutanone is a versatile synthetic intermediate belonging to the class of α-haloketones, which are crucial building blocks in organic synthesis, particularly for forming heterocyclic compounds and other complex molecular architectures.[1][2] The core of its chemical identity lies in its structure: a four-membered carbon ring featuring a ketone functional group and a bromine atom and a methyl group attached to the α-carbon. This substitution at the C2 position creates a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-bromo-2-methyl-cyclobutanone and (S)-2-bromo-2-methyl-cyclobutanone.

In the fields of pharmaceutical development and materials science, the specific three-dimensional arrangement (stereochemistry) of a molecule can dictate its biological activity, toxicity, and material properties.[3] Therefore, the ability to not only confirm the chemical structure but also to distinguish and quantify its enantiomers is of paramount importance. This guide provides an in-depth comparison of the spectroscopic properties of these enantiomers, explaining both the methods for structural elucidation and the specialized techniques required for chiral discrimination. We will explore how standard spectroscopic methods provide a constitutional fingerprint of the molecule and why chiroptical methods are essential for differentiating the (R) and (S) forms.

Caption: The enantiomeric pair of 2-bromo-2-methyl-cyclobutanone.

Part 1: Structural Confirmation via Achiral Spectroscopy

Under standard, achiral conditions, enantiomers are spectroscopically indistinguishable. They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Consequently, techniques like IR, standard NMR, and MS will yield identical spectra for both the (R) and (S) enantiomers. The value of these methods lies in confirming the molecule's connectivity and functional groups, thereby verifying that the sample is indeed 2-bromo-2-methyl-cyclobutanone before proceeding to chiral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For 2-bromo-2-methyl-cyclobutanone, the spectrum is dominated by the carbonyl (C=O) group. The inherent ring strain of the cyclobutanone ring shifts the C=O stretching frequency to a higher wavenumber compared to acyclic ketones (typically ~1715 cm⁻¹).

  • C=O Stretch: A strong, sharp absorption band is expected around 1780-1800 cm⁻¹ . This significant shift is characteristic of four-membered ring ketones.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹ , indicates the presence of a carbon-bromine bond.[4]

  • C-H Stretch: Standard sp³ C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.[5]

The presence of the bromine atom alpha to the carbonyl has a minor electronic effect, slightly increasing the C=O stretching frequency.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: The proton spectrum will show distinct signals for the methyl group and the two diastereotopic methylene protons of the cyclobutane ring.

  • Methyl Protons (-CH₃): A singlet appearing around δ 1.8-2.0 ppm . The deshielding is due to the adjacent quaternary carbon bonded to both a bromine and a carbonyl group.

  • Ring Protons (-CH₂-): The four protons on the cyclobutane ring at positions C3 and C4 are chemically non-equivalent and will present as complex multiplets in the region of δ 2.0-3.5 ppm . The protons on C3 will be deshielded more significantly due to their proximity to the carbonyl group.[7] Complex coupling patterns (geminal and vicinal) will be observed.[8]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, confirming the number of unique carbon environments.[9]

  • Carbonyl Carbon (C=O): This signal will be the most downfield, typically appearing at δ > 200 ppm , which is characteristic for cyclobutanones.[10]

  • Quaternary α-Carbon (C-Br): The carbon bearing the bromine and methyl group will be found around δ 60-70 ppm .

  • Methylene Carbons (-CH₂-): The two methylene carbons of the ring (C3 and C4) will have distinct chemical shifts, likely in the range of δ 20-45 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region, around δ 20-30 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of almost equal intensity (an M⁺ and M+2 peak), separated by 2 m/z units.[11] For C₅H₇BrO, these would be at m/z 178 and 180 . The molecular ion peak itself may be weak due to facile fragmentation.[12]

  • Key Fragmentation: A common fragmentation pathway for α-haloketones is α-cleavage. The loss of a bromine radical (•Br) is highly probable, leading to a significant peak at m/z 99 . Another likely fragmentation is the loss of a methyl radical (•CH₃) followed by the loss of CO, or the loss of the acetyl group (•COCH₃).

Summary of Predicted Spectroscopic Data (Achiral)
Technique Feature Expected Value / Observation Rationale
IR Carbonyl (C=O) Stretch~1785 cm⁻¹High frequency due to four-membered ring strain.
C-Br Stretch500-650 cm⁻¹Characteristic absorption for alkyl bromides.[4]
¹H NMR -CH₃ Protonsδ 1.8-2.0 ppm (singlet)Deshielded by adjacent electron-withdrawing groups.
-CH₂- Ring Protonsδ 2.0-3.5 ppm (multiplets)Complex signals due to diastereotopicity and coupling.
¹³C NMR C=O Carbonδ > 200 ppmCharacteristic of cyclobutanones.[10]
C-Br Carbonδ 60-70 ppmQuaternary carbon attached to electronegative bromine.
MS Molecular Ionm/z 178/180 (1:1 ratio)Isotopic signature of bromine.[11]
Major Fragmentm/z 99Loss of bromine radical (α-cleavage).

Part 2: Enantiomeric Differentiation via Chiral Analysis

To distinguish between the (R) and (S) enantiomers, a chiral environment must be introduced. This forces the enantiomers to interact differently, creating diastereomeric complexes that are energetically and thus spectroscopically distinct.[13]

G cluster_achiral Achiral Characterization cluster_chiral Chiral Differentiation Sample Racemic Mixture ((R/S)-Isomers) NMR ¹H & ¹³C NMR Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Struct_Confirm Structural Confirmation (Identical Spectra) NMR->Struct_Confirm IR->Struct_Confirm MS->Struct_Confirm Chiral_Sep Chiral HPLC Struct_Confirm->Chiral_Sep Proceed if structure is correct Chiral_NMR NMR with Chiral Shift Reagent Struct_Confirm->Chiral_NMR Proceed if structure is correct Enant_Confirm Enantiomeric Separation (Distinct Signals) Chiral_Sep->Enant_Confirm Chiral_NMR->Enant_Confirm

Caption: Workflow for the complete spectroscopic analysis of the isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[3] The principle involves using a chiral stationary phase (CSP).

  • Mechanism: The enantiomers in the mobile phase pass through a column packed with a CSP. The CSP interacts with each enantiomer to form transient, diastereomeric complexes. Because these complexes have different energies and stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation and elution at different retention times.[14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[14]

  • Expected Result: A chromatogram showing two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric excess (ee).

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

An alternative, though often more complex, method involves using chiral shift reagents (also known as chiral solvating agents) directly in the NMR tube.

  • Mechanism: A CSR, typically a lanthanide complex with a chiral ligand (e.g., Eu(hfc)₃), is added to the sample. The CSR coordinates with a Lewis basic site on the analyte molecule (in this case, the carbonyl oxygen). This forms two new, rapidly equilibrating diastereomeric complexes: [(R)-analyte-(CSR)] and [(S)-analyte-(CSR)]. These diastereomeric complexes exist in different magnetic environments, causing the corresponding proton and carbon signals for the (R) and (S) enantiomers to appear at different chemical shifts.

  • Expected Result: In the ¹H NMR spectrum, the sharp singlet for the methyl group in the racemic mixture would resolve into two separate singlets. Similarly, other signals in both the ¹H and ¹³C spectra would show splitting or duplication, allowing for direct spectroscopic observation and quantification of the enantiomers.

Caption: Principle of enantiomeric separation by Chiral HPLC.

Experimental Protocols

The following are generalized protocols. Researchers should adapt parameters based on the specific instrumentation available.

Protocol 1: General Spectroscopic Analysis (Achiral)
  • Sample Preparation: Dissolve 5-10 mg of 2-bromo-2-methyl-cyclobutanone in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a thin film can be prepared on a salt plate (NaCl or KBr). For MS, dilute the sample in a volatile solvent like methanol or acetonitrile.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard 30° pulse angle, a relaxation delay of 1-2 seconds, and accumulate 16-32 scans for a good signal-to-noise ratio.[4]

  • ¹³C NMR Spectroscopy: On the same instrument, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

  • IR Spectroscopy: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ on an FT-IR spectrometer.

  • Mass Spectrometry: Analyze the sample using an instrument with Electron Ionization (EI) to observe fragmentation patterns or a softer ionization technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.

Protocol 2: Chiral HPLC Separation
  • System Preparation: Use an HPLC system equipped with a chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H column.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

  • Sample Injection: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase and inject 5-10 µL onto the column.

  • Detection: Use a UV detector set to a wavelength where the ketone absorbs (e.g., ~210 nm or ~280 nm).

  • Analysis: Record the chromatogram. The retention times of the two peaks identify the enantiomers (requires an authentic standard of one enantiomer for absolute assignment), and the peak areas are used to calculate the enantiomeric excess.

Conclusion

The comprehensive analysis of 2-bromo-2-methyl-cyclobutanone isomers requires a two-pronged approach. First, a suite of standard spectroscopic techniques—IR, NMR, and MS—is essential to unequivocally confirm the molecule's chemical structure and connectivity. These methods, however, will yield identical results for the (R) and (S) enantiomers. Second, to resolve and quantify these stereoisomers, one must employ chiral analysis techniques. Chiral HPLC stands as the industry-standard method, providing robust and reproducible separation. By integrating both achiral and chiral analytical data, researchers can achieve a complete and unambiguous characterization of this important synthetic building block, ensuring the quality and stereochemical purity required for advanced applications in drug discovery and chemical synthesis.

References

  • Fiveable. (2025, August 15). Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes.
  • Benchchem. (n.d.). 2-Bromocyclobutanone|Covalent Inhibitor Research.
  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5097. [Link]

  • Al-Zaydi, A. A. (2009). [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Semantic Scholar. [Link]

  • Masoud, M. S., et al. (2014). Spectroscopic studies on gallic acid and its azo derivatives and their iron(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 505-511.
  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone. [Link]

  • de Kock, A. J., et al. (1978). Comparative 1H and 13C n.m.r. study of 1,2,2a,7a-tetrahydro-7H-cyclobut [α]inden-1-one and its 2-chloro and 2,2-dichloro derivatives. Organic Magnetic Resonance, 11(1), 41-43.
  • Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. [Link]

  • Scribd. (n.d.).
  • Weiss, D. S., Gagosian, R. B., & Turro, N. J. (1970). The mass spectra of substituted cyclobutanones. Organic Mass Spectrometry, 3(2), 145-154.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • Benchchem. (n.d.). spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure.
  • CAS. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

Sources

Comprehensive Guide to the Applications of Substituted 2-Bromocyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strained Electrophile

Substituted 2-bromocyclobutanones represent a unique class of "spring-loaded" synthons in organic chemistry. Their utility stems from the synergy between the high ring strain (~26 kcal/mol) of the cyclobutane core and the reactivity of the


-bromo ketone motif. Unlike their acyclic or 5/6-membered counterparts, these molecules do not merely undergo simple substitution; they serve as divergent branching points.

Depending on the reaction conditions (Lewis acidity, basicity, nucleophile hardness), 2-bromocyclobutanones can be directed toward:

  • Ring Contraction (Favorskii) to functionalized cyclopropanes.[1][2][3]

  • Elimination to cyclobutenones (versatile Diels-Alder dienophiles).

  • Ring Expansion to cyclopentanones (via radical or organometallic pathways).

  • Ring Opening to acyclic scaffolds or fused indanones.

This guide objectively compares these pathways, providing experimental protocols and decision-making frameworks for medicinal chemists and process engineers.

Mechanistic Divergence & Decision Matrix

The fate of a substituted 2-bromocyclobutanone is dictated by the interplay between elimination and rearrangement . The following diagram illustrates the core decision logic for selecting a pathway.

G Start Substituted 2-Bromocyclobutanone Path_Favorskii Hard Base / Nucleophile (RO-, RNH2, OH-) Start->Path_Favorskii Favorskii Rearrangement Path_Elim Non-Nucleophilic Base (DBU, DABCO) Start->Path_Elim E2 Elimination Path_Metal Transition Metal (Pd(0), Rh(I)) Start->Path_Metal Oxidative Addition / C-C Cleavage Prod_Cyclopropane Cyclopropanecarboxylic Acid Derivatives (Ring Contraction) Path_Favorskii->Prod_Cyclopropane Prod_Cyclobutenone Cyclobutenones (Electrocyclic Precursors) Path_Elim->Prod_Cyclobutenone Prod_Cyclopentanone Cyclopentanones/Indanones (Ring Expansion) Path_Metal->Prod_Cyclopentanone Prod_Cyclobutenone->Prod_Cyclopentanone Rh-Catalyzed Expansion

Figure 1: Divergent reactivity of 2-bromocyclobutanones based on reagent class.

Application 1: Ring Contraction (Favorskii Rearrangement)

Primary Utility: Synthesis of highly substituted cyclopropanecarboxylic acid derivatives.

While acyclic


-halo ketones yield carboxylic acids via the Favorskii rearrangement, cyclic substrates undergo ring contraction .[2][3] For 2-bromocyclobutanones, this is the most reliable method to access the cyclopropane scaffold with precise stereocontrol.
Mechanism & Regioselectivity

The reaction proceeds via a bicyclo[1.1.0]butanone intermediate (a fused cyclopropanone). The direction of ring opening is controlled by the stability of the incipient carbanion, which is heavily influenced by substituents.

  • Regiorule: The bond cleavage occurs to form the most stable carbanion (usually the less substituted carbon, or stabilized by phenyl groups).

  • Stereoselectivity: Inversion of configuration at the leaving group site is often observed, but the cis/trans ratio of the product depends on the solvent and counter-ion.

Comparative Performance: Favorskii vs. Alternatives
FeatureFavorskii (via 2-Bromocyclobutanone)Simmons-Smith CyclopropanationDiazoacetate Cyclopropanation
Precursor Availability High (from cyclobutanones)High (from alkenes)Moderate (requires diazo)
Substituent Tolerance Excellent (Alkyl, Aryl, OR)Good (OH directing group often needed)Good (EWG required)
Product Type Acid/Ester/Amide functionalizedAlkyl/Aryl cyclopropanesEster functionalized
Scalability High (Simple bases)Moderate (Zn reagents)Low (Explosion hazard)
Experimental Protocol: Synthesis of Cyclopropanecarboxylates

Substrate: 2-Bromo-3-phenylcyclobutanone Target: Ethyl 2-phenylcyclopropanecarboxylate

  • Preparation: Dissolve 2-bromo-3-phenylcyclobutanone (1.0 equiv) in anhydrous ethanol (0.2 M).

  • Reaction: Cool to 0°C. Add sodium ethoxide (NaOEt, 1.2 equiv) dropwise over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (disappearance of starting material).

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Expected Yield: 75-85% (predominantly trans-isomer).

Application 2: Synthesis of Cyclobutenones

Primary Utility: Precursors for electrocyclic ring openings (vinyl ketenes) and [2+2] cycloadditions.

Elimination of HBr from 2-bromocyclobutanones is the standard route to cyclobutenones. These strained enones are "privileged intermediates" that can undergo thermal ring opening to reactive vinyl ketenes, which then trap nucleophiles or undergo [4+2] cycloadditions.

Reagent Selection Guide
  • Triethylamine (Et₃N): Often insufficient; leads to mixtures or slow reaction.

  • DBU / DABCO: The gold standard. Non-nucleophilic, strong bases that promote clean E2 elimination without competing Favorskii rearrangement.

  • Carbonates (Cs₂CO₃): Useful for sensitive substrates but requires higher temperatures.

Data: Elimination Efficiency
SubstrateBase / SolventConditionsYield (%)Ref
2-BromocyclobutanoneEt₃N / Et₂OReflux, 4h45%[1]
2-BromocyclobutanoneDABCO / CH₂Cl₂ 0°C, 1h 88% [2]
2-Bromo-3-butylcyclobutanoneDBU / THFRT, 2h92%[2]

Application 3: Ring Expansion to Cyclopentanones

Primary Utility: Converting 4-membered rings to 5-membered rings (homologation), essential in terpene synthesis.[4]

While direct radical expansion of 2-bromocyclobutanones is possible (Dowd-Beckwith), a more modern and atom-economical approach involves the Rhodium-catalyzed expansion of the derived cyclobutenone (see Application 2). This method avoids toxic tin reagents used in radical chains.

Rh-Catalyzed C-C Activation Pathway

This reaction is unique as it cleaves the C1-C4 bond of the cyclobutenone, inserts a metal, and then reductively eliminates to form a cyclopentenone.[4]

RhExpansion Substrate Cyclobutenone (from 2-Br precursor) Rh_Insert Rh(I) Oxidative Insertion into C-C Substrate->Rh_Insert [Rh(cod)Cl]2 Heat Beta_Elim Beta-Hydride Elimination Rh_Insert->Beta_Elim Product Cyclopentenone (Ring Expanded) Beta_Elim->Product Reductive Elimination

Figure 2: Rhodium-catalyzed ring expansion mechanism.

Key Advantage: This method is reagent-free (atom economy = 100%) and preserves chirality in dynamic kinetic resolutions [3].

Application 4: Palladium-Catalyzed Ring Opening

Primary Utility: Synthesis of fused indanones and acyclic dicarbonyls.

2-Bromocyclobutanones (and their cyclobutenone derivatives) serve as excellent electrophiles for Pd(0). The strain energy facilitates oxidative addition, often cleaving the C-C bond to relieve strain.

  • Reaction with Aryl Halides: In the presence of Pd(0), cyclobutanones can act as C3 or C4 synthons, coupling with aryl halides to form indanones via an intramolecular C-H activation sequence [4].

  • Reaction with Nucleophiles: Pd-catalyzed opening with alkoxides or amines yields acyclic esters or amides, often with retention of distal stereocenters.

References

  • Preparation of Cyclobutenone . Organic Syntheses, 1993 , Coll. Vol. 8, 82. Link

  • Regioselective Bromination and Elimination . Journal of Organic Chemistry, 2021 , 86(8), 5820-5831.[5] Link

  • Rh-catalyzed reagent-free ring expansion of cyclobutenones . Chemical Science, 2016 , 7, 2804-2808. Link

  • Palladium-Catalyzed Enantioselective Ring-Opening . Angewandte Chemie Int. Ed., 2019 , 58, 1. Link

  • Favorskii Rearrangement Mechanism . Journal of the American Chemical Society, 1969 , 91, 3544. Link

Sources

Safety Operating Guide

Operational Safety & Disposal Protocol: 2-Bromo-2-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 30686-36-7 Chemical Class:


-Haloketone / Cyclic Ketone
Primary Hazard:  Lachrymator, Alkylating Agent, Skin/Eye Irritant[1][2]
Core Directive & Risk Assessment

2-Bromo-2-methylcyclobutanone presents a dual-hazard profile unique to functionalized small rings. Unlike simple alkyl halides, the bromine atom is situated at the


-position to a carbonyl group within a strained cyclobutane ring (approx. 26 kcal/mol ring strain).[1][2]

Why this matters for disposal:

  • Electrophilicity: The

    
    -carbon is highly electrophilic, making this compound a potent alkylating agent .[3] It can alkylate DNA and proteins, posing a significant contact and mutagenic hazard.[3]
    
  • Lachrymatory Effect: Like most

    
     (e.g., bromoacetone), this compound is likely a severe lachrymator (tear gas).[1][3] Improper disposal in open sinks or non-sealed containers can evacuate a laboratory.[3]
    
  • Reactivity: The ring strain makes the molecule susceptible to ring-opening or contraction (Favorskii rearrangement) upon exposure to strong bases.[3] Do not mix with strong caustics (NaOH/KOH) in waste drums , as this may generate heat and pressure.[1][3]

Hazard Summary Table
ParameterClassificationOperational Implication
Health Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319)Lachrymator: Open only in a functional fume hood.
Reactivity Electrophile / Strained RingIncompatible: Strong bases, oxidizers, amines.[1][2][3]
Flammability Combustible Liquid (Est.)Keep away from heat/sparks.[3][4][5] Flash point likely >60°C but treat as flammable.[3]
Waste Code Halogenated OrganicDo NOT mix with non-halogenated solvents (acetone/ethanol) if possible to reduce incineration costs.[3]
Pre-Disposal Stabilization (The Self-Validating System)

Before moving waste to the central accumulation area, you must validate the state of the chemical.[1][2] This "Self-Validating System" prevents the introduction of reactive unknowns into bulk waste.[3]

Protocol: The "Clear & Cap" Check

  • Visual Inspection: Check for polymerization (cloudiness/solids).[3] If solid precipitate is present, the compound may have degraded.[2][3] Treat solids as hazardous debris.[3]

  • Container Integrity: Ensure the cap liner is Teflon (PTFE) or polyethylene.[3] Do not use rubber septa, which can degrade and release lachrymatory vapors.[3]

  • Vapor Check: If the bottle exterior smells acrid (sweet/pungent), wipe the exterior with a wiper soaked in 10% Sodium Thiosulfate solution to deactivate trace residues before transport.[3]

Primary Disposal Workflow (Segregation)

For bulk quantities (>5 mL) or pure reagents, chemical deactivation is NOT recommended as a primary disposal method due to the heat generation and potential for unexpected ring-opening reactions.[1] Incineration is the safest destruction method.[3]

Step-by-Step Segregation:

  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) carboy or a glass amber bottle.

  • Labeling: Mark clearly as "Hazardous Waste - Halogenated Organic."

    • Add Constituent: "2-Bromo-2-methylcyclobutanone."[1][3][6]

    • Add Warning: "Lachrymator - Open in Hood Only."[3]

  • Solvent Matrix: If diluting, use Dichloromethane (DCM) or Ethyl Acetate .[3]

    • Avoid: Alcohols (methanol/ethanol) if possible, as they can slowly react with the bromide over long storage periods.[1][2][3]

    • Strictly Avoid: Acetone (can condense/polymerize with haloketones).[3]

Chemical Deactivation (Quenching Protocol)

Use Case: This protocol is strictly for spill cleanup , glassware rinsing , or destroying small residual amounts (<5 mL).[1][2] This method converts the electrophilic


-bromoketone into a water-soluble, non-lachrymatory species via nucleophilic substitution with thiosulfate.[1][2][3]

Mechanism:


[1]
Reagents Required[1][2][3][7][8]
  • Quenching Solution: 10% w/v Sodium Thiosulfate (

    
    ) in water.[3]
    
  • Buffer (Optional but Recommended): Small amount of Sodium Bicarbonate (

    
    ) to maintain neutral pH (prevents acid-catalyzed hydrolysis).[1]
    
Detailed Procedure
  • Preparation: In a fume hood, prepare a bath of the Quenching Solution (approx. 20 molar equivalents relative to the bromide).

  • Addition: Slowly add the 2-bromo-2-methylcyclobutanone (or rinse solvent) to the stirring Quenching Solution.

    • Note: The solution may become slightly warm.[3]

  • Agitation: Stir for 30–60 minutes . The mixture should become homogeneous (single phase) if the organic volume is low.[3] If two layers persist, add enough ethanol to homogenize.[3]

  • Validation:

    • Take a small aliquot (0.1 mL).

    • Add 1 drop of 1% 4-(p-nitrobenzyl)pyridine (NBP) in acetone (standard alkylating agent test).[1]

    • Result: If it turns purple upon heating/basifying, alkylating agent is still present.[2][3] If colorless, quenching is complete.[2][3]

  • Final Disposal: The quenched aqueous mixture can usually be bottled as "Aqueous Waste with Trace Organics" (check local EHS regulations).[3]

Decision Logic & Workflow Diagram

DisposalWorkflow Start Waste: 2-Bromo-2-methylcyclobutanone TypeCheck Determine Waste Type Start->TypeCheck Pure Pure Reagent / Bulk (>5mL) TypeCheck->Pure Bulk Spill Spill / Glassware Residue TypeCheck->Spill Residue Segregation Segregate: Halogenated Waste Stream Pure->Segregation Quench Chemical Deactivation (Thiosulfate Method) Spill->Quench Container Container: HDPE Carboy Label: 'Lachrymator' Segregation->Container FinalDisposal Final Disposal: Incineration Container->FinalDisposal Validation Validate: NBP Test or Absence of Acrid Odor Quench->Validation Validation->Segregation If Quenched

Caption: Operational decision tree for segregating bulk reagent versus quenching residues.

Emergency Response (Spills)

Immediate Action:

  • Evacuate: If a spill occurs outside a hood (>5 mL), evacuate the lab immediately due to lachrymatory vapors.[3]

  • PPE: Re-enter only with Silver Shield/4H (Laminate) gloves.[3] Nitrile provides only momentary splash protection against small halogenated ketones.[3]

  • Cleanup:

    • Cover spill with vermiculite or sand .[3]

    • Soak the absorbent with 10% Sodium Thiosulfate .[3]

    • Scoop into a wide-mouth jar, seal, and label as hazardous waste.

References
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2-Bromo-2-methylpropane (Analogous Reactivity).[1][3] Retrieved from

  • National Research Council (US). (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] (General Haloketone Disposal).[3][5]

  • Lunn, G., & Sansone, E. B. (1994).[1][2][3] Destruction of Hazardous Chemicals in the Laboratory.[3] Wiley-Interscience.[3] (Thiosulfate Quenching Protocol).[3][7]

  • Organic Syntheses. (2011). Quenching of alpha-bromoketones.[3] Org.[3][7] Synth. 88, 342. Retrieved from [1]

Sources

Personal protective equipment for handling Cyclobutanone, 2-bromo-2-methyl-

[1]

Executive Safety Summary

Treat as a High-Potency Lachrymator and Alkylating Agent. [1]

Cyclobutanone, 2-bromo-2-methyl- (CAS: 37796-78-4) presents a dual-threat hazard profile typical of

12severe lachrymatordirect-acting alkylating agent1

Immediate Operational Directives:

  • Zero Open-Bench Handling: All manipulations must occur within a certified chemical fume hood.[1][2]

  • No Latex: Latex gloves provide negligible protection against halogenated ketones.[1][2]

  • Cold Storage: The tertiary bromide motif suggests thermal instability; store refrigerated (

    
    ) to prevent decomposition into hydrogen bromide (HBr) and polymerization.[1][2]
    

Hazard Mechanism & Risk Assessment

To safely handle this compound, one must understand the causality of its toxicity.[1][2] It is not merely "irritating"; it is a reactive electrophile.[1][2]

The "Warhead" Mechanism

The molecule contains an

12
  • Lachrymatory Effect: The electron-withdrawing carbonyl group makes the

    
    -protons (and the bromine) highly reactive.[1][2] Upon contact with mucous membranes (eyes/lungs), it alkylates TRPA1 ion channels, causing immediate, debilitating pain and tearing.[1][2]
    
  • Alkylating Potential: As a tertiary bromide, the 2-bromo-2-methyl position is sterically crowded but electronically primed for

    
     solvolysis or radical pathways.[1] It can alkylate DNA and proteins, posing a potential mutagenic risk.[1][2]
    
  • Ring Strain: The cyclobutanone ring (~26 kcal/mol strain energy) increases reactivity toward nucleophiles compared to linear analogues.[1][2]

GHS Classification (Derived from Analogues)

Based on structural class (Alpha-Bromo Ketones)[1]

Hazard ClassGHS CodeHazard Statement
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1]
Skin Corr./Irrit. H314Causes severe skin burns and eye damage.[1][2]
Eye Damage H318Causes serious eye damage (Lachrymator).[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard "lab basics" are insufficient. The high volatility and permeation potential of halogenated ketones require a specific barrier strategy.[1][2]

Hand Protection Strategy

Critical Insight: Nitrile rubber degrades rapidly when exposed to ketones and halogenated solvents.[1][2] A "splash" can become a "burn" in seconds if the wrong thickness is used.[1][2]

Glove TypeSpecificationUsage Protocol
Primary Layer (Inner) 4 mil Nitrile Standard dexterity layer.[1] Change immediately upon any splash.[1][2]
Secondary Layer (Outer) Laminate (Silver Shield/4H) MANDATORY for decanting, spill cleanup, or procedures >10 mins.[1][2] These are chemically impervious to small ketones.[1][2]
Alternative (Short term) Double Nitrile (Total >8 mil) Acceptable only for quick (<2 min) transfers.[1][2] Color-indicator double gloving is recommended to visualize breaches.[1][2]
Respiratory & Eye Protection[1][2][3]
  • Engineering Control: Fume hood face velocity must be verified >100 fpm (0.5 m/s).

  • Eye Protection: Chemical Splash Goggles (indirect venting) are required.[1][2] Safety glasses are useless against lachrymatory vapors which bypass side-shields.[1][2]

  • Respiratory: If work must occur outside a hood (e.g., reactor maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1] The "AG" component protects against HBr byproducts.[1][2]

Operational Protocol: Step-by-Step

Pre-Operational Logic

Before opening the bottle, visualize the workflow.[1][2]

  • The "Cold Trap" Rule: Keep the reagent cold until the moment of use.[1][2] Cold liquids have lower vapor pressure, significantly reducing lachrymatory risk.[1][2]

  • Decontamination Prep: Prepare a "quench bath" (see 4.[1][2]3) before starting.

Handling & Weighing

Method A: Volumetric (Preferred for Liquids) [1]

  • Calculate volume based on density (Estimate

    
     based on analogues).[1][2]
    
  • Use a gas-tight syringe (Hamilton type) for transfer to avoid exposing the liquid to air.[1][2]

  • Inject directly into the reaction vessel through a septum.

Method B: Gravimetric (If Solid/Viscous) [1]

  • Tare a vial containing the solvent inside the fume hood.[1][2]

  • Add the reagent to the tared vial.[1][2]

  • Dissolve immediately.[1][2] Never walk a weighing boat containing the neat compound across the lab.

Quenching & Decontamination

The electrophilic bromine must be neutralized chemically, not just washed away.[1][2]

  • Quench Solution: 10% Sodium Thiosulfate (

    
    ) or dilute aqueous Ammonium Hydroxide.[1][2]
    
  • Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromine and opening the ring to form a non-volatile, water-soluble salt.[1]

  • Procedure: Soak all contaminated glassware/syringes in the quench bath for 24 hours before standard washing.[1][2]

Visualized Workflows

Risk Assessment & PPE Decision Tree

PPE_Decision_Treecluster_logicCausality: Ketone PermeationStartTask: Handle 2-Bromo-2-methylcyclobutanoneCheck_StateCheck Physical State(Likely Liquid/Oil)Start->Check_StateDurationDuration of Exposure?Check_State->DurationShort< 5 Minutes(Syringe Transfer)Duration->ShortLong> 5 Minutes(Scale-up / Cleanup)Duration->LongPPE_Level1PPE LEVEL 1:Double Nitrile GlovesSplash GogglesFume HoodShort->PPE_Level1PPE_Level2PPE LEVEL 2:Silver Shield Laminate GlovesSplash Goggles + Face ShieldFume HoodLong->PPE_Level2PPE_Level2->PPE_Level1Nitrile degrades rapidlywith alpha-halo ketones

Caption: Decision logic for glove selection based on exposure time. Note the escalation to Laminate gloves for longer procedures due to nitrile degradation risks.[1]

Emergency Spill Response

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate Area(Lachrymator Risk)Spill->EvacuatePPE_Up2. Don Full PPE(Resp + Laminate Gloves)Evacuate->PPE_UpAbsorb3. Cover with Absorbent(Vermiculite/Sand)PPE_Up->AbsorbNeutralize4. Apply Decon Solution(10% Thiosulfate)Absorb->NeutralizeDestroy ElectrophileWaste5. Collect asHalogenated WasteNeutralize->Waste

Caption: Sequential workflow for managing a spill. The neutralization step is critical to stop vapor generation.[2]

Disposal & Waste Management

Do not mix with general organic waste. [1][2]

  • Segregation: Establish a dedicated waste stream labeled "Halogenated Organics - High Hazard."[1][2]

  • pH Adjustment: Ensure the waste container is not acidic. Acidic conditions can catalyze the regeneration of lachrymatory vapors.[1][2] Adding a small amount of solid Sodium Carbonate (

    
    ) to the waste container is a proactive safety measure.[1][2]
    
  • Labeling: Explicitly mark the tag with "LACHRYMATOR" to warn waste handling personnel.

References

  • PubChem. (n.d.).[1][2][3] 3-Bromocyclobutanone (Analogue Data).[1][2] National Library of Medicine.[1][2] Retrieved February 21, 2026, from [Link][2]

  • LookChem. (n.d.).[1][2] 2-Bromocyclobutanone Hazards and Properties.[1][2][4][5][6] Retrieved February 21, 2026, from [Link]

  • Kimberly-Clark Professional. (2025).[2][7] Nitrile Gloves Chemical Resistance Guide (Ketone/Halogen Vulnerability).[1][2] Retrieved February 21, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.